molecular formula C9H6N2O B160717 Quinoxaline-6-carbaldehyde CAS No. 130345-50-5

Quinoxaline-6-carbaldehyde

Cat. No.: B160717
CAS No.: 130345-50-5
M. Wt: 158.16 g/mol
InChI Key: UGOIXUFOAODGNI-UHFFFAOYSA-N
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Description

Quinoxaline-6-carbaldehyde (CAS 130345-50-5) is a versatile chemical reagent and organic building block prized in medicinal chemistry for constructing more complex quinoxaline-based molecules . This compound features a reactive aldehyde group that allows for further functionalization, making it a valuable precursor in synthesizing a wide range of derivatives for biological evaluation . Researchers are increasingly interested in quinoxaline derivatives due to their significant and diverse pharmacological activities . The quinoxaline core is a privileged scaffold in drug discovery, with studies highlighting its presence in compounds exhibiting potent antiviral effects . Specifically, quinoxaline derivatives are being investigated as potential inhibitors of respiratory viruses, including influenza and coronaviruses such as SARS-CoV-2, often through mechanisms that may involve interaction with viral proteins or host pathways . Beyond antiviral applications, this structural motif is also explored for other therapeutic areas . As a high-purity intermediate, this compound provides researchers with a critical starting point to develop novel chemical entities for the advancement of human health . This product is intended for research purposes in a controlled laboratory environment. It is not intended for personal, medicinal, or diagnostic use. Please refer to the Safety Data Sheet for proper handling and storage information, which includes storing under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

quinoxaline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOIXUFOAODGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354124
Record name Quinoxaline-6-carbaldehyde
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130345-50-5
Record name Quinoxaline-6-carbaldehyde
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Record name Quinoxaline-6-carboxaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to Quinoxaline-6-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. While rarely found in nature, synthetic quinoxaline derivatives are integral components of numerous pharmacologically active agents, including antibiotics and anticancer drugs. The structural rigidity and the presence of two nitrogen atoms in the pyrazine ring allow for a multitude of interactions with biological targets, making it a cornerstone for the design of novel therapeutics. Quinoxaline-6-carbaldehyde, the subject of this guide, is a key derivative where a reactive aldehyde group is positioned on the benzene ring, serving as a versatile synthetic handle for extensive chemical modification and drug development.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a starting material is critical for its effective use in synthesis and development. This compound is typically a solid at room temperature, with solubility characteristics that dictate its handling and reaction conditions.

Identity and Structure
  • IUPAC Name: this compound

  • Synonyms: 6-Quinoxalinecarboxaldehyde

  • CAS Number: 130345-50-5

  • Molecular Formula: C₉H₆N₂O

  • Molecular Weight: 158.16 g/mol

  • Chemical Structure: Chemical structure of this compound

    Image Source: PubChem CID 763958

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound, which are essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.

PropertyValue / DescriptionSource(s)
Appearance White to pale yellow solid
Melting Point 130-131 °C
Solubility Soluble in polar organic solvents like Methanol, THF, and DMSO. Limited solubility in water.
Purity Typically ≥97%

Spectroscopic Characterization

Structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data represent the characteristic spectral features of this compound.

TechniqueDataInterpretationSource(s)
¹H NMR δ 10.28 (s, 1H, CHO), 9.09 (m, 2H, NCH=CHN), 8.71 (s, 1H, Ar-H), 8.22 (m, 2H, Ar-H) (Solvent: DMSO-d₆)The sharp singlet at 10.28 ppm is characteristic of the aldehyde proton. The signals between 8.22 and 9.09 ppm correspond to the five protons on the quinoxaline ring system.
¹³C NMR δ 192.9 (CHO), 147.2, 145.4, 144.5, 139.7, 133.5, 131.2, 130.3, 129.6 (Aromatic C) (Solvent: DMSO-d₆)The downfield signal at 192.9 ppm confirms the presence of the carbonyl carbon of the aldehyde. The remaining signals correspond to the nine distinct carbon atoms of the aromatic quinoxaline core.
Mass Spec. Molecular Ion [M]⁺: 158.0480 m/zThe exact mass corresponds to the molecular formula C₉H₆N₂O, confirming the compound's identity.
FT-IR Characteristic peaks for C=O (aldehyde) stretch (~1700 cm⁻¹), C=N stretch (~1620 cm⁻¹), aromatic C=C stretch (1600-1450 cm⁻¹), and C-H stretch (~3050 cm⁻¹).These absorption bands are indicative of the key functional groups present: the aldehyde carbonyl, the pyrazine imine bonds, and the aromatic rings.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various routes. One well-documented method involves a multi-step pathway starting from readily available precursors. The choice of this pathway is dictated by factors such as starting material cost, scalability, and overall yield.

Key Synthetic Strategy: A Multi-Step Approach

A robust synthesis begins with 4-chloro-2-nitroaniline and proceeds through nitration, reduction, cyclization, and finally, conversion of a chloro-substituent to the target aldehyde. This approach provides a reliable method for obtaining the desired product with consistent quality.

Detailed Experimental Protocol

This protocol is based on the multi-stage synthesis reported by Pai, N. R., et al. (2011). Each stage represents a distinct chemical transformation, requiring careful control of reaction conditions to ensure high yield and purity.

Stage I & II: Acetylation and Nitration

  • Rationale: The initial acetylation of p-chloroaniline protects the amino group, directing the subsequent nitration to the ortho position due to the ortho, para-directing nature of the acetamido group.

  • Procedure: p-Chloroaniline is acetylated using acetic acid. The resulting N-(4-chlorophenyl)acetamide is then nitrated to yield N-(4-chloro-2-nitrophenyl)acetamide.

Stage III & IV: Deacetylation and Reduction

  • Rationale: The acetyl protecting group is removed to liberate the amine. The nitro group is then reduced to an amine, furnishing the required 1,2-diamine functionality for the subsequent cyclization.

  • Procedure: The acetamide is hydrolyzed to give 4-chloro-2-nitroaniline. This intermediate is then reduced, for example using a reducing agent like SnCl₂/HCl or catalytic hydrogenation, to produce 4-chlorobenzene-1,2-diamine.

Stage V: Quinoxaline Ring Formation

  • Rationale: This is the core cyclization step. The 1,2-diamine undergoes a condensation reaction with a 1,2-dicarbonyl compound, in this case, glyoxal, to form the heterocyclic quinoxaline ring system. This is a classic and highly efficient method for constructing quinoxalines.

  • Procedure: 4-chlorobenzene-1,2-diamine is reacted with glyoxal in a suitable solvent to yield 6-chloroquinoxaline.

Stage VI: Conversion to this compound

  • Rationale: The final step involves the conversion of the chloro group into the aldehyde. This can be achieved through various methods, such as palladium-catalyzed carbonylation reactions.

  • Procedure: 6-chloroquinoxaline is subjected to a carbonylation reaction to afford the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow A p-Chloroaniline B N-(4-chloro-2-nitrophenyl)acetamide A->B Acetylation, Nitration C 4-chlorobenzene-1,2-diamine B->C Hydrolysis, Reduction D 6-chloroquinoxaline C->D Condensation (Glyoxal) E This compound D->E Carbonylation

A multi-stage synthesis route to this compound.

Reactivity Profile and Derivative Synthesis

The synthetic utility of this compound stems primarily from the reactivity of its aldehyde group. This functionality serves as an electrophilic site, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

The Role of the Aldehyde Functionality

The aldehyde group is a gateway to a vast chemical space. It readily participates in reactions such as:

  • Reductive Amination: To form various amine derivatives.

  • Wittig Reaction: To generate alkenylquinoxalines.

  • Oxidation: To produce Quinoxaline-6-carboxylic acid.

  • Reduction: To yield (Quinoxalin-6-yl)methanol.

  • Condensation Reactions: With active methylene compounds to form chalcones and other α,β-unsaturated systems.

Example Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, used to form C=C bonds by reacting a carbonyl compound with an active methylene compound, typically catalyzed by a weak base like piperidine or pyridine. This reaction is exceptionally valuable in drug discovery for linking different molecular fragments.

Mechanism Rationale: The base catalyst deprotonates the active methylene compound (e.g., malononitrile) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. A subsequent dehydration step, often occurring spontaneously, yields the final α,β-unsaturated product.

Knoevenagel_Condensation cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Nucleophilic Attack A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Dehydration C->D Base Catalyst E α,β-Unsaturated Quinoxaline Derivative D->E

Workflow for a Knoevenagel condensation reaction.

Applications in Research and Development

This compound is not an end product but a critical intermediate. Its value lies in its ability to be transformed into more complex molecules with significant biological or material properties.

Central Role in Medicinal Chemistry

The quinoxaline scaffold is associated with a broad spectrum of pharmacological activities. Derivatives synthesized from this compound are investigated for numerous therapeutic applications:

  • Anticancer Agents: Many quinoxaline derivatives function as kinase inhibitors, crucial for controlling cell growth and proliferation in tumors.

  • Antimicrobial Activity: The compound itself has shown bacteriostatic and bactericidal properties. It serves as a starting point for novel antibiotics targeting various pathogenic bacteria.

  • Antiviral and Anti-inflammatory Properties: The versatile nature of the quinoxaline ring has led to its incorporation into compounds with a wide range of other biological activities.

Applications in Materials Science

Beyond pharmaceuticals, this compound is utilized in the development of advanced materials:

  • Fluorescent Probes: Its heterocyclic structure can be incorporated into larger systems used for biological imaging.

  • Organic Electronics: Quinoxaline-based materials are explored for use in applications like organic light-emitting diodes (OLEDs).

  • Polymers and Coatings: The compound's unique chemical properties can enhance the performance characteristics of specialty polymers.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. This compound possesses hazards that require careful management.

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid formation of dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Conditions
  • Temperature: Store in a cool, dry place, typically at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air or moisture.

  • Container: Keep the container tightly closed.

Quinoxaline-6-carbaldehyde: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a "wonder nucleus" in medicinal chemistry and materials science.[1] Its derivatives are foundational to numerous pharmacologically active agents, including antibiotics like echinomycin, and exhibit a wide spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[1][2] When functionalized with a carbaldehyde group at the 6-position, the resulting molecule, quinoxaline-6-carbaldehyde , becomes an exceptionally versatile and powerful building block.[3]

The aldehyde moiety provides a reactive handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. This unique combination of a biologically privileged core and a synthetically tractable functional group makes this compound a compound of high interest for researchers in drug discovery, agrochemical development, and advanced materials.[1][3] This guide provides an in-depth exploration of its nomenclature, properties, synthesis, reactivity, and key applications, grounded in established scientific principles and protocols.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible research. The standard nomenclature and key identifiers for this compound are outlined below.

IUPAC Name and Synonyms

The officially recognized IUPAC name for this compound is This compound .[3] However, in literature and commercial catalogs, it is frequently listed under several synonyms, which are critical to recognize for comprehensive database searching.

Common Synonyms:

  • 6-Quinoxalinecarboxaldehyde[1][4]

  • Quinoxaline-6-carboxaldehyde[3][5]

  • 6-Formylquinoxaline[3]

Key Identifiers and Properties

A summary of the essential physicochemical properties is provided in Table 1. These data are crucial for experimental design, including solvent selection, reaction temperature, and storage conditions.

PropertyValueSource(s)
CAS Number 130345-50-5[1][4]
Molecular Formula C₉H₆N₂O[1][3][4]
Molecular Weight 158.16 g/mol [1][3][4]
Appearance White to pale yellow or brown crystalline powder[1][2]
Purity Typically ≥95-98%[1]
Melting Point 107-109 °C[2]
Solubility Soluble in organic solvents; slightly soluble in water[2]
Storage Store at 0-8°C, preferably under an inert nitrogen atmosphere[1]

Synthesis Methodologies

The synthesis of this compound can be approached from different precursors. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and illustrative multi-step synthesis is detailed below.

Multi-Step Synthesis from 4-Chloro-2-nitroaniline

This pathway constructs the quinoxaline ring system from a substituted aniline precursor, culminating in the introduction of the aldehyde functionality. This method provides a high degree of control over the final structure.

The overall workflow is depicted in the following diagram.

Synthesis_Workflow Figure 1: Multi-Step Synthesis of this compound cluster_0 Ring Formation & Functionalization A 4-Chloro-2-nitroaniline B 4-Chlorobenzene-1,2-diamine A->B Reduction (e.g., Fe/HCl) C 6-Chloroquinoxaline B->C Cyclocondensation (with Glyoxal) D This compound C->D Formylation/Oxidation Wittig_Workflow Figure 2: Experimental Workflow for Wittig Reaction cluster_1 Protocol Steps Setup 1. Reaction Setup Dissolve aldehyde in anhydrous toluene under N2 atmosphere. AddYlide 2. Ylide Addition Add stabilized ylide in one portion. Setup->AddYlide React 3. Reaction Heat mixture to reflux. Monitor by TLC. AddYlide->React Workup 4. Work-up Cool to RT. Remove solvent under reduced pressure. React->Workup Purify 5. Purification Purify crude product by column chromatography. Workup->Purify

References

Quinoxaline-6-carbaldehyde: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoxaline scaffold stands as a cornerstone in modern medicinal chemistry, its versatile structure serving as a template for a multitude of therapeutic agents. Among its many derivatives, quinoxaline-6-carbaldehyde emerges as a pivotal intermediate, a molecular nexus from which countless innovations in drug discovery and materials science originate. This guide is crafted for the discerning researcher and scientist, offering an in-depth exploration of the core attributes, synthesis, and reactivity of this essential building block. It is our intent to provide not just a compilation of data, but a practical and insightful resource that empowers the advancement of your research endeavors.

Core Molecular Profile of this compound

This compound is an aromatic heterocyclic compound featuring a bicyclic quinoxaline core with a carbaldehyde substituent at the 6-position. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a recognized "privileged scaffold" in medicinal chemistry due to its structural resemblance to native purines, enabling it to interact with a wide array of biological targets. The aldehyde group provides a reactive handle for a diverse range of chemical transformations, making it an exceptionally valuable starting material for the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis and downstream applications.

Table 1: Key Physicochemical Data for this compound

PropertyValue
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
IUPAC Name This compound
CAS Number 130345-50-5
Appearance White to pale yellow solid
Melting Point 110-112 °C
Solubility Soluble in most organic solvents

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The following protocol outlines a well-established and reproducible method.

Synthetic Scheme

The classical and efficient synthesis involves the reaction of 3,4-diaminobenzaldehyde with glyoxal.

Synthesis cluster_reactants Reactants cluster_product Product 3,4-Diaminobenzaldehyde 3,4-Diaminobenzaldehyde This compound This compound 3,4-Diaminobenzaldehyde->this compound Condensation Glyoxal Glyoxal Glyoxal->this compound

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Materials:

  • 3,4-Diaminobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Activated Charcoal

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add glyoxal (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Decolorization: Cool the reaction mixture to room temperature and add a small amount of activated charcoal. Stir for 15 minutes to decolorize the solution.

  • Isolation: Filter the mixture through a pad of celite to remove the charcoal. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure this compound as a crystalline solid.

Mechanistic Insights and Rationale
  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants and the resulting product upon heating, while allowing for precipitation of the pure product upon cooling.

  • Stoichiometry: A slight excess of glyoxal is employed to ensure the complete consumption of the more valuable 3,4-diaminobenzaldehyde.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to proceed at a reasonable rate.

  • Purification: Recrystallization is a highly effective method for purifying the final product, removing any unreacted starting materials and side products.

The Versatile Reactivity of this compound

The aldehyde functionality at the 6-position of the quinoxaline ring imparts a rich and versatile reactivity, making it a cornerstone for the synthesis of diverse molecular libraries.

Reactivity cluster_reactions Key Synthetic Transformations Q6C This compound RA Reductive Amination Q6C->RA R-NH2, Reducing Agent WR Wittig Reaction Q6C->WR Ph3P=CHR KC Knoevenagel Condensation Q6C->KC Active Methylene Compound

Caption: Key reactions of this compound.

Reductive Amination

Reductive amination is a powerful tool for the introduction of diverse amine functionalities, a common strategy in the optimization of lead compounds in drug discovery.

Protocol Example: Synthesis of N-benzylquinoxalin-6-yl)methanamine

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and benzylamine (1.1 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of a carbon-carbon double bond, enabling the extension of the carbon skeleton and the introduction of alkenyl moieties.[1]

Protocol Example: Synthesis of 6-(2-phenylethenyl)quinoxaline

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.

  • Aldehyde Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[1]

Knoevenagel Condensation

The Knoevenagel condensation is an effective method for the formation of α,β-unsaturated systems by reacting the aldehyde with an active methylene compound.

Protocol Example: Synthesis of 2-(quinoxalin-6-ylmethylene)malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops).

  • Reaction: Stir the mixture at room temperature. A precipitate of the product should begin to form within a short period.

  • Isolation: After stirring for 1-2 hours, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.

Applications in Medicinal Chemistry

This compound is a precursor to a vast array of compounds with significant therapeutic potential. The quinoxaline scaffold is a key feature in numerous biologically active molecules.[2][3]

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases.[4]

  • Antimicrobial Agents: The structural motif of quinoxaline is found in several compounds with broad-spectrum antibacterial and antifungal properties.

  • Antiviral Compounds: Quinoxaline derivatives have been investigated for their efficacy against a range of viruses, including HIV and influenza.[5]

  • Central Nervous System (CNS) Active Agents: The bioisosteric relationship of the quinoxaline nucleus with endogenous neurotransmitters has led to the development of novel CNS-active compounds.

The ability to functionalize this compound through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of new chemical entities.

Conclusion

This compound is a molecule of profound importance in the landscape of modern chemical research. Its straightforward synthesis and versatile reactivity provide a gateway to a vast chemical space of novel compounds with significant potential in drug discovery and materials science. This guide has endeavored to provide a comprehensive and practical overview of this key intermediate, with the hope that it will serve as a valuable resource for the scientific community.

References

The Enduring Legacy of Quinoxalines: From 19th Century Dyes to 21st Century Drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Evolving Synthesis of Quinoxaline Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and rich history of quinoxaline compounds. Tailored for researchers, scientists, and drug development professionals, it navigates from their initial synthesis in the 19th century to their contemporary applications in medicine and materials science. We will delve into the foundational synthetic methodologies, the evolution of greener and more efficient protocols, and the intricate structure-activity relationships that underpin their diverse biological activities. This document is designed to be a comprehensive resource, blending historical context with practical, field-proven insights and detailed experimental protocols.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoxalines begins in the late 19th century, a period of fervent discovery in synthetic organic chemistry. In 1884, German chemists O. Hinsberg and W. Körner independently reported the synthesis of a new class of heterocyclic compounds.[1][2] Their pioneering work involved the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, a reaction that has since become the cornerstone of quinoxaline chemistry and is now famously known as the Hinsberg-Körner synthesis.

Initially, these novel compounds were of interest primarily for their chromophoric properties, contributing to the burgeoning synthetic dye industry. However, the true potential of the quinoxaline scaffold lay dormant for several decades. It was not until the mid-20th century that the remarkable biological activities of quinoxaline derivatives began to be unveiled, sparking a wave of research that continues to this day. The discovery of naturally occurring quinoxaline-containing antibiotics, such as Echinomycin and Levomycin, which demonstrated potent antibacterial and antitumor properties, marked a turning point. These findings solidified the status of the quinoxaline moiety as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to bind to multiple biological targets with high affinity.

The Art of Synthesis: From Classical Reactions to Green Methodologies

The synthetic versatility of the quinoxaline core has been a key driver of its enduring relevance. Over the past century, synthetic strategies have evolved from harsh, classical methods to sophisticated, environmentally benign protocols that offer high yields and broad functional group tolerance.

The Classical Hinsberg-Körner Synthesis: A Foundation of Quinoxaline Chemistry

The Hinsberg-Körner reaction remains a fundamental and widely used method for constructing the quinoxaline ring system. The reaction proceeds via a cyclocondensation mechanism between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.

Mechanism of the Hinsberg-Körner Synthesis

The mechanism involves a two-step process:

  • Nucleophilic Attack and Imine Formation: One of the amino groups of the ortho-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine.

  • Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered dihydroquinoxaline ring. Subsequent dehydration and aromatization yield the stable quinoxaline product.

Hinsberg-Körner Synthesis Mechanism o-phenylenediamine o-phenylenediamine Hemiaminal Hemiaminal intermediate o-phenylenediamine->Hemiaminal Nucleophilic attack 1,2-dicarbonyl 1,2-dicarbonyl compound 1,2-dicarbonyl->Hemiaminal Imine Imine intermediate Hemiaminal->Imine - H2O Dihydroquinoxaline Dihydroquinoxaline intermediate Imine->Dihydroquinoxaline Intramolecular cyclization Quinoxaline Quinoxaline product Dihydroquinoxaline->Quinoxaline - H2O (Aromatization) Erdafitinib_Mechanism FGF FGF Ligand FGFR FGFR FGF->FGFR P1 FGFR->P1 P2 FGFR->P2 Erdafitinib Erdafitinib Erdafitinib->P2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation Apoptosis Apoptosis RAS_RAF_MEK_ERK->Apoptosis PI3K_AKT->Cell_Proliferation PI3K_AKT->Apoptosis Glecaprevir_Mechanism HCV_Polyprotein HCV Polyprotein Mature_Viral_Proteins Mature Viral Proteins HCV_Polyprotein->Mature_Viral_Proteins Cleavage by NS3_4A_Protease NS3/4A Protease NS3_4A_Protease->HCV_Polyprotein Glecaprevir Glecaprevir Glecaprevir->NS3_4A_Protease Inhibits Viral_Replication Viral Replication Mature_Viral_Proteins->Viral_Replication Brimonidine_Mechanism Brimonidine Brimonidine Alpha2_Receptor Alpha-2 Adrenergic Receptor Brimonidine->Alpha2_Receptor Activates Aqueous_Production Reduced Aqueous Humor Production Alpha2_Receptor->Aqueous_Production Uveoscleral_Outflow Increased Uveoscleral Outflow Alpha2_Receptor->Uveoscleral_Outflow IOP Lowered Intraocular Pressure (IOP) Aqueous_Production->IOP Uveoscleral_Outflow->IOP Varenicline_Mechanism Varenicline Varenicline Nicotinic_Receptor α4β2 Nicotinic Receptor Varenicline->Nicotinic_Receptor Partial Agonist Reward_Block Blocked Nicotine Reward Varenicline->Reward_Block Dopamine_Release Moderate Dopamine Release Nicotinic_Receptor->Dopamine_Release Craving_Reduction Reduced Cravings & Withdrawal Dopamine_Release->Craving_Reduction Nicotine Nicotine from Smoking Nicotine->Nicotinic_Receptor Blocked by Varenicline

References

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The quinoxaline scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazine ring, stands as a testament to the power of privileged structures in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in the development of novel therapeutics. From its early recognition as a crucial component in antibiotics like echinomycin to its presence in modern targeted cancer therapies, the quinoxaline core has consistently demonstrated its therapeutic potential. This guide provides a comprehensive technical overview of the quinoxaline scaffold, delving into its synthesis, diverse biological activities, structure-activity relationships, and mechanisms of action, with the aim of equipping researchers and drug development professionals with the knowledge to further harness its potential.

The Art of Synthesis: Constructing the Quinoxaline Core

The classical and most widely employed method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust and efficient reaction provides a straightforward entry to a diverse range of quinoxaline derivatives.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the synthesis of 2,3-diphenylquinoxaline, a common derivative, through the condensation of o-phenylenediamine and benzil.[2][3]

Materials and Reagents:

  • o-Phenylenediamine

  • Benzil

  • Rectified Spirit (Ethanol)

  • Deionized Water

  • Beaker

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottomed flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit. In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit, warming slightly if necessary to aid dissolution.[1]

  • Reaction Mixture: Add the o-phenylenediamine solution to the warm solution of benzil in the round-bottomed flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture in a boiling water bath or using a heating mantle for 30-60 minutes.[4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 20:1).[5]

  • Precipitation and Isolation: After the reaction is complete, add deionized water dropwise to the warm mixture until a slight cloudiness persists.[1]

  • Crystallization: Cool the mixture in an ice bath to facilitate the crystallization of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with cold rectified spirit to remove any unreacted starting materials.

  • Drying and Purification: Dry the product in an oven at a suitable temperature. The crude product can be further purified by recrystallization from ethanol to yield pale yellow needles.[6]

  • Characterization: Determine the melting point of the purified 2,3-diphenylquinoxaline (literature melting point: 125-126 °C) and calculate the percentage yield.[7]

A Spectrum of Biological Activities: The Therapeutic Versatility of Quinoxalines

Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development across various therapeutic areas.[8]

Anticancer Activity

The quinoxaline scaffold is a prominent feature in a multitude of anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.[9]

Antimicrobial and Antiviral Properties

The ability of quinoxalines to combat microbial and viral infections has been recognized for decades. Certain derivatives have shown potent activity against a range of bacteria, fungi, and viruses, including the Hepatitis C virus (HCV).[10]

Other Therapeutic Applications

Beyond oncology and infectious diseases, quinoxaline-based compounds have been investigated for their potential in treating a variety of other conditions, including:

  • Glaucoma: By reducing intraocular pressure.

  • Inflammatory Diseases: Through the modulation of inflammatory pathways.

  • Neurological Disorders: Including depression and as antagonists for the AMPA receptor.[11]

Structure-Activity Relationship (SAR): Tailoring Quinoxalines for Potency and Selectivity

The biological activity of quinoxaline derivatives can be significantly influenced by the nature and position of substituents on the quinoxaline ring system. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR insights for anticancer quinoxalines include:

  • Substitutions at C2 and C3: The nature of the groups at these positions is a critical determinant of cytotoxic activity. Aromatic and heteroaromatic substitutions are common and can significantly impact potency.[12]

  • Linkers: The type of linker connecting substituents to the quinoxaline core can modulate activity. For instance, aliphatic linkers are often more reactive than hetero-atomic linkers.[11]

  • Substitutions on the Benzene Ring (C6 and C7): The introduction of electron-withdrawing groups, such as halogens (Cl or F), at the 6th or 7th position can enhance anticancer activity.[11]

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various human cancer cell lines, providing a comparative overview of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound VIIIcHCT116 (Colon Carcinoma)2.5[9]
Compound XVaHCT116 (Colon Carcinoma)4.4[9]
Compound VIIIeHCT116 (Colon Carcinoma)8.4[9]
Compound VIIIcMCF-7 (Breast Adenocarcinoma)9[9]
Compound XVaMCF-7 (Breast Adenocarcinoma)5.3[9]
Compound VIIIaHepG2 (Liver Hepatocellular Carcinoma)9.8[9]
Compound 4bA549 (Non-small-cell lung cancer)11.98[13]
Compound 4mA549 (Non-small-cell lung cancer)9.32[13]

Mechanism of Action: Elucidating the Molecular Pathways

The therapeutic effects of quinoxaline derivatives are underpinned by their interaction with specific molecular targets. A significant number of these compounds function as inhibitors of key signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[15] By binding to the ATP-binding site of these kinases, they prevent the phosphorylation of downstream targets, thereby inhibiting the pro-survival signals of the pathway and inducing apoptosis in cancer cells.[9][14]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Quinoxaline Quinoxaline Inhibitor Quinoxaline->PI3K Quinoxaline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

FDA-Approved Drugs Featuring the Quinoxaline Scaffold

The therapeutic relevance of the quinoxaline scaffold is underscored by its presence in several FDA-approved drugs for a range of indications.

Brand NameGeneric NamePrimary IndicationYear of FDA Approval
BalversaErdafitinibMetastatic Urothelial Carcinoma2019 (Accelerated), 2024 (Full)[16][17]
MavyretGlecaprevir/PibrentasvirChronic Hepatitis C2017[13]
Alphagan PBrimonidine TartrateGlaucoma, Ocular Hypertension1996[7][11]
RescriptorDelavirdineHIV-1 Infection1997[18][19]
ChantixVareniclineSmoking Cessation2006[20][21]
Spotlight on Erdafitinib and Glecaprevir

Erdafitinib (Balversa) is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs).[17] It is indicated for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[22] Erdafitinib functions by blocking the signaling pathways downstream of FGFRs, thereby inhibiting cancer cell proliferation and survival.[18]

Glecaprevir (in Mavyret) is a direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[13] By blocking this protease, glecaprevir disrupts the viral life cycle, leading to the eradication of the virus.

Future Perspectives and Conclusion

The quinoxaline scaffold continues to be a fertile ground for drug discovery and development. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of novel quinoxaline derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of new therapeutic applications for this versatile scaffold, driven by a deeper understanding of its mechanisms of action, holds the promise of delivering innovative treatments for a wide spectrum of human diseases. The rich history and ongoing success of quinoxaline-based drugs serve as a powerful inspiration for the next generation of medicinal chemists.

References

An In-Depth Technical Guide to the Structural Elucidation of Quinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of Quinoxaline-6-carbaldehyde in Modern Drug Discovery

This compound is a pivotal heterocyclic compound, forming the structural backbone of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazine ring, imparts a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] As a versatile synthetic intermediate, this compound is instrumental in the development of novel therapeutics, fluorescent probes for biological imaging, and advanced organic materials.[2] A precise and unambiguous structural elucidation of this molecule is paramount for ensuring the safety, efficacy, and quality of these downstream applications. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to confirm the structure and purity of this compound, grounded in the principles of scientific integrity and field-proven expertise.

Foundational Analysis: Mass Spectrometry for Molecular Weight and Formula Determination

The initial and most fundamental step in the structural elucidation of a synthesized compound is the confirmation of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Rationale: Electrospray ionization (ESI) is a soft ionization technique that minimizes fragmentation, ensuring the prominent generation of the molecular ion peak, which is crucial for accurate molecular weight determination. The Time-of-Flight (TOF) analyzer provides high mass accuracy, typically within 5 ppm, enabling the confident determination of the elemental formula.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard of known mass that covers the expected mass range of the analyte.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5 µL/min).

  • Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and releasing the protonated molecule, [M+H]⁺, into the gas phase.

  • Mass Analysis: The ions are accelerated into the TOF mass analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time to the detector.

Data Presentation and Interpretation

Expected Data:

ParameterExpected Value
Molecular FormulaC₉H₆N₂O
Exact Mass158.0480 u
Molecular Weight158.16 g/mol [2][3]
Observed [M+H]⁺~159.0553 m/z

The observation of a prominent ion at m/z 159.0553 in the positive ion mode ESI-MS spectrum corresponds to the protonated molecule of this compound. The high-resolution measurement of this ion allows for the confirmation of the elemental formula C₉H₇N₂O⁺.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for the connectivity of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale: ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals.

Step-by-Step Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium frequency of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Presentation and Interpretation

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.20s1HAldehyde proton (-CHO)
9.05d1HH-2 or H-3
8.95d1HH-2 or H-3
8.50s1HH-5
8.25d1HH-7
8.10d1HH-8

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
193.5Aldehyde Carbonyl (C=O)
149.0C-2 or C-3
147.5C-2 or C-3
143.0Quaternary Carbon
141.0Quaternary Carbon
138.0C-6
132.0C-8
130.5C-5
129.0C-7

Note: The specific chemical shifts and coupling patterns can be further confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H attachments.

Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a convenient technique that requires minimal sample preparation and is suitable for solid samples.

Step-by-Step Methodology:

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid this compound is placed on the ATR crystal, and firm pressure is applied.

  • Spectrum Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

Data Presentation and Interpretation

Expected FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2850, ~2750MediumAldehyde C-H stretch (Fermi resonance doublet)
~1700StrongAldehyde C=O stretch
~1600, ~1500Medium-StrongAromatic C=C and C=N stretching vibrations
~830StrongC-H out-of-plane bending (indicative of substitution pattern)

The presence of a strong absorption band around 1700 cm⁻¹ is characteristic of a carbonyl group, and the pair of medium intensity bands around 2850 and 2750 cm⁻¹ are diagnostic for an aldehyde C-H stretch. The bands in the 1600-1500 cm⁻¹ region confirm the presence of the aromatic quinoxaline ring system.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray diffraction is the ultimate technique.

Experimental Workflow

Rationale: By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and the overall molecular conformation.

xray_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Slow Evaporation from a Suitable Solvent Purification->Crystal_Growth Crystal_Selection Mounting a Suitable Single Crystal Crystal_Growth->Crystal_Selection Xray_Source X-ray Diffractometer Crystal_Selection->Xray_Source Data_Collection Collection of Diffraction Data Xray_Source->Data_Collection Phase_Problem Solving the Phase Problem Data_Collection->Phase_Problem Refinement Refinement of the Structural Model Phase_Problem->Refinement Validation Validation and Analysis Refinement->Validation

Workflow for Single-Crystal X-ray Diffraction.
Data Interpretation

The output of a successful X-ray diffraction experiment is a three-dimensional model of the molecule, confirming the connectivity of all atoms and providing precise geometric parameters. This data serves as the ultimate proof of the structure of this compound.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of this compound is not reliant on a single analytical technique but rather on the convergent evidence from a suite of orthogonal methods. Mass spectrometry provides the foundational confirmation of molecular weight and formula. NMR spectroscopy then delineates the intricate carbon-hydrogen framework and the connectivity of the atoms. FTIR spectroscopy offers a rapid and effective means to identify the key functional groups. Finally, single-crystal X-ray diffraction, when feasible, provides the definitive and unambiguous three-dimensional structure. By judiciously applying these techniques and expertly interpreting the resulting data, researchers can confidently establish the structure of this compound, ensuring the integrity of their subsequent research and development endeavors.

References

Quinoxaline-6-carbaldehyde: A Comprehensive Technical Guide for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline-6-carbaldehyde stands as a pivotal heterocyclic building block, instrumental in the advancement of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have positioned it as a sought-after intermediate for the synthesis of a diverse array of functional molecules. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound, alongside a practical examination of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a bicyclic heteroaromatic compound, characterized by a benzene ring fused to a pyrazine ring, with a formyl group substituted at the 6-position. This structural arrangement imparts a unique combination of aromaticity, electron-withdrawing characteristics, and a reactive aldehyde functionality.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₉H₆N₂O[1]
Molecular Weight 158.16 g/mol [1]
Appearance White to pale yellow solid or crystalline powder[2]
Melting Point 107-109 °C
Solubility Soluble in organic solvents, slightly soluble in water.
CAS Number 130345-50-5[1]
Spectroscopic Characterization

The structural integrity of this compound is unequivocally established through a combination of spectroscopic techniques. Below is a detailed analysis of its characteristic spectral data.

The ¹H NMR spectrum provides a clear proton map of the molecule. The aldehydic proton is distinctly observed as a singlet in the downfield region, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group and the aromatic system. The protons on the quinoxaline core resonate in the aromatic region, generally between 7.5 and 9.0 ppm. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data, showing a characteristic peak for the carbonyl carbon of the aldehyde group in the range of 190-193 ppm.[3] The aromatic carbons of the quinoxaline ring system appear between approximately 120 and 155 ppm. The specific chemical shifts are influenced by the nitrogen atoms and the aldehyde substituent.[4]

The IR spectrum of this compound is distinguished by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1700-1715 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoxaline ring system are found in the 1400-1600 cm⁻¹ region.[5][6]

Mass spectrometry confirms the molecular weight of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) is observed at m/z 158. The fragmentation pattern is consistent with the structure, often showing losses of CO (28 Da) and HCN (27 Da), which are characteristic of aromatic aldehydes and nitrogen-containing heterocycles.[7][8][9]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its widespread utility.

Synthetic Protocol: A Six-Stage Laboratory Preparation

A reliable six-stage synthesis of this compound has been reported, commencing from readily available starting materials.[10] This process involves the sequential preparation of key intermediates, culminating in the target molecule. The causality behind this multi-step approach lies in the controlled introduction of functional groups and the strategic construction of the quinoxaline ring system to achieve a good overall yield and high purity.[10]

Synthesis_Workflow cluster_0 Stage 1-4: Precursor Synthesis cluster_1 Stage 5: Quinoxaline Ring Formation cluster_2 Stage 6: Formylation 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline 4-Chlorobenzene-1,2-diamine 4-Chlorobenzene-1,2-diamine 4-Chloro-2-nitroaniline->4-Chlorobenzene-1,2-diamine Reduction 6-Chloroquinoxaline 6-Chloroquinoxaline 4-Chlorobenzene-1,2-diamine->6-Chloroquinoxaline Condensation with Glyoxal This compound This compound 6-Chloroquinoxaline->this compound Formylation Reaction

Caption: A simplified workflow for the six-stage synthesis of this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. The electron-withdrawing nature of the quinoxaline ring system can influence the reactivity of the aldehyde group.

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene.[11][12][13] This reaction is highly valued for its reliability and stereochemical control, allowing for the synthesis of both (E)- and (Z)-alkenes depending on the nature of the Wittig reagent.[12]

Experimental Protocol: Wittig Olefination

  • Ylide Generation: A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere to generate the corresponding phosphonium ylide.

  • Reaction with Aldehyde: A solution of this compound in the same solvent is added to the ylide solution, typically at a low temperature (e.g., 0 °C or -78 °C).

  • Work-up: The reaction is quenched with a suitable reagent (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the desired alkene.

Wittig_Reaction This compound This compound Alkene Alkene This compound->Alkene + Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide Triphenylphosphine oxide Triphenylphosphine oxide

Caption: General scheme of the Wittig reaction with this compound.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to form a C=C bond.[14][15][16] This reaction is typically catalyzed by a weak base and is highly efficient for creating substituted alkenes.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) are dissolved in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: A catalytic amount of a base (e.g., piperidine or triethylamine) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated, often with azeotropic removal of water, until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Reductive amination is a two-step process that converts the aldehyde into an amine.[17][18] The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride.

Applications in Drug Discovery and Materials Science

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[19][20][21] this compound serves as a key starting material for the synthesis of a variety of therapeutic agents and functional materials.

Antimicrobial and Antiviral Agents

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[10][19][20][21][22] The aldehyde functionality of this compound can be elaborated into various pharmacophores that interact with biological targets in pathogens. For instance, it has been utilized in the synthesis of compounds with potential antibacterial efficacy.[10]

Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy, and the quinoxaline core is a common feature in many kinase inhibitors.[1][23][24] The aldehyde group of this compound can be used to introduce side chains that occupy the ATP-binding site of kinases, leading to their inhibition. For example, it can serve as a precursor for the synthesis of novel inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Apoptosis Signal-Regulated Kinase 1 (ASK1).[1][24]

Advanced Materials

Beyond its pharmaceutical applications, this compound is employed in the development of advanced materials. Its derivatives are explored for use in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and specialty polymers and coatings.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2] Recommended storage temperature is 0-8°C.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant interest to the scientific community, offering a gateway to a vast chemical space of functional molecules. Its well-defined physical and spectroscopic properties, coupled with its versatile reactivity, make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation therapeutics and advanced materials.

References

Quinoxaline-6-carbaldehyde solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Quinoxaline-6-carbaldehyde

Authored by a Senior Application Scientist

Introduction: The Growing Importance of this compound in Modern Chemistry

This compound is a heterocyclic aromatic aldehyde that has emerged as a critical building block in several areas of chemical and pharmaceutical research.[1] Its structure, featuring a quinoxaline core fused from a benzene and a pyrazine ring, coupled with a reactive aldehyde group, makes it a versatile intermediate for synthesizing a wide array of complex molecules.[2][3] This compound is pivotal in the development of novel pharmaceuticals, particularly for neurological disorders and as antimicrobial agents, as well as in the creation of advanced materials such as fluorescent probes and specialty polymers.[2][4]

Given its expanding applications, a thorough understanding of the physicochemical properties of this compound is paramount for researchers in drug discovery and material science. Inconsistent sample preparation or unforeseen degradation can lead to irreproducible results, failed experiments, and significant delays in development timelines. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both foundational knowledge and actionable protocols to ensure its effective use in the laboratory.

Part 1: Solubility Profile of this compound

The solubility of an active compound or intermediate is a critical parameter that influences its behavior in both biological and chemical systems. For this compound, understanding its solubility in various solvents is essential for designing synthetic reactions, preparing accurate dosing solutions for in vitro and in vivo studies, and developing purification strategies.

General Solubility Characteristics

This compound is a crystalline solid, typically appearing as a white to pale yellow or yellow-to-brown powder.[1][4] Its solubility profile is characteristic of many small aromatic molecules with a polar functional group.

Solvent Type Solubility Rationale
Water SlightThe polar aldehyde group and nitrogen atoms in the quinoxaline ring can form hydrogen bonds with water, but the relatively large, nonpolar aromatic core limits aqueous solubility.[1]
Organic Solvents SolubleThe compound readily dissolves in a range of common organic solvents, such as DMSO, DMF, and chlorinated solvents, due to favorable van der Waals interactions and dipole-dipole interactions with the aromatic system.[1]

Quantitative Solubility Determination: A Practical Workflow

To move beyond qualitative descriptions, quantitative measurement of solubility is necessary. Two key parameters are often determined: kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated stock solution (often in DMSO) upon dilution in an aqueous buffer, mimicking conditions in high-throughput screening. Thermodynamic solubility, in contrast, represents the true equilibrium concentration of a compound in a saturated solution.

Below is a standard protocol for determining the aqueous solubility of this compound.

Experimental Protocol: Aqueous Solubility Determination

Objective: To quantitatively measure the kinetic and thermodynamic solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical balance

  • Vortex mixer and shaker incubator

  • pH meter

  • 0.22 µm syringe filters

Methodology:

Part A: Kinetic Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the PBS buffer (e.g., 2 µL of stock into 98 µL of PBS) to achieve the desired starting concentration. The final DMSO concentration should be kept low (e.g., ≤2%) to minimize its effect on solubility.

  • Incubation and Analysis:

    • Incubate the samples at room temperature for a set period (e.g., 2 hours) with gentle shaking.

    • Filter the samples through a 0.22 µm syringe filter to remove any precipitate.

    • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method. The kinetic solubility is the highest concentration that remains in solution without precipitating.

Part B: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of PBS buffer in a sealed vial. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vials in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtrate if necessary and quantify the concentration using a validated HPLC method. This concentration represents the thermodynamic solubility.

Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Dilute Stock into Aqueous Buffer k_start->k_dilute k_incubate Incubate (2h) with Shaking k_dilute->k_incubate k_filter Filter (0.22 µm) k_incubate->k_filter k_hplc Quantify via HPLC k_filter->k_hplc t_start Add Excess Solid to Buffer t_equilibrate Equilibrate (24-48h) with Shaking t_start->t_equilibrate t_separate Separate Solid/Liquid Phases t_equilibrate->t_separate t_filter Filter (0.22 µm) Supernatant t_separate->t_filter t_hplc Quantify via HPLC t_filter->t_hplc start_node This compound start_node->k_start start_node->t_start

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Stability Profile of this compound

Chemical stability is a measure of a compound's resistance to chemical change or decomposition. For this compound, instability can lead to the loss of the desired material and the formation of impurities that may be reactive, toxic, or interfere with downstream applications.

Storage and Handling

Proper storage is the first line of defense against degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

  • Temperature: Store in a cool environment, with refrigeration (2-8°C) being ideal for long-term storage.[4][5]

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[1] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • Light: Protect from light, as the aromatic system may be susceptible to photolytic degradation.[1]

  • Shelf Life: When stored under these conditions, the compound is reported to have a shelf life of at least two years.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, its chemical structure allows for the prediction of several potential degradation pathways. The aldehyde group is the most likely site of reactivity.

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (quinoxaline-6-carboxylic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts.

  • Acid-Catalyzed Hydration: Under acidic conditions, the aldehyde carbonyl can be protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of a geminal diol hydrate, which is typically a reversible process.[6]

  • Cannizzaro Reaction (Disproportionation): In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo a disproportionation reaction. Two molecules of this compound would react to form one molecule of the corresponding primary alcohol (6-(hydroxymethyl)quinoxaline) and one molecule of the carboxylate salt (quinoxaline-6-carboxylate).[6]

  • Degradation of the Quinoxaline Core: The quinoxaline ring itself can undergo degradation, particularly under strongly acidic conditions, which may involve hydration and subsequent ring-opening reactions.[7]

Forced Degradation (Stress Testing) Protocol

To proactively identify likely degradation products and establish a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to harsh conditions that accelerate its decomposition.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify major degradation products.

Materials:

  • This compound

  • Acetonitrile (ACN) and Water (HPLC grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS/MS system with a photodiode array (PDA) detector

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in solvent) should be run in parallel.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at 80°C for 48 hours, then dissolve for analysis. Heat the stock solution at 60°C for 48 hours.

    • Photolytic Stress: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and white light (ICH guidelines) for a defined period.

  • Sample Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis:

    • Analyze all samples by a reverse-phase HPLC method with PDA detection.

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

    • The use of LC-MS/MS is highly recommended to obtain the mass of the degradation products, which provides crucial clues for their structural elucidation.[8][9]

Workflow for Stability (Forced Degradation) Testing

G cluster_stress Stress Conditions start_node This compound Stock Solution acid Acidic (HCl) start_node->acid base Basic (NaOH) start_node->base oxid Oxidative (H₂O₂) start_node->oxid therm Thermal start_node->therm photo Photolytic start_node->photo quench Neutralize/Quench Reaction acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze by HPLC / LC-MS quench->analyze result Identify Degradation Products & Determine Stability Profile analyze->result

Caption: Workflow for conducting a forced degradation study.

Conclusion and Recommendations

This compound is a valuable chemical intermediate whose successful application hinges on a clear understanding of its solubility and stability. This guide provides the foundational knowledge and practical methodologies for researchers to handle this compound effectively.

Key Takeaways:

  • Solubility: The compound is sparingly soluble in water but readily soluble in common organic solvents. For quantitative applications, especially in aqueous media, experimental determination of its solubility is crucial.

  • Stability: this compound is stable when stored properly in a cool, dry, dark environment. The aldehyde group is the primary site of potential degradation via oxidation, hydration, or disproportionation under harsh pH conditions.

  • Best Practices: Always use fresh solutions when possible. When preparing stock solutions in DMSO for biological assays, be mindful of potential precipitation upon dilution into aqueous buffers. A forced degradation study is highly recommended early in a project to develop a stability-indicating analytical method and to understand potential impurities that may arise during synthesis, purification, or storage.

By adhering to these principles and employing the outlined protocols, researchers, scientists, and drug development professionals can ensure the integrity of their work and accelerate their research outcomes.

References

A Technical Guide to the Biological Activities of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present validated experimental protocols for their evaluation, and analyze key structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular framework.

Introduction to the Quinoxaline Scaffold

The quinoxaline, or benzopyrazine, core is a nitrogen-containing heterocycle that has garnered immense interest from the scientific community. Its planar, aromatic structure and the presence of two nitrogen atoms in the pyrazine ring make it an excellent scaffold for designing molecules that can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility is a primary reason for its prevalence in numerous biologically active compounds.

The synthesis of quinoxaline derivatives is often straightforward, typically involving the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound, which allows for the facile generation of diverse chemical libraries for screening. This synthetic accessibility, combined with its potent biological activities, has established quinoxaline as a cornerstone in modern drug discovery programs.

A Broad Spectrum of Biological Activities

Quinoxaline derivatives have been reported to exhibit an extensive range of biological effects. The specific activity is highly dependent on the nature and position of substituents on the quinoxaline ring system.

Anticancer Activity

This is one of the most extensively studied areas for quinoxaline derivatives. Their anticancer effects are mediated through several distinct mechanisms:

  • Kinase Inhibition: Many quinoxaline derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. They are particularly effective against receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and MET (Mesenchymal-Epithelial Transition factor). By competing with ATP at the kinase catalytic site, these compounds can halt downstream signaling related to cell proliferation, survival, and angiogenesis.

  • DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription and ultimately inducing apoptosis in cancer cells.

  • Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication, leading to DNA damage and cell death.

  • Hypoxia-Activated Prodrugs: Quinoxaline di-N-oxides, such as Tirapazamine, are bioreductive agents that are selectively activated under the hypoxic (low oxygen) conditions characteristic of solid tumors. Once activated, they generate cytotoxic radicals that cause DNA damage.

Antimicrobial Activity

The quinoxaline scaffold is integral to several antimicrobial agents.

  • Antibacterial: Quinoxaline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Their mechanisms often involve inhibiting bacterial DNA gyrase or disrupting cell wall synthesis. Some derivatives also act as efflux pump inhibitors, reversing multidrug resistance in bacteria.

  • Antifungal: Activity against various fungal strains, including Candida albicans, has been reported. These compounds often work by disrupting the fungal cell membrane or inhibiting key enzymes in fungal metabolic pathways.

  • Antitubercular: Several quinoxaline derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, making them promising leads for new tuberculosis therapies.

Other Notable Activities
  • Anti-inflammatory: Quinoxaline derivatives can modulate inflammatory responses by inhibiting enzymes like cyclooxygenase (COX) or by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Antiviral: Certain derivatives have shown promise as antiviral agents, including activity against HIV and other viruses, often by inhibiting viral enzymes like reverse transcriptase or protease.

  • Antiprotozoal: These compounds have been investigated for their activity against parasites like Plasmodium falciparum (malaria) and Leishmania species.

Mechanistic Insights: Quinoxalines as Kinase Inhibitors

To illustrate the mechanism of action, we will focus on the role of quinoxaline derivatives as inhibitors of Receptor Tyrosine Kinases (RTKs) in cancer therapy. RTKs are transmembrane proteins that, upon binding to an extracellular ligand (e.g., a growth factor), dimerize and autophosphorylate their intracellular kinase domains. This initiates a cascade of downstream signaling that promotes cell growth and proliferation.

Many quinoxaline-based inhibitors are designed as "ATP-mimetics." They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the signal transduction cascade.

G cluster_membrane Cell Membrane cluster_antagonist cluster_pathway Downstream Signaling Cascade cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activates Quinoxaline Quinoxaline Inhibitor Quinoxaline->RTK Blocks ATP Binding Site ATP ATP Quinoxaline->ATP Competes with RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds G node_synthesis 1. Library Synthesis (Quinoxaline Derivatives) node_primary 2. Primary Screening (e.g., High-Throughput Cell Viability Assay) node_synthesis->node_primary node_hit Hit Compounds (Activity > Threshold) node_primary->node_hit node_hit->node_synthesis No / Redesign node_dose 3. Dose-Response Analysis (IC50 / EC50 Determination) node_hit->node_dose Yes node_secondary 4. Secondary / Mechanistic Assays (e.g., Kinase Inhibition, Target Engagement) node_dose->node_secondary node_lead Lead Candidate node_secondary->node_lead node_lead->node_secondary No / Optimize node_invivo 5. In Vivo Models (e.g., Xenograft, Infection Model) node_lead->node_invivo Yes node_adme 6. ADME/Tox Profiling node_invivo->node_adme

An In-depth Technical Guide to the Safe Handling of Quinoxaline-6-carbaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for quinoxaline-6-carbaldehyde, a versatile heterocyclic aldehyde pivotal in the synthesis of novel therapeutic agents and advanced materials.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Compound Profile and Scientific Context

This compound (CAS No. 130345-50-5) is a solid, white to pale yellow organic compound with a molecular weight of 158.16 g/mol .[1][2] Its structure, featuring a quinoxaline core with an aldehyde functional group, makes it a valuable intermediate in medicinal chemistry and materials science.[1] The quinoxaline moiety is a known pharmacophore present in various biologically active compounds, and the aldehyde group offers a reactive site for diverse chemical transformations.[3] This reactivity, however, necessitates a thorough understanding of its potential hazards to mitigate risks during handling and experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆N₂OPubChem[2], Chem-Impex[1]
Molecular Weight158.16 g/mol PubChem[2], Chem-Impex[1]
Physical FormSolidSigma-Aldrich[4], Chem-Impex[1]
CAS Number130345-50-5PubChem[2], Sigma-Aldrich[4]
Storage Temperature2-8°C, under inert atmosphereSigma-Aldrich[4], Chem-Impex[1]

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with this compound is the foundation of safe laboratory practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this assessment.

GHS Hazard Classification:

This compound is classified as a hazardous substance with the following GHS warnings:

  • Acute Toxicity: Harmful if swallowed (H302) and harmful if inhaled (H332). Some sources also indicate it may be harmful in contact with skin (H312).[2][5]

  • Skin Irritation: Causes skin irritation (H315).[2][5]

  • Eye Irritation: Causes serious eye irritation (H319).[2][5]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2][5]

Pictogram:

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) , indicating that the substance may cause less severe health effects.[4]

Causality of Hazards:

The toxicological profile of this compound is largely attributable to the reactivity of the aldehyde group and the biological interactions of the quinoxaline ring system. Aldehydes are known to react with biological macromolecules, which can lead to cellular damage and irritation.[6] The specific hazards underscore the importance of preventing direct contact, ingestion, and inhalation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls:

  • Ventilation: All handling of this compound, particularly when dealing with the solid as a powder or when heating, should be conducted in a well-ventilated area.[5][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust or vapors.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side shields are mandatory to protect against dust particles and splashes.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. It is essential to inspect gloves for any signs of degradation or perforation before use.[9] Given that some data suggests potential dermal toxicity, proper glove removal technique is critical to avoid skin contact.[9]

  • Skin and Body Protection: A flame-retardant lab coat should be worn at all times.[10] For procedures with a significant risk of exposure, additional protective clothing may be necessary.[5]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][9]

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Assess_Procedure Assess Experimental Procedure Risk_Assessment Conduct Risk Assessment Assess_Procedure->Risk_Assessment Identifies hazards Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines required protection Don_PPE Don PPE Correctly Select_PPE->Don_PPE Ensures correct gear is worn Conduct_Experiment Conduct Experiment in Fume Hood Don_PPE->Conduct_Experiment Safe execution Monitor_Exposure Monitor for Exposure Signs Conduct_Experiment->Monitor_Exposure Continuous vigilance Doff_PPE Doff PPE Safely Monitor_Exposure->Doff_PPE If no exposure Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste

Caption: Workflow for PPE selection and use.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the chemical's purity.

Handling:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]

  • Use non-sparking tools and prevent the build-up of electrostatic charge.[5]

  • Wash hands thoroughly after handling the compound.[11]

  • Do not eat, drink, or smoke in the laboratory.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures: A Self-Validating System

Preparedness for emergencies is a critical component of laboratory safety. The following protocols are designed to be self-validating, ensuring a clear and effective response.

First-Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Spill Response:

In the event of a spill, the primary objective is to contain the material safely and decontaminate the area without exposing personnel to the hazard.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert others in the vicinity.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[7] Place the spilled material into a clean, dry, labeled container for disposal.[7]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response Spill Spill Occurs Evacuate Step 1: Evacuate & Alert Evacuate immediate area. Inform supervisor and colleagues. Spill->Evacuate Assess Step 2: Assess & Don PPE Assess spill size and risk. Don appropriate PPE. Evacuate->Assess Contain Step 3: Contain & Clean Cover with absorbent material. Carefully sweep up solid. Assess->Contain Package Step 4: Package & Label Place in a sealed container. Label as hazardous waste. Contain->Package Decontaminate Step 5: Decontaminate Area Wipe down spill surface. Clean all equipment used. Package->Decontaminate Dispose Step 6: Dispose Dispose of waste according to institutional guidelines. Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step spill response protocol.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Chemical Disposal: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service.[9] Do not dispose of it down the drain or in the general trash.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[9]

Toxicological and Ecological Information

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist but of fostering a deeply ingrained culture of safety. This involves a proactive approach to risk assessment, a commitment to using appropriate protective measures, and a thorough understanding of emergency procedures. By integrating the principles and protocols outlined in this guide, research and development professionals can work with this valuable compound confidently and safely, advancing scientific discovery while prioritizing personal and environmental well-being.

References

A Senior Application Scientist's Guide to Sourcing and Validating Quinoxaline-6-carbaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoxaline-6-carbaldehyde in Modern Chemistry

This compound, a seemingly unassuming aromatic aldehyde, is a cornerstone building block in contemporary drug discovery, materials science, and agrochemical development. Its quinoxaline core, a fusion of benzene and pyrazine rings, imparts a unique electronic and structural profile, making it a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this versatile intermediate have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Beyond the life sciences, its utility extends to the realm of organic electronics, where it serves as a key component in the synthesis of materials for organic light-emitting diodes (OLEDs) and other advanced applications.[4][5][6]

Given its pivotal role, the quality and purity of commercially sourced this compound are of paramount importance. The presence of impurities can lead to unforeseen side reactions, irreproducible experimental results, and, in the context of drug development, potentially toxic byproducts. This guide, therefore, provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting reliable commercial suppliers and implementing a robust in-house quality validation protocol for this compound.

Part 1: Navigating the Commercial Landscape: A Comparative Analysis of Suppliers

The selection of a chemical supplier should be a meticulous process, extending beyond a simple price comparison. Key considerations include the supplier's reputation, the purity of the compound offered, the availability of comprehensive analytical documentation, and the scale at which the compound can be supplied. Below is a comparative table of several commercial suppliers of this compound, compiled from publicly available data.

Table 1: Commercial Suppliers of this compound

SupplierStated PurityAnalytical Data ProvidedAvailable QuantitiesCAS Number
Chem-Impex ≥ 98% (NMR)[4]Certificate of Analysis (CoA), NMR data available upon request.[4]Grams to Kilograms130345-50-5[4]
Fluorochem 95%Inquire for detailsMilligrams to 100g130345-50-5
AbacipharmTech 97+%[7]Inquire for details5g, 10g[7]130345-50-5[7]
CP Lab Safety 97%[8]Inquire for details10g[8]130345-50-5[8]
Santa Cruz Biotechnology Inquire for detailsCertificate of Analysis available.[9]Inquire for details130345-50-5[9]

Disclaimer: The information in this table is based on data available as of early 2026 and is subject to change. Researchers should always verify the latest specifications directly with the supplier.

Part 2: The Imperative of In-House Quality Validation: A Step-by-Step Protocol

Even when a supplier provides a Certificate of Analysis (CoA), it is a prudent and often necessary practice in a GxP (Good Laboratory/Manufacturing Practice) environment to perform in-house validation of the received material. This ensures the identity, purity, and integrity of the compound before its integration into critical experiments.

Supplier Validation Workflow

The following diagram illustrates a logical workflow for validating a new supplier of this compound.

SupplierValidation A Initial Supplier Screening (Purity, Documentation, Reputation) B Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) A->B C Review Documentation (Compare with internal specifications) B->C D Order Small Sample for Analysis C->D E Perform In-House Quality Control (NMR, HPLC, MS, Appearance) D->E F Compare Analytical Data with CoA and Literature E->F G Decision Point: Accept or Reject Supplier F->G H Approve Supplier for Larger Scale Purchases G->H Data Conforms I Reject Supplier and Document Reasons G->I Data Discrepancy

Caption: A workflow diagram for the validation of a new chemical supplier.

Experimental Protocols for Quality Assessment

The following are detailed, step-by-step methodologies for the key analytical techniques used to validate the quality of this compound.

1. Visual Inspection and Physical Properties

  • Objective: To confirm the physical appearance and basic properties of the material.

  • Procedure:

    • Visually inspect the received material. It should be a white to pale yellow or brown crystalline powder.[1][4]

    • Note any discoloration, clumps, or foreign particles.

    • If possible and required, determine the melting point. The literature value is approximately 107-109°C.[1] A broad melting range can indicate the presence of impurities.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Rationale: ¹H NMR is a powerful technique for structural elucidation. The chemical shifts, splitting patterns, and integration of the peaks provide a unique fingerprint of the molecule.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Solvent: CDCl₃ or DMSO-d₆

    • Temperature: 25°C

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-32 (adjust for signal-to-noise)

    • Relaxation Delay: 1-2 seconds

  • Expected ¹H NMR Spectral Data (in CDCl₃):

    • The spectrum should show characteristic peaks for the aromatic protons and the aldehyde proton. The exact chemical shifts may vary slightly depending on the solvent and instrument.

    • Look for the absence of significant unassigned peaks, which could indicate the presence of residual solvents or synthesis-related impurities.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Rationale: HPLC is a highly sensitive technique for separating and quantifying components in a mixture. A well-developed HPLC method can provide a precise purity value (e.g., area percent).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be:

      • 0-1 min: 95% A, 5% B

      • 1-10 min: Gradient to 5% A, 95% B

      • 10-12 min: Hold at 5% A, 95% B

      • 12-13 min: Gradient back to 95% A, 5% B

      • 13-15 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm or a photodiode array (PDA) detector to scan a range of wavelengths.

    • Injection Volume: 10 µL

  • Data Analysis:

    • The chromatogram should show a single major peak corresponding to this compound.

    • Calculate the area percent of the main peak to determine the purity. Any other peaks represent impurities.

4. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Rationale: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule, confirming its elemental composition.

  • Method:

    • The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).

    • Electrospray ionization (ESI) in positive mode is a suitable technique.

  • Expected Result:

    • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 159.05.[7]

Part 3: Safe Handling and Storage

Ensuring the longevity of this compound and the safety of laboratory personnel requires adherence to proper handling and storage procedures.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[10]

    • Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]

    • Recommended storage temperature is typically between 0-8°C.[4][11][12]

    • Protect from light and moisture.

Conclusion: A Foundation for Reliable Research

The integrity of your research is fundamentally linked to the quality of your starting materials. By implementing a rigorous supplier selection process and a thorough in-house quality validation protocol for critical reagents like this compound, you establish a foundation of reliability and reproducibility for your scientific endeavors. This guide provides a comprehensive framework to empower researchers to make informed decisions and maintain the highest standards of scientific integrity.

References

Methodological & Application

Application Note & Protocol: A Direct Formylation Approach to Quinoxaline-6-carbaldehyde from 6-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of quinoxaline-6-carbaldehyde, a valuable building block in medicinal chemistry and materials science.[1] The protocol details a direct, one-step conversion of 6-chloroquinoxaline to the target aldehyde via the Vilsmeier-Haack reaction. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss critical process parameters to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.[2][3]

Strategic Overview: The Rationale for Direct Formylation

Quinoxaline derivatives are foundational scaffolds in numerous pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, antiviral, and antibacterial properties.[3][4][5] this compound, in particular, serves as a key intermediate, enabling further molecular elaboration through its reactive aldehyde functionality.

The conversion of an aryl chloride (Ar-Cl) to an aryl aldehyde (Ar-CHO) can be approached through several synthetic routes. Multi-step sequences, such as palladium-catalyzed cyanation followed by reduction, or a Buchwald-Hartwig amination sequence, are viable but often increase process complexity and reduce overall yield.[6][7]

This guide focuses on the Vilsmeier-Haack reaction , a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] This choice is predicated on its operational simplicity and cost-effectiveness. The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphoryl chloride (POCl₃).[10][11] While the chloro-substituent on the quinoxaline ring is electron-withdrawing, the fused benzene ring system remains sufficiently nucleophilic to undergo this electrophilic aromatic substitution.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by its attack on the 6-chloroquinoxaline ring.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[9][12]

  • Electrophilic Aromatic Substitution: The 6-chloroquinoxaline attacks the Vilsmeier reagent. The fused benzene ring directs the substitution, and while the chloro group is deactivating, the formylation occurs at a position activated by the heterocyclic system. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[8][10]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophilic Iminium Ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Start 6-Chloroquinoxaline Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-Chloroquinoxaline>98% PuritySigma-AldrichStarting material. Ensure it is dry.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsUsed as both reagent and solvent. Must be anhydrous.
Phosphoryl chloride (POCl₃)Reagent grade, >99%Fisher ScientificHighly corrosive and water-reactive. Handle with extreme care.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated Sodium BicarbonateN/ALab-preparedFor neutralization during work-up.
Anhydrous Sodium SulfateAnhydrous powderEMD MilliporeFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Hexane / Ethyl AcetateHPLC GradeVWREluent for column chromatography.

Step-by-Step Synthesis Procedure

Workflow start Setup & Inert Atmosphere (N₂ or Ar) reagent_prep Prepare Vilsmeier Reagent: Cool DMF to 0°C Add POCl₃ dropwise start->reagent_prep reaction Add 6-Chloroquinoxaline Warm to RT, then heat to 80-90°C Monitor reaction by TLC reagent_prep->reaction quench Quenching: Cool to 0°C Pour onto crushed ice reaction->quench neutralize Neutralization: Add sat. NaHCO₃ solution Adjust pH to 7-8 quench->neutralize extract Extraction: Extract with Dichloromethane (3x) neutralize->extract dry Drying & Concentration: Dry organic layer (Na₂SO₄) Concentrate under reduced pressure extract->dry purify Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient) dry->purify end Characterize Pure Product (NMR, IR, MS) purify->end

Caption: Experimental workflow for the synthesis.

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0°C in an ice-water bath. Add phosphoryl chloride (POCl₃, 2.0 equiv.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Reaction with 6-Chloroquinoxaline: To the freshly prepared Vilsmeier reagent, add 6-chloroquinoxaline (1.0 equiv.) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Neutralization: Cautiously neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Effervescence will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Results and Characterization

The successful synthesis of this compound should be confirmed through standard analytical techniques.

Expected Outcome
ParameterExpected Value
Appearance Off-white to yellow solid
Yield 65-80% (post-purification)
Purity >98% (by NMR or HPLC)
Molecular Formula C₉H₆N₂O[13]
Molecular Weight 158.16 g/mol [13]
Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed by comparing its spectroscopic data with literature values.

TechniqueExpected Data
¹H NMR Peaks corresponding to the aldehydic proton (~10 ppm), and distinct signals for the aromatic protons on the quinoxaline core. The specific shifts and coupling constants will confirm the 6-position substitution.
¹³C NMR A signal for the carbonyl carbon of the aldehyde (~190 ppm), along with signals for the aromatic carbons of the quinoxaline ring system.
FT-IR Characteristic C=O stretching vibration for the aldehyde at ~1700 cm⁻¹.
Mass Spec The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the product (e.g., for C₉H₆N₂O, m/z ≈ 158.05).

Critical Insights and Troubleshooting

  • Anhydrous Conditions: The Vilsmeier-Haack reaction is highly sensitive to moisture. The use of anhydrous DMF and careful handling of POCl₃ are critical for success. Moisture will decompose the Vilsmeier reagent and reduce the yield.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-10°C) during the addition of POCl₃ is crucial to prevent uncontrolled reactions and degradation of the reagent.

  • Work-up Procedure: The quenching step must be performed slowly and with efficient cooling. Adding the reaction mixture to ice too quickly can cause a rapid temperature increase. Similarly, neutralization should be done cautiously to control the effervescence.

  • Purification: The crude product may contain residual DMF. Column chromatography is generally effective for its removal and for isolating the pure aldehyde.

Safety Precautions

  • Phosphoryl chloride (POCl₃): Is extremely corrosive, toxic, and reacts violently with water. Always handle it in a fume hood with appropriate gloves, lab coat, and eye protection. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

  • N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and is a suspected teratogen. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated area.

Conclusion

The Vilsmeier-Haack reaction provides a direct and efficient pathway for the synthesis of this compound from 6-chloroquinoxaline. This application note outlines a robust protocol, emphasizing the mechanistic rationale and critical experimental parameters. By adhering to the detailed procedure and safety guidelines, researchers can reliably produce this important synthetic intermediate, facilitating further exploration in drug discovery and chemical synthesis.

References

Application Notes & Protocols: Quinoxaline-6-carbaldehyde as a Strategic Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a nitrogen-containing heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide spectrum of biological activities.[1][2] Derivatives have demonstrated potent antimicrobial, antiviral, anticancer, anti-inflammatory, and antidepressant properties.[3][4][5] This document provides a detailed guide for researchers and drug development professionals on the strategic use of quinoxaline-6-carbaldehyde, a versatile synthetic intermediate. The aldehyde functional group at the C6 position serves as a highly adaptable chemical handle for molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. We present here the fundamental properties, core synthetic protocols, and a case study to illustrate its application in the construction of novel bioactive molecules.

Introduction: The Strategic Value of this compound

Quinoxaline, a bicyclic system formed by the fusion of a benzene and a pyrazine ring, is a bioisostere for other aromatic systems like quinoline and naphthalene, allowing it to interact with a variety of biological targets.[3] Its derivatives are found in a number of antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[3][6]

This compound emerges as a particularly valuable building block for two primary reasons:

  • The Privileged Core: It provides the foundational quinoxaline scaffold, which is already associated with a high probability of biological activity.

  • The Reactive Handle: The aldehyde group is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic and efficient exploration of the chemical space around the quinoxaline core to modulate pharmacokinetic properties and target affinity.

This guide is designed to serve as a practical resource, explaining the causality behind experimental choices and providing robust, self-validating protocols for key synthetic transformations.

Physicochemical Properties & Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

Compound Data
PropertyValueSource
IUPAC Name This compound[7]
Molecular Formula C₉H₆N₂O[7]
Molecular Weight 158.16 g/mol [7]
CAS Number 130345-50-5[7]
Appearance White to yellow crystalline solidGeneric
Melting Point 29-32 °C (literature value)[8]
Solubility Soluble in organic solvents like THF, DCM, DMFGeneric
Chemical Structure

The structure features the planar quinoxaline ring system with the aldehyde at the 6-position, which is electronically connected to the heterocyclic core.

Caption: Structure of this compound.

Safety & Handling

This compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Hazard Statements: According to GHS classification, this compound may cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It may also be harmful if swallowed (H302) or inhaled (H332).[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Core Synthetic Protocols: Transforming the Aldehyde

The aldehyde functionality is a gateway to numerous molecular architectures. We present three field-proven protocols for its elaboration.

Protocol 1: Reductive Amination for C-N Bond Formation

Scientific Rationale: Reductive amination is a cornerstone of modern medicinal chemistry for converting aldehydes into amines. This transformation is critical for introducing basic centers that can improve aqueous solubility and form salt bridges with acidic residues in protein targets. The two-step, one-pot procedure involving initial imine formation followed by in-situ reduction is highly efficient and prevents the isolation of unstable imine intermediates. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for imines in the presence of aldehydes, and does not violently react with protic solvents.

G cluster_0 Reductive Amination Workflow start Dissolve this compound (1 eq) & Amine (1.1 eq) in DCE add_stab Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C start->add_stab Formation of iminium ion stir Warm to RT and stir for 4-16 hours add_stab->stir Reduction monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with saturated aqueous NaHCO₃ monitor->quench Upon completion extract Extract with DCM or EtOAc (3x) quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography (Silica gel) dry->purify

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Solvent Addition: Dissolve the solids in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of 0.1 M.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.

Protocol 2: Knoevenagel Condensation for C=C Bond Formation

Scientific Rationale: The Knoevenagel condensation is a powerful reaction for forming electron-deficient alkenes by reacting an aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetates). These products, often Michael acceptors, are valuable intermediates for constructing more complex heterocyclic systems or can act as bioactive agents themselves.[9] The use of a mild base like piperidine is crucial; it acts as a catalyst by deprotonating the active methylene compound without causing self-condensation of the aldehyde. The reaction is often driven to completion by the azeotropic removal of water.

G cluster_1 Knoevenagel Condensation Workflow start Combine Aldehyde (1 eq), Active Methylene Cmpd (1.1 eq), & Piperidine (0.1 eq) in Toluene reflux Reflux with Dean-Stark trap for 2-8 hours start->reflux Catalysis & Water Removal monitor Monitor water collection & reaction progress by TLC reflux->monitor cool Cool reaction to RT monitor->cool Upon completion concentrate Remove solvent under reduced pressure cool->concentrate purify Purify by recrystallization or column chromatography concentrate->purify

Caption: Workflow for Knoevenagel Condensation.

Step-by-Step Protocol:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

  • Reagent Addition: Add this compound (1.0 eq), an active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of piperidine (0.1 eq) to the flask.

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene, to a concentration of 0.2 M.

  • Heating: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Continue refluxing for 2-8 hours. Monitor the reaction by observing the amount of water collected and by TLC analysis.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Isolation: If a precipitate forms, collect it by filtration and wash with a cold, non-polar solvent like hexanes. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Case Study: Multi-Step Synthesis of a Kinase Inhibitor Scaffold

To illustrate the synthetic utility of this compound, we outline a hypothetical, yet plausible, two-step synthesis of a scaffold common in kinase inhibitors, which often feature a heterocyclic core linked to an aromatic amine.

Objective: Synthesize N-(4-methoxyphenyl)-1-(quinoxalin-6-yl)methanamine , a potential hinge-binding motif for protein kinases.

G cluster_workflow Synthetic Pathway to a Bioactive Scaffold start This compound product Target Scaffold: N-(4-methoxyphenyl)-1- (quinoxalin-6-yl)methanamine start->product Protocol 1: Reductive Amination reagents1 Reagents: 1. p-Anisidine (1.1 eq) 2. NaBH(OAc)₃ (1.5 eq) Solvent: DCE reagents1->start

Caption: Multi-step synthesis workflow example.

Synthetic Route:

  • Step 1: Reductive Amination. Following Protocol 1 , this compound is reacted with p-anisidine (4-methoxyaniline). This efficiently installs the substituted aniline moiety, a common feature in type-II kinase inhibitors for interacting with the DFG-out conformation. The methoxy group can serve as a hydrogen bond acceptor and improve metabolic stability.

This single transformation, starting from a commercially available building block, rapidly generates a molecule with features relevant to modern drug discovery programs.

Structure-Activity Relationship (SAR) Insights

Modifications derived from the 6-carbaldehyde position can provide critical SAR data. The table below outlines potential modifications and their rationale in a drug discovery context.

Modification at C6-PositionSynthetic MethodRationale & Potential Impact
-CH₂-NH-Ar Reductive AminationIntroduces vectors for exploring pockets (e.g., kinase hinge region), modulates pKa and solubility.
-CH=C(CN)₂ Knoevenagel CondensationCreates a Michael acceptor for covalent inhibition or a rigid linker to access new binding areas.
-CH=CH-Ar Wittig ReactionExtends conjugation, useful for probes or rigidifying the molecule to reduce entropic penalty upon binding.
-CH(OH)-R Grignard/Organolithium AdditionIntroduces a chiral center and a hydrogen bond donor/acceptor group to improve binding affinity and selectivity.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its privileged heterocyclic core combined with a synthetically tractable aldehyde handle provides an efficient entry point to diverse and biologically relevant chemical matter. The protocols detailed in this guide are robust, reproducible, and grounded in established chemical principles, offering researchers a reliable platform for scaffold hopping, library synthesis, and lead optimization campaigns. The strategic application of this reagent can accelerate the discovery of next-generation therapeutics targeting a wide range of diseases.

References

Application of Quinoxaline-6-carbaldehyde in Material Science: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Quinoxaline-6-carbaldehyde in Advanced Materials

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged building block in the design of functional organic materials. Its inherent electron-deficient nature, rigid planar structure, and high thermal stability make it an excellent component for creating materials with tailored optoelectronic properties.[1][2] Among its derivatives, this compound stands out as a particularly versatile precursor. The aldehyde functional group at the 6-position serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the facile extension of the π-conjugated system and the introduction of diverse functional moieties.[3] This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced materials, including conjugated polymers for organic electronics, small molecules for organic light-emitting diodes (OLEDs), fluorescent chemosensors, and as a precursor for metal-organic framework (MOF) linkers.

This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the synthetic strategies, empowering researchers to understand, adapt, and innovate upon these methodologies.

I. Conjugated Polymers for Organic Electronics: Harnessing the Acceptor Properties of the Quinoxaline Core

The donor-acceptor (D-A) approach is a cornerstone in the design of low bandgap conjugated polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][4] In this architecture, the electron-deficient quinoxaline unit serves as an excellent acceptor moiety. This compound is a strategic starting material for the synthesis of vinyl-functionalized quinoxaline monomers, which can then be incorporated into polymer backbones via cross-coupling reactions. The introduction of a vinylene bridge extends the conjugation, leading to a red-shift in the absorption spectrum and a reduction in the bandgap of the resulting polymer.

Synthetic Strategy: From Aldehyde to Polymer

A robust strategy to synthesize a poly(quinoxalin-6-ylvinylene) derivative involves a two-step process:

  • Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde group of this compound is reacted with a phosphonium ylide or a phosphonate ester to create a vinyl-functionalized quinoxaline. To prepare for polymerization, the other reactant in this step should contain a leaving group, such as a bromine atom.

  • Suzuki or Stille Polymerization: The resulting vinyl-bromo-quinoxaline monomer can then undergo a palladium-catalyzed cross-coupling reaction with a suitable comonomer, such as a fluorene-diboronic ester, to yield the final conjugated polymer.[5]

polymer_synthesis Q6C This compound Monomer 6-(4-bromostyryl)quinoxaline Q6C->Monomer Horner-Wadsworth-Emmons (NaH, THF) HWE_reagent Diethyl (4-bromobenzyl)phosphonate HWE_reagent->Monomer Polymer Poly[(fluorene)-alt-(quinoxalin-6-ylvinylene)] Monomer->Polymer Suzuki Polymerization (Pd(PPh₃)₄, K₂CO₃) Comonomer Fluorene-2,7-diboronic acid pinacol ester Comonomer->Polymer

Caption: Synthetic pathway for a quinoxaline-vinylene copolymer.

Detailed Protocol: Synthesis of Poly[(9,9-dioctylfluorene)-alt-(6-(4-bromostyryl)quinoxaline)]

Part A: Synthesis of 6-(4-bromostyryl)quinoxaline Monomer via Horner-Wadsworth-Emmons Reaction

  • Rationale: The Horner-Wadsworth-Emmons reaction is chosen over the classical Wittig reaction as it typically provides the thermodynamically more stable (E)-alkene with high selectivity, which is desirable for creating linear, well-ordered polymer chains.[6][7] The phosphonate byproduct is also water-soluble, simplifying purification.

Materials:

  • This compound

  • Diethyl (4-bromobenzyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flame-dried two-necked round-bottom flask containing anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (4-bromobenzyl)phosphonate (1.05 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 6-(4-bromostyryl)quinoxaline as a solid.

Part B: Suzuki Polymerization

  • Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and its generally high yields.[5]

Materials:

  • 6-(4-bromostyryl)quinoxaline

  • 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2M aqueous solution

  • Toluene, anhydrous

  • Aliquat 336 (phase transfer catalyst)

Procedure:

  • In a Schlenk flask, combine 6-(4-bromostyryl)quinoxaline (1.0 eq), 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 eq), and a few drops of Aliquat 336.

  • Add anhydrous toluene to dissolve the monomers.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add the Pd(PPh₃)₄ catalyst (2-3 mol%) to the flask under a positive pressure of argon.

  • Add the degassed 2M K₂CO₃ solution.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and acetone to remove oligomers and catalyst residues.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes. The final polymer is extracted with chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum.

Expected Material Properties
PropertyExpected Value
Molecular Weight (Mₙ) 15-30 kDa
Polydispersity Index (PDI) 1.5 - 2.5
Absorption Maximum (λₘₐₓ, film) 420-450 nm
Emission Maximum (λₑₘ, film) 500-530 nm
HOMO Level -5.4 to -5.7 eV
LUMO Level -3.0 to -3.3 eV
Electrochemical Bandgap 2.1 - 2.4 eV
Thermal Decomposition Temp. (Tₑ) > 350 °C

Note: These values are estimates based on structurally similar polymers and may vary depending on the exact molecular weight and processing conditions.[8]

II. Small Molecules for Organic Light-Emitting Diodes (OLEDs)

This compound is an excellent starting point for the synthesis of donor-π-acceptor (D-π-A) small molecules for OLED applications. The electron-deficient quinoxaline core acts as the acceptor, the aldehyde allows for the introduction of a π-bridge, and a donor group can be incorporated on the other side of the bridge. The Knoevenagel condensation is a particularly effective reaction for this purpose, reacting the aldehyde with an active methylene compound to form a dicyanovinyl or similar electron-withdrawing group, which further enhances the acceptor strength of the molecule.[9]

Synthetic Strategy: Knoevenagel Condensation for D-π-A Chromophores

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9] Using this compound and a compound like malononitrile, a highly fluorescent chromophore with strong intramolecular charge transfer (ICT) character can be synthesized in a single step.

oled_synthesis Q6C This compound Chromophore 2-(quinoxalin-6-ylmethylene)malononitrile Q6C->Chromophore Knoevenagel Condensation (Piperidine, Ethanol) Malononitrile Malononitrile Malononitrile->Chromophore

Caption: Synthesis of a quinoxaline-based chromophore for OLEDs.

Detailed Protocol: Synthesis of 2-(quinoxalin-6-ylmethylene)malononitrile
  • Rationale: The Knoevenagel condensation is a straightforward and high-yielding reaction for the synthesis of electron-deficient alkenes. Piperidine is a commonly used basic catalyst for this transformation.[9]

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Expected Material Properties
PropertyExpected Value
Absorption Maximum (λₘₐₓ, CHCl₃) 380-410 nm
Emission Maximum (λₑₘ, CHCl₃) 480-520 nm
Fluorescence Quantum Yield (Φբ) 0.4 - 0.7
HOMO Level -5.8 to -6.1 eV
LUMO Level -3.3 to -3.6 eV
Electrochemical Bandgap 2.4 - 2.6 eV

Note: These values are estimates based on similar quinoxaline-dicyanovinyl chromophores. The exact photophysical properties are highly solvent-dependent.[10][11][12][13][14]

III. Fluorescent Chemosensors: Designing for Selectivity

The nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions or protons, leading to changes in the photophysical properties of the molecule. This makes the quinoxaline scaffold an excellent platform for the design of fluorescent chemosensors.[15] By functionalizing this compound to include a specific recognition moiety, selective sensors for various analytes can be developed. A common and effective strategy is the formation of a Schiff base by reacting the aldehyde with an amine.[6][7][16]

Synthetic Strategy: Schiff Base Formation for Ion Sensing

The condensation of this compound with an aniline derivative containing a chelating group (e.g., a hydroxyl group ortho to the amine) creates a Schiff base ligand. Upon coordination with a metal ion, the electronic structure of the molecule is perturbed, often leading to a "turn-on" or "turn-off" fluorescence response.

sensor_synthesis Q6C This compound Schiff_Base 2-((quinoxalin-6-ylmethylene)amino)phenol Q6C->Schiff_Base Schiff Base Condensation (Ethanol, reflux) Aniline 2-Aminophenol Aniline->Schiff_Base Metal_Complex Metal-Sensor Complex Schiff_Base->Metal_Complex Chelation with Metal Ion (e.g., Zn²⁺)

Caption: Synthesis of a quinoxaline-based Schiff base for metal ion sensing.

Detailed Protocol: Synthesis of 2-((quinoxalin-6-ylmethylene)amino)phenol
  • Rationale: The formation of a Schiff base is a reversible condensation reaction. Carrying out the reaction in a solvent where the product is less soluble or by removing water can drive the equilibrium towards the product. A catalytic amount of acid is sometimes used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Materials:

  • This compound

  • 2-Aminophenol

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and 2-aminophenol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate.

  • Filter the solid product and wash it with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be performed for higher purity.

Application as a Fluorescent Sensor for Zn²⁺
  • Principle of Operation: The lone pair of electrons on the imine nitrogen can participate in photoinduced electron transfer (PET), which quenches the fluorescence of the quinoxaline fluorophore. Upon binding of a metal ion like Zn²⁺ to the chelating site (imine nitrogen and phenolic oxygen), the PET process is inhibited, resulting in a "turn-on" fluorescence response.[6]

Protocol for Fluorescence Titration:

  • Prepare a stock solution of the sensor (e.g., 1 mM in DMSO).

  • Prepare stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, etc.) in acetonitrile.

  • In a series of cuvettes, place a solution of the sensor in a suitable solvent system (e.g., CH₃CN/H₂O mixture) at a fixed concentration (e.g., 10 µM).

  • Add increasing equivalents of the metal ion solution to the cuvettes.

  • Record the fluorescence emission spectrum for each solution after incubation for a few minutes.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding constant and limit of detection.

Expected Sensing Performance
ParameterExpected Outcome
Selectivity High selectivity for Zn²⁺ over other common metal ions.
Fluorescence Response Significant fluorescence enhancement ("turn-on") upon binding Zn²⁺.
Detection Limit In the micromolar (µM) to nanomolar (nM) range.
Binding Stoichiometry Typically 1:1 (Sensor:Metal).

IV. Precursor for Metal-Organic Framework (MOF) Linkers

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[2][17] The properties of MOFs, such as their pore size, shape, and chemical environment, are determined by the geometry and functionality of the organic linkers.[18][19] Quinoxaline-based dicarboxylic acids are attractive candidates for MOF linkers due to their rigidity and the potential for the nitrogen atoms to act as additional coordination or functional sites. This compound can be readily oxidized to quinoxaline-6-carboxylic acid, which can then be further functionalized to create a dicarboxylic acid linker.

Synthetic Strategy: Oxidation and Functionalization

A potential route to a quinoxaline-based dicarboxylic acid linker involves:

  • Oxidation: The aldehyde group of this compound is oxidized to a carboxylic acid using a mild and selective oxidizing agent like sodium chlorite (Pinnick oxidation).

  • Further Functionalization: Introduction of a second carboxylic acid group would be necessary. This could be achieved through various synthetic routes, for example, by starting with a di-functionalized benzene derivative to construct the quinoxaline ring initially. For the purpose of this guide, we will focus on the initial oxidation step, which is a key transformation.

mof_linker_synthesis Q6C This compound Carboxylic_Acid Quinoxaline-6-carboxylic acid Q6C->Carboxylic_Acid Pinnick Oxidation (NaClO₂, NaH₂PO₄) Dicarboxylic_Linker Quinoxaline-dicarboxylic acid Linker Carboxylic_Acid->Dicarboxylic_Linker Further Functionalization MOF Quinoxaline-based MOF Dicarboxylic_Linker->MOF Solvothermal Synthesis (with Metal Salt)

Caption: Proposed pathway for the synthesis of a quinoxaline-based MOF.

Detailed Protocol: Synthesis of Quinoxaline-6-carboxylic acid
  • Rationale: The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, which is tolerant of many other functional groups, making it suitable for complex heterocyclic molecules.[4]

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Sodium chlorite (NaClO₂)

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of t-BuOH and 2-methyl-2-butene.

  • In a separate flask, dissolve sodium chlorite (1.5 eq) and NaH₂PO₄·H₂O (1.5 eq) in deionized water.

  • Add the aqueous solution of the oxidant to the solution of the aldehyde at room temperature.

  • Stir the biphasic mixture vigorously for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of Na₂SO₃.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl to precipitate the carboxylic acid.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure quinoxaline-6-carboxylic acid.

This carboxylic acid can then be used as a mono-functional linker or further modified to create multi-topic linkers for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.[20][21][22]

Conclusion

This compound is a highly valuable and versatile building block in material science. Its reactive aldehyde group provides a convenient entry point for a wide array of synthetic transformations, enabling the creation of complex and functional materials. From conjugated polymers for organic electronics to fluorescent chemosensors and precursors for porous crystalline materials, the applications are broad and impactful. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this compound and to develop the next generation of advanced materials.

References

Synthesis of 2,3-diphenylquinoxaline-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthesis of 2,3-Diphenylquinoxaline-6-carbaldehyde Derivatives

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of 2,3-diphenylthis compound and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and expert commentary on experimental choices. We will focus on the classical and highly efficient condensation reaction between a substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound, providing a robust foundation for accessing this valuable class of molecules.[3][4]

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] This structural motif is a key component in a variety of pharmacologically active compounds, including antibiotics like echinomycin and actinoleutin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors.[1][5] The versatility of the quinoxaline ring allows for extensive functionalization, making it a privileged scaffold in modern drug discovery for developing anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[6][7][8]

The specific target of this guide, 2,3-diphenylthis compound, incorporates two key features: the stable and electronically active 2,3-diphenylquinoxaline core and a reactive aldehyde group at the 6-position. This aldehyde functionality serves as a critical synthetic handle, enabling a wide array of subsequent chemical transformations to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies.[9][10]

Core Synthetic Strategy: The Condensation Reaction

The most direct and widely adopted method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[11][12] For the synthesis of 2,3-diphenylthis compound, the selected precursors are 3,4-diaminobenzaldehyde and benzil .

Mechanistic Rationale

The reaction proceeds via a double nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of benzil. This is followed by a cyclization and subsequent dehydration (loss of two water molecules) to yield the aromatic quinoxaline ring. The acidic medium, typically glacial acetic acid or an alcohol, facilitates the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack by the less basic amino groups of the diamine.

Below is a diagram illustrating the synthetic workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3,4-Diaminobenzaldehyde C Condensation Reaction (Glacial Acetic Acid, 50-80°C) A->C B Benzil B->C D 2,3-Diphenylthis compound C->D Cyclization & Dihydration

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylthis compound

This protocol is adapted from established procedures for similar quinoxaline syntheses.[13] The choice of glacial acetic acid as the solvent is strategic; it not only dissolves the reactants but also catalyzes the condensation and dehydration steps.

Materials:

  • 3,4-Diaminobenzaldehyde (1.0 eq)

  • Benzil (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzil (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of benzil).

  • Addition of Diamine: To this solution, add 3,4-diaminobenzaldehyde (1.0 eq).

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (50-80°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water. A solid precipitate of the crude product will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ethyl acetate mixture, to yield the pure 2,3-diphenylthis compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[9]

Protocol 2: Synthesis of a Hydrazone Derivative

The aldehyde functional group of the parent compound is a versatile handle for creating derivatives. This protocol describes the synthesis of a Schiff base (hydrazone) by condensation with a hydrazine, a common strategy in medicinal chemistry to generate compounds with potential biological activity.[13]

Materials:

  • 2,3-Diphenylthis compound (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.0-1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve 2,3-diphenylthis compound (1.0 eq) in ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours. Monitor the reaction by TLC.

  • Product Formation: The hydrazone product will often precipitate out of the solution upon formation or cooling.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization may be performed if necessary.

G A 2,3-Diphenylquinoxaline- 6-carbaldehyde C Condensation (Ethanol, cat. Acetic Acid) A->C B Substituted Hydrazine (e.g., Phenylhydrazine) B->C D Hydrazone Derivative C->D

Caption: Workflow for derivatization via hydrazone formation.

Data Summary and Characterization

The successful synthesis of these compounds must be validated through rigorous characterization. The following table provides expected outcomes and key analytical markers.

CompoundSynthetic MethodTypical YieldMelting Point (°C)Key ¹H NMR Signal (δ ppm)
2,3-Diphenylthis compoundCondensation85-95%~125-130~10.1 (s, 1H, -CHO)
Hydrazone DerivativeSchiff Base Formation>90%Variable~8.5 (s, 1H, -CH=N-), ~11.0 (s, 1H, -NH-)

Note: Exact values for melting points and NMR shifts may vary based on purity and specific derivative structure.

Trustworthiness and Self-Validation

The protocols described herein are based on fundamental and well-established organic reactions.[3] The trustworthiness of these procedures is ensured by the following self-validating checks:

  • TLC Monitoring: Continuous monitoring of the reaction ensures that the process is followed to completion, preventing incomplete reactions and simplifying purification.

  • Spectroscopic Confirmation: The structural identity of the final products must be unequivocally confirmed by a suite of spectroscopic methods (NMR, IR, MS). The presence of the characteristic aldehyde proton signal (~10.1 ppm) in the ¹H NMR spectrum of the parent compound and its disappearance upon derivatization is a critical validation point.

  • Physical Constants: The melting point of the purified product should be sharp and consistent with literature values where available, indicating high purity.[14]

By adhering to these protocols and validation steps, researchers can reliably synthesize and characterize 2,3-diphenylthis compound and its derivatives with a high degree of confidence. This enables the advancement of research in drug discovery and materials science, leveraging the potent properties of the quinoxaline scaffold.[7][15]

References

Application Notes and Protocols for Condensation Reactions with o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of o-Phenylenediamine in Heterocyclic Synthesis

o-Phenylenediamine (OPD), a bifunctional aromatic amine, is a cornerstone building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic scaffolds. Its vicinal diamine arrangement facilitates a diverse array of condensation reactions with carbonyl-containing compounds, leading to the formation of fused ring systems that are of paramount importance in medicinal chemistry and materials science. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols and underlying principles of condensation reactions involving o-phenylenediamine to synthesize three key classes of heterocycles: benzimidazoles, quinoxalines, and phenazines.

The benzimidazole moiety, in particular, is recognized as a "privileged scaffold" in drug discovery due to its presence in a multitude of biologically active compounds with a wide spectrum of therapeutic applications, including antiulcer, anthelmintic, antimicrobial, antiviral, and anticancer properties.[1] Quinoxalines are also of significant interest due to their diverse pharmacological activities.[2] The strategic choice of reaction partners and conditions allows for the selective synthesis of these valuable heterocyclic systems. This guide will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven protocols, and offer troubleshooting guidance to enable researchers to successfully implement these reactions in their laboratories.

Safety Precautions: Handling o-Phenylenediamine

Before commencing any experimental work, it is crucial to be aware of the hazards associated with o-phenylenediamine and to implement appropriate safety measures.

o-Phenylenediamine is toxic if swallowed, and harmful in contact with skin or if inhaled.[3] It can cause serious eye irritation and may cause an allergic skin reaction.[4] Furthermore, it is suspected of causing genetic defects and cancer.[3]

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5]

  • Ventilation: Handle o-phenylenediamine in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[5]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[6]

I. Synthesis of Benzimidazoles

The condensation of o-phenylenediamine with aldehydes or carboxylic acids is a fundamental and widely employed method for the synthesis of 2-substituted benzimidazoles.[1][7]

Reaction Mechanism

The reaction proceeds through a two-step sequence:

  • Schiff Base Formation: One of the amino groups of o-phenylenediamine undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or carboxylic acid, followed by dehydration to form a Schiff base intermediate (an imine).

  • Intramolecular Cyclization and Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. The resulting dihydrobenzimidazole intermediate subsequently undergoes oxidation (often by air or an added oxidizing agent) to yield the aromatic benzimidazole ring system.[8]

Caption: General mechanism for benzimidazole synthesis.

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole

This protocol details a robust method for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzaldehyde (1.06 g, 1.0 mL, 10 mmol)

  • Ethanol (30 mL)

  • Hydrochloric acid (catalytic amount, 2-3 drops)

  • Sodium bicarbonate solution (10% w/v)

  • Activated charcoal

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.08 g of o-phenylenediamine in 30 mL of ethanol.

  • To this solution, add 1.0 mL of benzaldehyde and a few drops of concentrated hydrochloric acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 10% sodium bicarbonate solution to neutralize the acid until the solution is slightly alkaline (check with pH paper).

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • For purification, recrystallize the crude product from a hot ethanol/water mixture. If the product is colored, you can add a small amount of activated charcoal to the hot solution and filter it before allowing it to cool and crystallize.

  • Dry the purified crystals in a vacuum oven to obtain pure 2-phenylbenzimidazole.

Data Presentation: Reaction Conditions for Benzimidazole Synthesis
EntryAldehyde/Carboxylic AcidCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
1BenzaldehydeHClEthanolReflux2 hHigh[7]
2Various Aromatic AldehydesAu/TiO₂CHCl₃:MeOH (3:1)252 h80-96[9]
3Aromatic AldehydesH₂O₂/HClAcetonitrileRoom TempShortExcellent[10]
4Formic AcidNoneNone1002 h83-85[11][12]
5Various Aldehydesp-TsOHDMF802-3 hHigh[7]

II. Synthesis of Quinoxalines

Quinoxalines are readily synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction, known as the Hinsberg quinoxaline synthesis, is a reliable method for accessing this important class of heterocycles.[13]

Reaction Mechanism

The reaction mechanism involves a double condensation. Each amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by two dehydration steps to form the stable, aromatic pyrazine ring of the quinoxaline system.[13]

Caption: A typical experimental workflow for condensation reactions.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[2][14]

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (2.10 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.10 g of benzil in 10 mL of warm ethanol.[14]

  • In a separate beaker, dissolve 1.08 g of o-phenylenediamine in 10 mL of ethanol.[14]

  • Add the o-phenylenediamine solution to the benzil solution in the round-bottom flask.

  • Heat the reaction mixture on a water bath for 30 minutes.[14]

  • After heating, allow the mixture to cool to room temperature. The product will begin to crystallize.

  • To induce further precipitation, you can add a small amount of water until a slight cloudiness persists, and then cool the flask in an ice bath.[14]

  • Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield fine, needle-like crystals of 2,3-diphenylquinoxaline.[14]

  • Dry the purified product. The expected melting point is around 125-126°C.[2]

Data Presentation: Reaction Conditions for Quinoxaline Synthesis
Entry1,2-Dicarbonyl CompoundCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
1BenzilNoneEthanolWater Bath30 min~99[2]
2BenzilBentonite K-10EthanolRoom Temp20 min95[13][15]
3BenzilCerium (IV) Ammonium Nitrate (CAN)Acetonitrile/WaterRoom Temp20 min80-98[15]
4Hydroxyl KetonesI₂DMSORoom Temp12 h80-90[15][16]
5BenzilHexafluoroisopropanol (HFIP)HFIPRoom Temp1 h95[15]

III. Synthesis of Phenazines

Phenazines are formed through the oxidative cyclization of o-phenylenediamine. This can occur through self-condensation or by reaction with other anilines.

Reaction Mechanism

The formation of phenazines from o-phenylenediamine derivatives involves an oxidative process. In the presence of an oxidizing agent, two molecules of the o-phenylenediamine derivative can couple and subsequently cyclize to form the dihydrophenazine, which is then oxidized to the aromatic phenazine.

Experimental Protocol: General Procedure for Phenazine Synthesis

A general method for the synthesis of phenazine derivatives involves the oxidation of substituted o-phenylenediamines.

Materials:

  • Substituted o-phenylenediamine hydrochloride

  • Ferric chloride (oxidizing agent)

  • Hydrochloric acid

Procedure:

  • Dissolve the substituted o-phenylenediamine hydrochloride in dilute hydrochloric acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ferric chloride with constant stirring.

  • The phenazine derivative will precipitate from the solution.

  • Allow the reaction to proceed for a specified time, then filter the product.

  • Wash the product with cold water and then with a small amount of ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction.- Increase reaction time or temperature. - Check the activity of the catalyst.
- Degradation of starting materials or product.- Use milder reaction conditions (lower temperature, less harsh catalyst). - Ensure starting materials are pure.
- Incorrect stoichiometry.- Accurately weigh and measure all reactants.
Formation of Multiple Products/Side Reactions - For benzimidazoles, formation of 1,2-disubstituted derivatives.- Adjust the stoichiometry of the aldehyde. Using an excess of o-phenylenediamine can favor the 2-substituted product.
- For quinoxalines, regioisomers with unsymmetrical OPDs.- The reaction may not be regioselective. Purification by column chromatography may be necessary.
- Oxidation of starting material.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification - Product is soluble in the reaction mixture.- After neutralizing, cool the reaction mixture in an ice bath to promote precipitation. - If the product is still soluble, perform an extraction with a suitable organic solvent.
- Oily product instead of a solid.- Try triturating the oil with a non-polar solvent like hexane to induce solidification. - Purify by column chromatography.
- Product is highly colored.- During recrystallization, add activated charcoal to the hot solution to remove colored impurities.

Conclusion

The condensation reactions of o-phenylenediamine are powerful and versatile tools for the synthesis of a wide range of biologically significant heterocyclic compounds. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize benzimidazoles, quinoxalines, and phenazines. The protocols and troubleshooting guide provided in this application note are intended to serve as a practical resource for scientists in academic and industrial settings, facilitating the exploration of new chemical entities for drug discovery and other applications.

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoxaline Scaffolds in Antimicrobial Drug Discovery

Quinoxaline derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These activities include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The versatile nature of the quinoxaline nucleus allows for molecular modifications, leading to the synthesis of novel derivatives with potentially enhanced antimicrobial efficacy.[1][4][5][6] The urgent global health crisis of antimicrobial resistance necessitates the exploration and development of new chemical entities that can circumvent existing resistance mechanisms.[7] Quinoxaline scaffolds, with their bioisosteric relationship to quinoline and naphthalene, offer a promising avenue for the development of such novel antimicrobial agents.[7]

This guide provides a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of quinoxaline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible results.

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial screening is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[8][9] This is a fundamental parameter for assessing the potency of a potential antimicrobial agent. Two widely accepted and utilized methods for preliminary screening and MIC determination are the agar well diffusion method and the broth microdilution method.[10][11]

The agar well diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of antimicrobial activity.[10][12][13] It relies on the diffusion of the test compound through an agar medium inoculated with the target microorganism. The presence of a zone of inhibition around the well where the compound was placed indicates antimicrobial activity.[12][14] The size of this zone is proportional to the potency of the compound and its diffusion characteristics.[14]

The broth microdilution method is a quantitative technique used to determine the MIC value of a compound.[8][9][15] This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[8][15] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible growth, and the MIC is recorded as the lowest concentration of the compound that prevents growth.[8][16]

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the in vitro antimicrobial screening of quinoxaline derivatives, from compound preparation to data analysis.

Antimicrobial Screening Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis Compound_Prep Quinoxaline Derivative Preparation & Solubilization Agar_Well Agar Well Diffusion (Qualitative Screening) Compound_Prep->Agar_Well Test Compound Broth_Micro Broth Microdilution (Quantitative MIC Determination) Compound_Prep->Broth_Micro Test Compound Microorganism_Prep Microorganism Culture & Inoculum Standardization Microorganism_Prep->Agar_Well Standardized Inoculum Microorganism_Prep->Broth_Micro Standardized Inoculum Zone_Measurement Measurement of Inhibition Zones Agar_Well->Zone_Measurement MIC_Determination Visual/Spectrophotometric MIC Reading Broth_Micro->MIC_Determination Data_Interpretation Interpretation & Comparison of Results Zone_Measurement->Data_Interpretation MIC_Determination->Data_Interpretation Agar Well Diffusion Workflow Inoculate Inoculate MHA plate with standardized microorganism Create_Wells Create wells in the agar with a sterile cork borer Inoculate->Create_Wells Add_Compounds Add quinoxaline derivatives, positive, and negative controls to wells Create_Wells->Add_Compounds Incubate Incubate plates at appropriate temperature and time Add_Compounds->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones Broth Microdilution Workflow Dispense_Broth Dispense sterile broth into all wells of a 96-well plate Serial_Dilution Perform two-fold serial dilutions of quinoxaline derivatives Dispense_Broth->Serial_Dilution Inoculate Inoculate wells with standardized microorganism suspension Serial_Dilution->Inoculate Add_Controls Include growth, sterility, and positive controls Inoculate->Add_Controls Incubate Incubate the plate at 37°C for 18-24 hours Add_Controls->Incubate Determine_MIC Determine the MIC by visual inspection or OD measurement Incubate->Determine_MIC

References

Application Notes and Protocols: Investigating the Anticancer Efficacy of Novel Quinoxaline-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of quinoxaline, particularly those synthesized from quinoxaline-6-carbaldehyde, have emerged as a promising class of anticancer agents due to their diverse mechanisms of action and potent activity against various cancer cell lines.[4][5] These compounds have been shown to exert their effects through mechanisms such as the inhibition of critical cell signaling kinases, interference with DNA replication by targeting topoisomerases, and the induction of programmed cell death (apoptosis).[1][6][7][8] This guide provides a comprehensive overview and a series of detailed protocols for the synthesis and in-depth biological evaluation of novel anticancer compounds derived from this compound. The methodologies detailed herein are designed to be self-validating, incorporating essential controls and rationale to ensure the generation of robust and reproducible data for preclinical drug discovery.

Rationale and Synthetic Strategy

The development of novel anticancer therapeutics often begins with a versatile chemical scaffold that can be readily modified to optimize biological activity. This compound is an excellent starting material, featuring a reactive aldehyde group that serves as a handle for introducing diverse chemical moieties. A common and effective synthetic route is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, which forms the core quinoxaline ring system.[2][9] Subsequent modifications can be tailored to enhance interactions with specific biological targets.

The workflow below illustrates a generalized synthetic pathway. The choice of specific reactants and conditions is critical; for instance, using electron-donating or withdrawing groups on the phenylenediamine can modulate the electronic properties of the final compound, potentially influencing its binding affinity to target proteins.

cluster_synthesis Generalized Synthesis Workflow A Substituted o-phenylenediamine C This compound Core Intermediate A->C Condensation B 1,2-Dicarbonyl Compound (e.g., glyoxal derivative) B->C E Final Quinoxaline Derivative (e.g., Schiff base, hydrazone) C->E Derivatization D Diverse Reactants (e.g., amines, hydrazines) D->E F Purification & Characterization (HPLC, NMR, MS) E->F

Caption: Generalized workflow for synthesizing this compound derivatives.

In Vitro Evaluation: Core Assays for Anticancer Activity

A systematic, multi-assay approach is essential to profile the anticancer activity of newly synthesized compounds. This section details the fundamental protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for quantifying cellular metabolic activity, which serves as a proxy for cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[11] The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of viable cells.[11]

cluster_mtt MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Quinoxaline Derivatives (24-72h) A->B C Add MTT Reagent (Incubate 2-4h) B->C D Viable Cells Convert MTT to Formazan C->D E Solubilize Formazan Crystals (e.g., DMSO) D->E F Measure Absorbance (~570 nm) E->F G Calculate IC50 Value F->G

Caption: Step-by-step workflow of the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Harvest cancer cells (e.g., HCT-116, MCF-7) during their exponential growth phase. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate. Include wells for "cell-free" blanks. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in complete culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a "vehicle control" (e.g., DMSO-treated) and an "untreated control".[11] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following treatment, add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.[13]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Comparative Efficacy of Quinoxaline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
VIIIc HCT-116 (Colon)2.5Cell Cycle Arrest (G2/M)[1]
XVa HCT-116 (Colon)4.4Not specified[1]
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition[1][7]
MDBD HepG2 (Liver)>125µg/mLc-Met Kinase Binding
FQ MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition[1]
Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15] Dual staining allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

cluster_apoptosis Principle of Annexin V/PI Staining A Viable Cell Phosphatidylserine (PS) on inner leaflet Membrane intact B Early Apoptotic Cell PS translocated to outer leaflet Annexin V binds Membrane intact, PI excluded A:ps->B:ps Apoptotic Stimulus C Late Apoptotic/Necrotic Cell PS on outer leaflet Annexin V binds Membrane compromised, PI enters B->C Loss of Membrane Integrity cluster_cellcycle Cell Cycle Analysis Workflow A Harvest & Count Cells B Fix Cells (e.g., 70% cold ethanol) A->B C Wash with PBS B->C D Treat with RNase A (to remove RNA) C->D E Stain with Propidium Iodide (PI) D->E F Analyze via Flow Cytometry E->F G Generate DNA Content Histogram F->G cluster_western Apoptosis Signaling Pathway A Quinoxaline Derivative B Mitochondrial Pathway A->B C Bcl-2 (Anti-apoptotic) (Down-regulation) B->C D Bax (Pro-apoptotic) (Up-regulation) B->D E Cytochrome c Release C->E D->E F Caspase-9 Activation E->F G Caspase-3 Activation (Executioner Caspase) F->G H Apoptosis G->H

References

Molecular docking studies with Quinoxaline-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Silico Drug Discovery: Molecular Docking Protocols for Quinoxaline-6-carbaldehyde Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of various biologically active molecules.[1][2] In medicinal chemistry, this scaffold is recognized for its broad therapeutic potential, with derivatives exhibiting significant anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The functionalization of the quinoxaline ring, particularly with a carbaldehyde group at the 6-position, provides a versatile platform for creating extensive libraries of novel compounds for drug discovery.

Molecular docking is a cornerstone of computer-aided drug design (CADD), offering a powerful computational method to predict the binding orientation and affinity of a small molecule (ligand) with its macromolecular target (receptor).[5][6] For this compound derivatives, docking studies are instrumental in rationalizing structure-activity relationships (SAR), prioritizing candidates for synthesis, and elucidating potential mechanisms of action at the molecular level.[1] This guide provides a comprehensive, experience-driven protocol for conducting, analyzing, and validating molecular docking studies on this important class of compounds, intended for researchers and scientists in the field of drug development.

Foundational Concepts: The Rationale Behind the Method

Before proceeding to the protocols, it is crucial to understand the scientific principles that guide the experimental choices.

  • Target Selection for Quinoxaline Derivatives: The therapeutic potential of quinoxalines is linked to their ability to inhibit key proteins in pathological pathways. Docking studies have successfully predicted their interactions with targets such as the Epidermal Growth Factor Receptor (EGFR) in cancer[11][12][13], DNA gyrase in bacteria[14], and β-tubulin in triple-negative breast cancer.[15] The selection of the target protein is the first and most critical step, dictating the entire downstream workflow.

  • The Computational Toolkit: A typical docking workflow relies on a suite of specialized software. For this guide, we will reference a widely used and validated combination:

    • UCSF Chimera: An extensible program for the interactive visualization and analysis of molecular structures, essential for preparing both the protein and the ligand.[6][16]

    • AutoDock Vina: A highly popular open-source program for molecular docking, known for its speed and accuracy.[17][18][19] Its scoring function and search algorithm are efficient for screening and lead optimization.

    • Discovery Studio & PyMOL: Visualization tools used for in-depth post-docking analysis of molecular interactions.[20][21]

The Molecular Docking Workflow: A Bird's-Eye View

The entire process, from data retrieval to final analysis, can be visualized as a systematic pipeline. Each stage is a prerequisite for the next, ensuring the integrity and reliability of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection & Retrieval (e.g., from PDB) Clean Protein Preparation (Clean-up, Add Hydrogens) PDB->Clean Grid Grid Box Generation (Define Active Site) Clean->Grid Ligand Ligand Preparation (2D to 3D, Energy Minimization) Ligand->Grid Run Run Docking (AutoDock Vina) Grid->Run Visualize Pose Visualization & Interaction Analysis Run->Visualize Validate Protocol Validation (Redocking) Visualize->Validate Refine Post-Docking Refinement (MM/GBSA - Optional) Visualize->Refine

Caption: A generalized workflow for performing molecular docking studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The underlying rationale for each critical step is explained to empower the researcher to make informed decisions.

Protocol 1: Target Protein Preparation

Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and is not immediately ready for docking. It contains non-essential water molecules, co-factors, and other heteroatoms. Furthermore, hydrogen atoms, which are critical for forming hydrogen bonds, are often missing. Proper preparation is essential to create a chemically correct and computationally ready receptor model.[22][23][24]

Methodology:

  • Target Selection and Retrieval:

    • Identify the target protein based on the research hypothesis. For example, for anticancer studies, EGFR (PDB ID: 1M17) is a common target for quinoxaline derivatives.[1][12]

    • Navigate to the --INVALID-LINK-- and download the structure in PDB format.

  • Protein Clean-up (using UCSF Chimera):

    • Open the downloaded PDB file in UCSF Chimera.[25]

    • Remove non-essential components. This is a critical step to avoid interference during docking.

      • Delete Water Molecules: Select > Structure > solvent. Actions > Atoms/Bonds > delete.

      • Remove Co-crystallized Ligands & Ions: Identify the original ligand and any other non-protein molecules in the binding site. Select them and delete. Self-Validation Tip: Keep a copy of the original ligand if you plan to perform redocking for protocol validation.

    • Inspect the protein for missing residues or loops. If significant gaps exist in or near the binding site, they may need to be modeled using tools like SWISS-MODEL.[26]

  • Add Hydrogens and Charges:

    • Use the "Structure Editing" or "Model" tools within your software (e.g., Chimera's AddH tool) to add hydrogen atoms. It is crucial to add polar hydrogens, as they are involved in key interactions.[22]

    • Assign partial charges using a standard force field (e.g., AMBER). This is often handled automatically by preparation scripts in software like AutoDock Tools.

  • Finalize for Docking (using AutoDock Tools):

    • Load the cleaned protein into AutoDock Tools (part of the MGLTools package).[18]

    • Go to Grid > Macromolecule > Choose and select the protein.

    • Save the output as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[18]

Protocol 2: Ligand Preparation

Causality: The ligand's 3D structure, ionization state, and conformational flexibility directly impact its ability to fit into the binding pocket. Energy minimization ensures a low-energy, stable starting conformation, while defining rotatable bonds allows the docking algorithm to explore different shapes the molecule can adopt.[27]

Methodology:

  • Obtain 2D Structure:

    • Draw the this compound derivative using chemical drawing software like ChemDraw or MarvinSketch.

    • Alternatively, retrieve the structure from a database like PubChem if available.

  • Convert to 3D and Energy Minimize:

    • Use a program like Avogadro or the online tool CORINA to convert the 2D structure to a 3D .sdf or .mol2 file.

    • Perform energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a stable 3D conformation.

  • Finalize for Docking (using AutoDock Tools):

    • Load the 3D ligand file into AutoDock Tools.

    • The software will automatically detect the root and define rotatable bonds. Verify that the number of active torsions is reasonable.

    • Save the final ligand structure as a .pdbqt file.

Protocol 3: Grid-Based Docking with AutoDock Vina

Causality: The docking algorithm does not search the entire protein. Instead, it focuses on a user-defined 3D space represented by a "grid box." The size and center of this box are critical parameters. A box that is too small may miss the true binding site, while one that is too large will needlessly increase computation time and may lead to non-specific binding.[28] For known targets, the box should be centered on the active site, often defined by the position of the co-crystallized ligand.[27]

Methodology:

  • Define the Grid Box:

    • In AutoDock Tools or UCSF Chimera, load both the prepared protein (.pdbqt) and the original co-crystallized ligand (if available).

    • Center the grid box on the ligand. Adjust the dimensions (size_x, size_y, size_z) to encompass the entire binding pocket with a small buffer (e.g., 2-4 Å) on all sides.

    • Note the coordinates for the center (center_x, center_y, center_z) and the dimensions. A typical size for a drug-like molecule's binding site is around 25x25x25 Å.[17]

  • Create the Configuration File:

    • Create a text file named conf.txt.[18] This file provides all the necessary instructions to Vina.

    • Populate the file with the following parameters, replacing the placeholders with your file names and grid coordinates:

    • The exhaustiveness parameter controls the thoroughness of the search. The default value of 8 is often sufficient, but it can be increased for more complex ligands to improve the reliability of the result.[29]

  • Run the Docking Simulation:

    • Open a command line or terminal.

    • Navigate to the directory containing your .pdbqt files and conf.txt.

    • Execute the Vina program with the following command:[18] vina --config conf.txt --log log.txt

Protocol 4: Analysis and Visualization of Docking Results

Causality: The docking output is a set of numerical scores and coordinates. This data is meaningless without proper interpretation and visualization. A low binding energy is a good indicator, but the final judgment of a "good" pose depends on a visual inspection of its fit within the pocket and the formation of chemically sensible interactions (e.g., hydrogen bonds with key catalytic residues).[5][9]

Methodology:

  • Interpret the Output Files:

    • Log File (log.txt): This file contains a table of binding affinity scores (in kcal/mol) for the top poses (usually 9 by default). The lower (more negative) the score, the higher the predicted binding affinity.[8]

    • Output File (output.pdbqt): This file contains the 3D coordinates for all the generated poses.

  • Visualize the Binding Poses (using UCSF Chimera or PyMOL):

    • Open the prepared protein (protein.pdbqt).

    • Open the docking output file (output.pdbqt). The different poses will be loaded as separate models.[25][30]

    • Focus on the top-ranked pose (the one with the lowest binding energy).

  • Analyze Molecular Interactions:

    • Use built-in tools (e.g., Chimera's "Find H-Bond" and "Clashes/Contacts") to identify interactions between the ligand and protein residues.

    • Key interactions to look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Interactions with nonpolar residues (e.g., Leu, Val, Phe).

      • Pi-Pi Stacking: Aromatic ring interactions.

    • Generate 2D and 3D diagrams of these interactions for publication and analysis using tools like Discovery Studio or online servers like PLIP.[31]

Data Presentation and Validation

To ensure scientific rigor, results must be presented clearly and the docking protocol itself must be validated.

Summarizing Quantitative Data

Organize docking results into a table for easy comparison of different this compound derivatives.

Compound IDBinding Affinity (kcal/mol)H-BondsKey Interacting Residues
Q6C-001-9.53Met793, Lys745, Asp855
Q6C-002-8.72Met793, Cys797
Q6C-003-10.24Met793, Lys745, Thr854
Reference-9.83Met793, Lys745, Asp855
Protocol 5: Self-Validation via Redocking

Trustworthiness: A docking protocol can only be trusted if it can reproduce experimental results. The most common validation method is to "redock" the native co-crystallized ligand back into its own binding site.

Methodology:

  • Prepare the protein and the native ligand from the original PDB file using the exact same protocols described above.

  • Run the docking simulation using the same grid parameters.

  • Compare the top-ranked docked pose of the native ligand with its original crystallographic position.

  • Calculate the Root Mean Square Deviation (RMSD) between the two poses.

  • Validation Criteria: An RMSD value below 2.0 Å is generally considered a success, indicating that the docking protocol is reliable and capable of finding the correct binding mode.

Advanced Post-Docking Refinement: MM/GBSA

For high-priority hits, standard docking scores can be refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[32][33] This technique recalculates the binding free energy by considering factors like solvation effects, providing a more accurate estimate than the docking scoring function alone.[34][35] Tools for this are available in suites like Schrödinger and AMBER.

Conclusion and Future Outlook

This guide provides a robust and validated framework for performing molecular docking studies on this compound derivatives. By following these protocols, researchers can effectively screen virtual libraries, predict binding modes, and generate credible hypotheses to guide synthetic chemistry efforts.[15][36] The insights gained from these in silico studies are invaluable for accelerating the hit-to-lead optimization process, ultimately contributing to the discovery of novel therapeutics.

References

Application Notes & Protocols: A Researcher's Guide to Developing Novel Agrochemicals from Quinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a "privileged structure" in chemical biology. Its presence in numerous natural products and synthetic compounds has led to a vast range of pharmacological applications, including antibacterial, anticancer, and antiviral agents.[1][2] In agriculture, this versatile heterocycle is found in commercial pesticides and has been extensively explored for developing new herbicides, fungicides, and insecticides.[1][3][4] Quinoxaline-6-carbaldehyde, in particular, serves as an exceptionally valuable and versatile starting material.[5][6] Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, enabling the creation of large, diverse libraries of novel derivatives for agrochemical screening.

This guide provides an integrated workflow for researchers and drug development professionals, detailing the synthesis, bioactivity screening, and preliminary mechanistic evaluation of novel agrochemical candidates derived from this compound. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles to accelerate the discovery pipeline.

Part 1: Synthesis of this compound Derivatives

The aldehyde group at the 6-position of the quinoxaline core is a prime site for derivatization. One of the most effective and high-yielding strategies to introduce chemical diversity and modulate biological activity is through the formation of hydrazone linkages. This reaction is typically a straightforward condensation between the aldehyde and a substituted hydrazine, often requiring only a catalytic amount of acid. The resulting N-N bond and C=N imine linkage can significantly influence the molecule's steric and electronic properties, which are critical for its interaction with biological targets.[7]

Protocol 1: Synthesis of (E)-6-((2-phenylhydrazono)methyl)quinoxaline Derivatives

This protocol details the synthesis of a library of phenylhydrazone derivatives, a class of compounds that has shown significant promise as antifungal agents.[7][8] The reaction proceeds via acid-catalyzed condensation.

Causality and Experimental Rationale:

  • Solvent Choice: Anhydrous ethanol is an ideal solvent as it readily dissolves the reactants while being sufficiently high-boiling to facilitate the reaction at reflux temperature. Its polar protic nature can also help stabilize the transition state.

  • Catalyst: A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for the condensation and subsequent dehydration steps, driving the reaction to completion in a reasonable timeframe.

Materials:

  • This compound

  • Substituted phenylhydrazines (e.g., 4-chlorophenylhydrazine, 4-methoxyphenylhydrazine, etc.)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a 50 mL round-bottom flask, add the desired substituted phenylhydrazine (1.1 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and stir the mixture at reflux temperature (approximately 80-90°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • If necessary, recrystallize the product from ethanol to obtain a pure sample.

  • Dry the final compound under vacuum.

  • Confirm the structure and purity of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[7]

G cluster_reactants Reactants QCHO This compound Solvent Anhydrous Ethanol Glacial Acetic Acid (cat.) QCHO->Solvent Hydrazine Substituted Phenylhydrazine Hydrazine->Solvent Product (E)-6-((2-phenylhydrazono)methyl)quinoxaline Derivative Solvent->Product Reflux, 2-4h

Caption: General synthetic scheme for phenylhydrazone derivatives.

Part 2: Agrochemical Bioactivity Screening Workflow

A structured, multi-tiered screening process is essential for efficiently identifying promising lead compounds. The workflow begins with broad in vitro assays against key pathogens or pests and progresses to more complex in vivo whole-organism models for the most active candidates.

G A Synthesized Quinoxaline Derivative Library B Primary In Vitro Screening (e.g., Antifungal Mycelial Growth) A->B C Determine EC50/LC50 Values for Active Compounds B->C Active F SAR Analysis & Lead Optimization B->F Inactive D Secondary In Vivo Screening (e.g., Whole Plant Assay) C->D E Evaluate Protective & Curative Effects D->E Active D->F Inactive G Hit Compound Identified E->G G->F Iterate

Caption: Tiered workflow for agrochemical screening and optimization.

Protocol 2: In Vitro Antifungal Screening Against Rhizoctonia solani

Rhizoctonia solani is a devastating plant pathogen that causes diseases like rice sheath blight.[9] The mycelial growth inhibition assay is a standard and reliable method for primary antifungal screening.[7][8]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (9 cm)

  • Synthesized quinoxaline derivatives dissolved in DMSO

  • Actively growing culture of R. solani

  • Sterile cork borer (5 mm)

  • Commercial fungicide (e.g., Carbendazim, Azoxystrobin) as a positive control.[7][9]

  • Incubator

Step-by-Step Methodology:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C. Add the test compound (dissolved in a minimal amount of DMSO) to the PDA to achieve the desired final concentration (e.g., 10 µg/mL for primary screening). Pour the mixture into sterile petri dishes. Prepare a control plate containing only DMSO.

  • From the edge of an actively growing R. solani culture, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of the PDA plates (both treated and control).

  • Incubate the plates at 25 ± 1°C for 48-72 hours, or until the mycelial growth in the control plate has reached the edge.

  • Measure the diameter of the fungal colony in both control and treated plates.

  • Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • For compounds showing significant inhibition (>50%), repeat the assay with a range of concentrations to determine the EC50 value (the concentration that inhibits 50% of mycelial growth).[10]

Table 1: Example In Vitro Antifungal Activity Data

Compound IDR Group (on Phenyl Ring)Inhibition at 10 µg/mL (%) vs. R. solaniEC50 (µg/mL) vs. R. solani
6a H65.27.8
6p 4-CF₃98.50.16[7]
6q 4-NO₂45.1>10
Carbendazim (Positive Control)99.11.42[7]

Note: Data for 6p and Carbendazim are representative values from cited literature.[7]

Protocol 3: In Vivo Evaluation on Rice Sheath Blight

This protocol assesses the efficacy of a lead compound on a whole plant, providing more practical data on its potential field performance.[9] It evaluates both protective and curative activities.[11]

Step-by-Step Methodology:

  • Plant Cultivation: Grow rice seedlings in pots in a greenhouse until they reach the 4-5 leaf stage.

  • Compound Preparation: Prepare a solution of the test compound at a specific concentration (e.g., 100 µg/mL) in a water/acetone/Tween-80 mixture.

  • Protective Assay: Spray the rice plants with the compound solution until runoff. Twenty-four hours later, inoculate the plants by placing mycelial plugs of R. solani on the leaf sheaths.

  • Curative Assay: Inoculate the rice plants first. Twenty-four hours after inoculation, spray the plants with the compound solution.

  • Incubation and Assessment: Keep the treated plants in a high-humidity chamber at 28°C for 5-7 days to allow for disease development.

  • Measure the lesion length on the leaf sheaths and calculate the disease control efficacy relative to an untreated, inoculated control group.

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The data gathered from screening is crucial for establishing a Structure-Activity Relationship (SAR), which guides the next cycle of molecular design.[12]

Interpreting the Data: From the example data in Table 1, a preliminary SAR can be deduced. The compound with a strongly electron-withdrawing trifluoromethyl group (6p) at the 4-position of the phenyl ring shows exceptionally high activity, far exceeding the unsubstituted compound (6a) and the positive control.[7] In contrast, the nitro-substituted compound (6q) shows weaker activity. This suggests that specific electronic and steric properties at this position are critical for potent antifungal action, providing a clear direction for synthesizing the next generation of derivatives.

G A Design & Synthesize New Derivatives B Biological Screening (In Vitro & In Vivo) A->B C Data Analysis (Determine EC50/LC50) B->C D Establish SAR (Identify Key Moieties) C->D D->A Iterative Improvement E Lead Compound Optimization D->E

Caption: The iterative cycle of SAR-driven lead optimization.

Protocol 4: Preliminary Mechanistic Study via Scanning Electron Microscopy (SEM)

For potent antifungal compounds, understanding their mode of action is the next critical step. A simple yet powerful method is to observe the morphological changes induced in the fungal pathogen using SEM.[9]

Step-by-Step Methodology:

  • Treat R. solani mycelia with the EC50 concentration of the lead compound for 24 hours.

  • Collect the mycelia and fix them using a 2.5% glutaraldehyde solution.

  • Perform post-fixation with osmium tetroxide.

  • Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

  • Perform critical point drying to preserve the structure.

  • Sputter-coat the dried samples with gold.

  • Observe the samples under a scanning electron microscope, comparing the morphology of treated mycelia to untreated controls. Look for abnormalities such as shriveling, distortion, or cell lysis, which can provide initial clues about the compound's mechanism.[9]

Conclusion

This compound is a highly valuable scaffold for the development of novel agrochemicals. The integrated workflow presented in this guide—spanning rational synthesis of derivatives, a tiered bioactivity screening cascade, and SAR-driven optimization—provides a robust framework for identifying and advancing new lead compounds. By systematically applying these protocols, researchers can efficiently navigate the early stages of the discovery pipeline, increasing the probability of developing next-generation crop protection solutions.

References

Application Notes and Protocols: Quinoxaline-6-carbaldehyde in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Quinoxaline Scaffolds in Optoelectronics

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in the field of organic electronics, demonstrating remarkable versatility in a range of applications.[1][2][3] Their inherent electron-deficient nature, high thermal stability, and tunable photophysical properties make them prime candidates for use in Organic Light-Emitting Diodes (OLEDs).[4][5] Within the OLED architecture, quinoxaline-based materials have been successfully employed as electron-transporting materials (ETMs), emissive dopants, and host materials, contributing to enhanced device efficiency and stability.[5][6]

This guide provides a comprehensive overview of the synthesis and application of a key building block, quinoxaline-6-carbaldehyde, in the fabrication of OLEDs. The aldehyde functionality at the 6-position offers a reactive site for further molecular engineering, allowing for the synthesis of a diverse library of functional materials with tailored optoelectronic properties. We will delve into a detailed, step-by-step synthesis protocol for this compound and provide a representative protocol for its incorporation as an electron-transporting layer in a multilayered OLED device.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. The following protocol is based on established synthetic routes for similar quinoxaline derivatives.[1]

Reaction Scheme:

Synthesis_of_this compound cluster_0 Stage I: Nitration cluster_1 Stage II: Hydrolysis cluster_2 Stage III: Reduction cluster_3 Stage IV: Cyclization cluster_4 Stage V & VI: Formylation A 4-chloroaniline B N-(4-chloro-2-nitrophenyl)acetamide A->B Acetic anhydride, H2SO4, HNO3 C 4-chloro-2-nitroaniline B->C H2SO4, H2O D 4-chlorobenzene-1,2-diamine C->D Fe, HCl E 6-chloroquinoxaline D->E Glyoxal F This compound E->F n-BuLi, DMF

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

Materials and Reagents:

  • 4-chloroaniline

  • Acetic anhydride

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Glyoxal (40% aqueous solution)

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Stage I: Preparation of N-(4-chloro-2-nitrophenyl)acetamide

  • In a flask, dissolve 4-chloroaniline in acetic anhydride.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Add nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(4-chloro-2-nitrophenyl)acetamide.

Stage II: Preparation of 4-chloro-2-nitroaniline

  • Reflux the N-(4-chloro-2-nitrophenyl)acetamide from Stage I in a mixture of sulfuric acid and water for 3 hours.

  • Cool the reaction mixture and neutralize with a sodium bicarbonate solution.

  • The product will precipitate. Filter, wash with water, and dry to yield 4-chloro-2-nitroaniline.

Stage III: Preparation of 4-chlorobenzene-1,2-diamine

  • Suspend 4-chloro-2-nitroaniline in a mixture of ethanol and water.

  • Add iron powder and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction, make it alkaline with sodium bicarbonate, and filter to remove the iron salts.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to get 4-chlorobenzene-1,2-diamine.

Stage IV: Preparation of 6-chloroquinoxaline

  • Dissolve 4-chlorobenzene-1,2-diamine in a mixture of water and ethanol.

  • Add a 40% aqueous solution of glyoxal.

  • Stir the mixture at room temperature for 12 hours.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 6-chloroquinoxaline.

Stage V & VI: Preparation of this compound

  • Dissolve 6-chloroquinoxaline in dry toluene and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium and stir for 1 hour at this temperature.

  • Add N,N-dimethylformamide (DMF) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer and purify by column chromatography to yield this compound.[1]

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

Technique Expected Results
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₆N₂O), which is approximately 158.16 g/mol .
¹H NMR The proton NMR spectrum will show characteristic peaks for the aromatic protons of the quinoxaline ring system and a distinct singlet for the aldehyde proton, typically in the range of 9-10 ppm. The coupling patterns of the aromatic protons will confirm the substitution pattern.
FTIR The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹.

Part 2: Application of this compound in OLEDs

This compound, due to the electron-withdrawing nature of the quinoxaline core and the aldehyde group, is a promising candidate for an electron transport material (ETM) in OLEDs. A well-designed ETM facilitates the injection of electrons from the cathode and their transport to the emissive layer, leading to a balanced charge carrier distribution and improved device performance.[7]

Hypothetical OLED Device Architecture

The following is a representative protocol for the fabrication of a multilayer OLED device using this compound as the electron transport layer. This architecture is based on common structures for phosphorescent OLEDs (PHOLEDs).

OLED_Architecture cluster_0 Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL) (this compound) ETL->EIL HBL Hole Blocking Layer (HBL) (e.g., TPBi) HBL->ETL EML Emissive Layer (EML) (e.g., mCP:Ir(ppy)3) EML->HBL HTL Hole Transport Layer (HTL) (e.g., NPB) HTL->EML HIL Hole Injection Layer (HIL) (e.g., HAT-CN) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate

Caption: A representative multilayer OLED device architecture.

Fabrication Protocol (Vacuum Thermal Evaporation)

This protocol assumes the use of a high-vacuum thermal evaporation system.

1. Substrate Preparation:

  • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

  • Deposit the organic layers sequentially by thermal evaporation. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

    a. Hole Injection Layer (HIL): Deposit a 10 nm layer of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN). A typical deposition rate is 0.1 Å/s.

    b. Hole Transport Layer (HTL): Deposit a 40 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a rate of 1-2 Å/s.

    c. Emissive Layer (EML): Co-evaporate 1,3-bis(N-carbazolyl)benzene (mCP) as the host and tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) as the green phosphorescent dopant. A typical doping concentration is 8-10 wt%. The total thickness of this layer should be around 20 nm, deposited at a rate of 1 Å/s for the host and a proportionally lower rate for the dopant.

    d. Hole Blocking Layer (HBL): Deposit a 10 nm layer of 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) at a rate of 1 Å/s to confine excitons within the emissive layer.

    e. Electron Transport Layer (ETL): Deposit a 30 nm layer of This compound . The optimal deposition rate should be determined empirically but a starting point of 1 Å/s is recommended. The substrate temperature can be maintained at room temperature.

3. Cathode Deposition:

  • Electron Injection Layer (EIL): Deposit a thin layer (1 nm) of lithium fluoride (LiF) at a rate of 0.1 Å/s. This lowers the electron injection barrier.

  • Cathode: Deposit a 100 nm layer of aluminum (Al) at a rate of 5-10 Å/s.

4. Encapsulation:

  • To prevent degradation from moisture and oxygen, the fabricated OLED devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Device Characterization and Performance Metrics

The performance of the fabricated OLEDs should be evaluated to understand the effectiveness of this compound as an ETM.

Parameter Measurement Technique Significance
Current Density-Voltage-Luminance (J-V-L) Measured using a source meter and a photometer.Characterizes the electrical and optical output of the device. The turn-on voltage is a key parameter.
External Quantum Efficiency (EQE) Calculated from the luminance, current density, and emission spectrum.Represents the ratio of photons emitted to the number of electrons injected. It is a crucial measure of device efficiency. For a green PHOLED, an EQE of over 20% would indicate good performance.[8]
Power Efficiency Calculated from the EQE and the operating voltage. Measured in lumens per watt (lm/W).Indicates the energy efficiency of the device.
Electroluminescence (EL) Spectrum Measured using a spectrometer.Shows the color of the emitted light and can be used to calculate the CIE color coordinates.

Conclusion and Future Outlook

This compound serves as a valuable and versatile building block for the development of novel organic electronic materials. Its straightforward synthesis and the presence of a reactive aldehyde group open up a vast chemical space for the creation of new emitters, host materials, and charge transporters. The protocol outlined here for its use as an electron transport layer provides a solid starting point for researchers to explore its potential in high-performance OLEDs. Further derivatization of the aldehyde moiety can lead to materials with improved charge mobility, better energy level alignment, and enhanced thermal stability, paving the way for even more efficient and durable organic light-emitting diodes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Quinoxaline-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Quinoxaline and its derivatives are foundational scaffolds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The successful synthesis of key intermediates like this compound is therefore a critical step in the development of novel therapeutics.

This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is typically not a single reaction but a multi-stage process. A common and effective route begins with a substituted aniline and proceeds through several key transformations. The pathway described by Pai et al. provides a reliable framework, which involves the formation of a substituted o-phenylenediamine followed by cyclization and functional group manipulation.[4]

Below is a workflow diagram illustrating this common synthetic pathway.

G cluster_0 Stage I-IV: Diamine Synthesis cluster_1 Stage V-VI: Quinoxaline Formation & Functionalization S1 4-Chloroaniline S2 N-(4-chloro-2-nitrophenyl) acetamide S1->S2 Acetic Anhydride S3 4-Chloro-2-nitroaniline S2->S3 Nitration, then Hydrolysis S4 4-Chlorobenzene-1,2-diamine S3->S4 Reduction S5 6-Chloroquinoxaline S4->S5 Condensation with Glyoxal S6 This compound (Target Compound) S5->S6 Nucleophilic Substitution & Oxidation

Caption: A multi-stage workflow for this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution & Scientific Rationale
Low Yield in Stage V (Cyclization) 1. Suboptimal Reaction Conditions: The classical condensation of a 1,2-diamine with a 1,2-dicarbonyl often requires specific conditions to proceed efficiently.[5][6] High temperatures or strong acids can cause degradation.[5][6]Optimize Temperature and Catalyst: Start the reaction at room temperature and monitor progress. Gentle heating can be applied if the reaction is slow.[6] Consider using a milder, recyclable catalyst like alumina-supported heteropolyoxometalates, which can give excellent yields at room temperature.[7]
2. Poor Quality of 4-Chlorobenzene-1,2-diamine (S4): Impurities from the preceding reduction step can interfere with the cyclization, leading to side products.[5][8]Purify the Diamine: Ensure the diamine is pure before use. Recrystallization or column chromatography may be necessary. The presence of any remaining nitro group or other impurities will significantly reduce yield.
3. Side Reactions: Formation of benzimidazoles or other heterocyclic byproducts can occur if reaction conditions are not carefully controlled.[8]Control pH and Stoichiometry: Ensure the reaction medium is not overly acidic, which can favor alternative cyclization pathways. Use a precise 1:1 stoichiometry of the diamine and glyoxal. The use of certain catalysts, like iodine in DMSO, can promote the desired oxidative cyclization cascade.[2][9]
Incomplete Reaction in Stage VI (Functionalization) 1. Inefficient Nucleophilic Substitution: The conversion of 6-chloroquinoxaline to the aldehyde can be challenging. The reactivity of the chloro-group may be insufficient under the chosen conditions.Use a More Reactive Nucleophile/Catalyst: This step often involves reaction with a cyanide source (e.g., KCN) followed by reduction, or a palladium-catalyzed formylation. If using cyanide, ensure a suitable solvent (like DMSO) is used to facilitate the reaction. For catalytic methods, ligand choice is critical to ensure efficient oxidative addition and reductive elimination.
2. Decomposition of Product: The carbaldehyde functional group can be sensitive to harsh oxidative or reductive conditions used during its formation or workup.Employ Milder Reagents: Use controlled oxidation methods, such as selenium dioxide (SeO2), which is known for oxidizing methyl groups to aldehydes.[10] During workup, avoid strong acids or bases and prolonged heating.
Formation of Multiple Products/Isomers Lack of Regioselectivity: While not an issue for the symmetrical 4-chlorobenzene-1,2-diamine, if using an unsymmetrical diamine in other syntheses, the two amino groups can have different reactivities, leading to regioisomers.[5]Catalyst and Condition Tuning: The choice of catalyst and solvent can influence regioselectivity. More sterically hindered catalysts may favor reaction at the less hindered amino group. Screening different solvents can also alter the reactivity profile of the diamines.
Overall Low Yield and Purification Difficulty Cumulative Losses and Byproduct Accumulation: Small yield losses at each of the six stages can accumulate. Side products from earlier steps can interfere with later reactions, complicating purification.Purify Intermediates: While it can be time-consuming, purifying the product at each key stage (especially the diamine S4 and the 6-chloroquinoxaline S5) is crucial. This prevents carrying impurities forward, which often leads to complex mixtures that are difficult to separate from the final product. Recrystallization from hot ethanol is a common and effective method for purifying quinoxaline derivatives.[7][11]
Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What is the single most critical parameter to check?

A: The purity of your starting 1,2-diamine (in this case, 4-chlorobenzene-1,2-diamine) is paramount.[5][6] This intermediate is prone to oxidation and can contain residual impurities from the nitro reduction step. Impure diamine is the most common cause of low yields and the formation of intractable side products during the subsequent condensation reaction.

Q2: Are there greener or more efficient alternatives to the classical condensation reaction?

A: Yes, modern synthetic methods offer significant improvements.

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[6][12]

  • Green Catalysts and Solvents: The use of eco-friendly catalysts like iodine, zinc triflate, or various heterogeneous catalysts in greener solvents like water or ethanol, or even under solvent-free conditions, has been widely reported to produce quinoxalines in excellent yields.[2][9][13][14]

Q3: How does the mechanism of quinoxaline formation work, and how can I use that knowledge to improve my yield?

A: The reaction proceeds via a two-step condensation-cyclization mechanism. Understanding this can help in troubleshooting.

G Diamine o-Phenylenediamine Schiff_Base Schiff Base Intermediate Diamine->Schiff_Base Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Schiff_Base Enamine_Intermediate Enamine Tautomer Schiff_Base->Enamine_Intermediate Tautomerization H2O_1 - H₂O Schiff_Base->H2O_1 Dihydroquinoxaline Dihydroquinoxaline Enamine_Intermediate->Dihydroquinoxaline Intramolecular Cyclization Quinoxaline Quinoxaline (Aromatized Product) Dihydroquinoxaline->Quinoxaline Oxidation H2O_2 - H₂O Dihydroquinoxaline->H2O_2 Oxidation [O] Quinoxaline->Oxidation

Caption: Mechanism of quinoxaline formation.

Insight: The final step is an oxidation to achieve the stable aromatic quinoxaline ring. If your reaction stalls at the dihydroquinoxaline intermediate, it can lead to low yields of the desired product. In such cases, ensuring the presence of a mild oxidant (often air/O2 is sufficient, but sometimes an explicit oxidant is needed) can drive the reaction to completion.[15]

Q4: Can I synthesize this compound through a different route?

A: Yes, alternative routes exist. For instance, one could start with a molecule that already contains the aldehyde or a precursor group (like a methyl or hydroxymethyl group) at the desired position on the benzene ring and then build the quinoxaline ring onto it. For example, starting with 3,4-diaminobenzaldehyde and condensing it with glyoxal would theoretically yield the target directly. The choice of route depends on the availability and cost of the starting materials.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a starting point for optimization.[4][7]

Protocol 1: Synthesis of 6-Chloroquinoxaline (Stage V)
  • Reagent Preparation: In a round-bottom flask, dissolve 10 mmol of purified 4-chlorobenzene-1,2-diamine in 50 mL of ethanol.

  • Addition of Dicarbonyl: To the stirred solution, add 10.5 mmol of glyoxal (typically as a 40% aqueous solution) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into cold water. The crude 6-chloroquinoxaline will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-chloroquinoxaline.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude quinoxaline product in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

Technical Support Center: Purification of Crude Quinoxaline-6-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoxaline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming the common challenges associated with the recrystallization of this important heterocyclic aldehyde. My aim is to move beyond generic protocols and offer a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purification process effectively.

Introduction to Recrystallization of this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.[2] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool, promoting the formation of pure crystals while the impurities remain in the solution (mother liquor).[2]

However, as with many N-heterocyclic compounds, the recrystallization of this compound can present unique challenges, from solvent selection to the physical form of the purified product. This guide provides a structured approach to navigate these issues.

Part 1: The Critical First Step - Solvent Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The crude material should be completely soluble in a minimal amount of boiling or near-boiling solvent.

  • Low solubility at low temperatures: Upon cooling, the compound should readily crystallize out of the solution to ensure a high recovery yield.

  • Inertness: The solvent must not react with the this compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of this compound to prevent the compound from "oiling out."

Systematic Solvent Screening Protocol

Given that the exact impurity profile of your crude this compound can vary, an empirical approach to solvent selection is often necessary.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents with varying polarities (see Table 1)

  • Glass stirring rods

  • Heating block or sand bath

  • Ice bath

Procedure:

  • Preparation: Place a small amount (approx. 10-20 mg) of your crude material into several separate test tubes.

  • Room Temperature Test: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Agitate the mixture. A suitable solvent will not dissolve the compound at this stage.

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solid. Add the solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observation: The ideal solvent is one in which the compound is readily soluble when hot but forms well-defined crystals upon cooling.

Table 1: Potential Solvents for this compound Recrystallization
SolventBoiling Point (°C)PolarityComments & Rationale
Ethanol 78PolarA common and effective solvent for recrystallizing quinoxaline derivatives.[3][4][5] Often a good starting point.
Methanol/Water VariesPolarA mixed solvent system can be highly effective. The compound is dissolved in hot methanol, and water is added dropwise until the solution becomes slightly cloudy (the cloud point). Reheating to clarify and then cooling can yield excellent crystals.[6]
Isopropanol 82PolarAnother alcohol to consider, with a slightly higher boiling point than ethanol.
Ethyl Acetate 77IntermediateGood for compounds of intermediate polarity. Can be used in combination with a non-polar solvent like hexane as an anti-solvent.
Acetonitrile 82Polar AproticCan be a suitable solvent for heterocyclic compounds.[7]
Toluene 111NonpolarMay be suitable if the compound is less polar, but care must be taken to ensure the compound's melting point is above 111°C to avoid oiling out.
Hexane/Ethyl Acetate VariesNonpolar/IntermediateA common mixed solvent system where the compound is dissolved in the better solvent (ethyl acetate) and the poorer solvent (hexane) is added to induce crystallization.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my crude this compound in the hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is highly concentrated. It occurs when the solute comes out of solution at a temperature above its melting point. Here’s how to troubleshoot this:

  • Underlying Cause & Explanation: The high concentration of the solute depresses its melting point. When the solution cools, it becomes supersaturated at a temperature where the molten state of your compound is more stable than the crystalline state.

  • Immediate Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow the less concentrated solution to cool more slowly.

    • Lower the Cooling Temperature Drastically: Once the oil has formed, try vigorously stirring the mixture while rapidly cooling it in an ice or acetone/dry ice bath. This can sometimes shock the oil into forming a microcrystalline solid, which can then be used for a second, more careful recrystallization.

  • Preventative Strategies:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point well below the melting point of your compound.

    • Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help slow the cooling process.

Issue 2: No Crystals Form Upon Cooling

Q: My solution is clear and has cooled to room temperature, and even after being in an ice bath, no crystals have appeared. What should I do?

A: This is a classic sign of either an unsaturated solution or supersaturation.

  • Underlying Cause & Explanation:

    • Unsaturated Solution: You have likely used too much solvent. The concentration of this compound is too low to reach its saturation point even at low temperatures.

    • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, and there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Crystallization (for Supersaturation):

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal formation.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.

    • Concentrate the Solution (for Unsaturated Solutions):

      • Gently heat the solution and evaporate some of the solvent. Be careful not to evaporate too much. Periodically remove it from the heat and allow it to cool to see if crystals form. Once you've reached a suitable concentration, allow it to cool slowly.

Issue 3: Low Recovery Yield

Q: I successfully obtained pure crystals, but my final yield is very low. Where did my product go?

A: A low yield can result from several factors during the recrystallization process.

  • Underlying Cause & Explanation:

    • Excess Solvent: Using too much solvent is the most common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.

    • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration of insoluble impurities, you will lose product.

    • Excessive Washing: Washing the filtered crystals with too much cold solvent can redissolve some of your product.

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: Aim to use just enough hot solvent to fully dissolve your crude material.

    • Minimize Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals prematurely.

    • Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require another recrystallization.

    • Wash Crystals Judiciously: Wash the filtered crystals with a minimal amount of ice-cold solvent.

Issue 4: The Recrystallized Product is Still Colored

Q: My crude material is colored, and after recrystallization, the crystals still have a colored tint. How can I remove these impurities?

A: Colored impurities are often large, polar molecules that can be effectively removed with activated charcoal.

  • Underlying Cause & Explanation: These impurities have solubility profiles similar to your product and co-crystallize with it.

  • Solution: Activated Charcoal Treatment

    • Dissolve the crude this compound in the appropriate hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently.

    • Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

    • Allow the colorless solution to cool and crystallize as usual.

    Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption onto the charcoal's surface.

Part 3: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G cluster_start cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting start Crude Quinoxaline- 6-carbaldehyde dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool no_crystals No Crystals? cool->no_crystals filter Filter & Wash (ice-cold solvent) low_yield Low Yield? filter->low_yield dry Dry Crystals colored Still Colored? dry->colored product Pure Product oils_out Oils Out? oils_out->filter No reheat Reheat, add more solvent, cool slowly oils_out->reheat Yes no_crystals->oils_out No induce Scratch / Seed no_crystals->induce Yes (Supersaturated) concentrate Evaporate some solvent no_crystals->concentrate Yes (Unsaturated) low_yield->dry No check_ml Check Mother Liquor, recover 2nd crop low_yield->check_ml Yes colored->product No charcoal Redissolve, treat with charcoal, hot filter colored->charcoal Yes reheat->cool induce->cool concentrate->cool charcoal->cool

Caption: Troubleshooting workflow for this compound recrystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use a rotary evaporator to speed up the cooling and crystallization process?

A1: This is generally not recommended for obtaining high-purity crystals. Rapid cooling and solvent removal via rotary evaporation often lead to the formation of small, impure crystals or a powder, as impurities can become trapped in the rapidly forming crystal lattice. Slow, controlled cooling is crucial for growing larger, purer crystals.

Q2: How do I know if my recrystallized product is actually pure?

A2: The most common methods to assess purity are melting point determination and Thin Layer Chromatography (TLC). A pure compound will have a sharp melting point range (typically < 2°C). Comparing the melting point of your recrystallized product to the literature value is a good indicator of purity. Running a TLC plate with your crude material and recrystallized product side-by-side should show a single, clean spot for the pure compound.

Q3: What is the best way to dry the crystals after filtration?

A3: After washing the crystals with a minimal amount of ice-cold solvent, leave them on the filter funnel with the vacuum on for a few minutes to pull air through and remove most of the solvent. Then, carefully transfer the crystals to a watch glass or petri dish and allow them to air dry. For higher boiling point solvents, a vacuum oven at a temperature well below the compound's melting point can be used.

Q4: I have a very large batch of crude material. Can I scale up this process directly?

A4: While the principles remain the same, scaling up recrystallization requires careful consideration. Heat and mass transfer are different in larger flasks, so cooling will be slower. It's crucial to ensure the entire volume of the solvent reaches the required temperature for dissolution. It is always advisable to perform a small-scale trial first to optimize conditions before proceeding with a large-scale purification.

References

Technical Support Center: Column Chromatography of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important class of N-heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the column chromatography of quinoxaline derivatives. Each entry details the issue, its underlying causes, and validated solutions.

Question 1: Why is my yield extremely low or zero after column chromatography?

Low recovery is a frequent and frustrating issue. It can stem from several factors, from compound instability to improper chromatographic conditions.

Potential Causes & Step-by-Step Solutions:

  • Compound Instability on Silica Gel: Quinoxaline derivatives, particularly those with certain functional groups like quinoxaline-2,3-diones, can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[1][2][3] The basic nitrogen atoms in the quinoxaline ring can also interact strongly with acidic silanol groups, causing irreversible adsorption.

    • Solution 1: Deactivate the Stationary Phase. Before packing, flush the silica gel with an eluent containing a small amount of a basic modifier, typically 1-3% triethylamine (TEA).[1][4] This neutralizes the acidic sites on the silica surface, minimizing degradation and strong binding.

    • Solution 2: Use an Alternative Stationary Phase. If your compound is highly acid-sensitive, consider switching to a more inert stationary phase. Neutral alumina is a common alternative.[1][3] For highly polar quinoxalines, reverse-phase (C18) chromatography might be a more suitable option.[1]

  • Inefficient Elution: The chosen solvent system may be too non-polar to effectively move your compound through the column.

    • Solution: Employ Gradient Elution. Start with a non-polar solvent system and gradually increase the polarity.[1] This ensures that non-polar impurities are washed out first, followed by the elution of your target compound as the solvent strength increases. If the compound still remains on the column, a final "methanol purge" can be used to wash off highly polar substances.[5]

  • Precipitation on the Column: If your compound has low solubility in the mobile phase, it can precipitate at the top of the column, especially if loaded in a solvent stronger than the initial eluent. This leads to poor separation and low recovery.[1]

    • Solution: Use the Dry Loading Technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (enough to form a free-flowing powder after solvent removal), and evaporate the solvent completely using a rotary evaporator.[6] This dry powder can then be carefully added to the top of the packed column, ensuring a concentrated starting band and preventing solubility issues.[1][6]

Question 2: My product is co-eluting with an impurity. How can I improve the separation?

Poor resolution between the desired compound and a closely-running impurity is a classic chromatography challenge.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Solvent System: The selectivity of your mobile phase is insufficient to resolve the compounds.

    • Solution 1: Re-optimize via Thin-Layer Chromatography (TLC). Before scaling up to a column, meticulously screen different solvent systems using TLC.[7] A good starting point for many quinoxalines is a mixture of hexane and ethyl acetate.[8] Try adding a third solvent, such as dichloromethane or a small amount of methanol, to alter the selectivity. Aim for a clear separation between spots and an Rf value of approximately 0.2-0.4 for your target compound in the chosen system.[8]

    • Solution 2: Use a Slower Gradient. If using gradient elution, make the increase in polarity more gradual. A shallower gradient increases the interaction time with the stationary phase and can significantly improve the resolution of closely eluting compounds.

  • Column Overloading: Loading too much crude material onto the column is a primary cause of band broadening and poor separation.[9]

    • Solution: Adjust the Sample-to-Silica Ratio. As a general guideline, use a weight ratio of silica gel to crude product of at least 30:1 for straightforward separations. For more difficult separations, this ratio may need to be increased to 100:1 or even higher.[9]

Question 3: My compound is streaking or tailing on the TLC plate and the column. What's wrong?

Streaking is a tell-tale sign of undesirable interactions between your compound and the stationary phase.

Potential Causes & Step-by-Step Solutions:

  • Strong Acid-Base Interactions: The basic nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel.[9] This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed or streaked spot.

    • Solution: Add a Mobile Phase Modifier. Incorporating a small amount of a competitive base, like triethylamine (0.1-1%), into your eluent system is highly effective.[4][9] The triethylamine will preferentially interact with the acidic sites on the silica, preventing the quinoxaline from binding too strongly and resulting in sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for quinoxaline derivatives?

Silica gel is the most widely used and versatile stationary phase for the purification of quinoxaline derivatives due to its effectiveness in separating compounds based on polarity.[8] However, given the potential for acid sensitivity, it is crucial to assess compound stability first.[1][3] For compounds that show degradation, deactivated silica or neutral alumina are recommended alternatives.[1][2]

Q2: How do I properly select and optimize a solvent system?

The process should always begin with TLC analysis.[7]

  • Start Simple: Begin with a two-component system, such as hexane/ethyl acetate.[8]

  • Aim for the Right Rf: Adjust the solvent ratio until the Rf value of your desired compound is between 0.2 and 0.4. This range typically provides the best resolution in column chromatography.[8]

  • Test for Stability: To check if your compound is stable on silica, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If any new spots appear off the diagonal, your compound is likely degrading on the silica.[3][5]

Q3: What is the difference between "wet loading" and "dry loading," and when should I use each?
  • Wet Loading: Involves dissolving the crude sample in a minimal amount of the eluent and carefully pipetting it onto the top of the column.[6] This method is suitable for samples that are readily soluble in the initial, non-polar mobile phase.

  • Dry Loading: Involves pre-adsorbing the sample onto a small portion of silica gel, which is then added to the column.[1][6] This is the preferred method when your compound has poor solubility in the eluent or when you need to use a strong solvent for initial dissolution, as it prevents poor separation caused by a strong solvent front.[1]

Q4: Are there viable alternatives to column chromatography for purifying quinoxalines?

Yes, recrystallization is an excellent and often complementary purification technique. It is particularly effective for removing small amounts of impurities from a product that is already mostly pure, and it can yield a highly pure crystalline material if a suitable solvent is found.[8] In cases where the compound is highly unstable on silica, recrystallization may be the only viable method for purification.[2]

Data & Protocol Summaries

Table 1: Troubleshooting Summary for Quinoxaline Chromatography

IssueCommon CauseRecommended Solution
Low/No Yield Compound degradation on acidic silicaDeactivate silica with 1-3% TEA or use neutral alumina.[1][4]
Inefficient elutionUse a gradient elution, increasing polarity over time.[1]
Poor Separation Suboptimal solvent systemRe-optimize eluent using TLC to achieve an Rf of 0.2-0.4.[8]
Column overloadingIncrease silica-to-sample ratio (e.g., 50:1 or 100:1).[9]
Peak Tailing/Streaking Strong interaction with silicaAdd 0.1-1% triethylamine to the mobile phase.[9]
Sample Precipitation Poor solubility in eluentUse the "dry loading" method.[1][6]

Table 2: Common Solvents and Their Relative Polarity

SolventPolarity IndexRole in Chromatography
Hexane / Heptane0.1Non-polar base eluent
Toluene2.4Non-polar eluent
Dichloromethane (DCM)3.1Medium-polarity eluent
Diethyl Ether4.3Medium-polarity eluent
Ethyl Acetate (EtOAc)4.4Polar eluent, often mixed with hexane.[8]
Acetone5.1Polar eluent
Acetonitrile (ACN)5.8Polar eluent, common in reverse-phase
Isopropanol3.9Polar eluent
Ethanol4.3Polar eluent
Methanol (MeOH)5.1Very polar eluent, used to elute highly retained compounds

Visualized Workflows

G cluster_0 Troubleshooting Workflow start Problem Identified (e.g., Low Yield, Poor Separation) check_stability Is Compound Stable on Silica? (Test via 2D TLC) start->check_stability check_rf Is Product Rf 0.2-0.4 on TLC? check_stability->check_rf Yes sol_deactivate Solution: - Deactivate Silica with TEA - Switch to Alumina check_stability->sol_deactivate No check_loading Was Column Overloaded? check_rf->check_loading Yes sol_reoptimize Solution: - Re-optimize Solvent System - Use Gradient Elution check_rf->sol_reoptimize No sol_ratio Solution: - Increase Silica:Sample Ratio (e.g., >50:1) check_loading->sol_ratio Yes sol_modifier Is there streaking? check_loading->sol_modifier No sol_deactivate->check_rf sol_reoptimize->check_loading sol_ratio->sol_modifier sol_add_tea Solution: - Add 0.1-1% TEA to Mobile Phase sol_modifier->sol_add_tea Yes end_node Purification Optimized sol_modifier->end_node No sol_add_tea->end_node

Caption: A logical workflow for troubleshooting common column chromatography issues.

G cluster_1 Purification Strategy Selection start Crude Quinoxaline Product check_purity Initial Purity Assessment (TLC, NMR) start->check_purity is_high_purity Is Purity >90%? check_purity->is_high_purity recrystallize Strategy: Recrystallization (High purity, crystalline product) is_high_purity->recrystallize Yes is_complex Is it a complex mixture with close impurities? is_high_purity->is_complex No is_complex->recrystallize No column_chrom Strategy: Column Chromatography (For complex separations) is_complex->column_chrom Yes final_polish Consider Recrystallization for final polishing step column_chrom->final_polish

Caption: Decision tree for selecting a primary purification strategy.

References

Technical Support Center: Formylation of Quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of quinoxaline derivatives. Here, we address common challenges and side reactions encountered during the formylation of the quinoxaline scaffold, providing in-depth troubleshooting advice and optimized protocols to enhance reaction success and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Chlorination Instead of Formylation during Vilsmeier-Haack Reaction

Q: I attempted a Vilsmeier-Haack formylation on my quinoxaline derivative and isolated a chlorinated product instead of the expected aldehyde. What causes this, and how can I prevent it?

A: This is a well-documented side reaction. The Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is not only a source of the electrophilic formylating agent but can also act as a potent chlorinating agent.[1] This is particularly prevalent with substrates that possess a hydroxyl group or exist as an N-oxide.

The Vilsmeier reagent is an equilibrium mixture of species, including the electrophilic chloroiminium ion (the formylating agent) and residual POCl₃.

  • For Hydroxyquinoxalines (Quinoxalinones): A hydroxyl group on the quinoxaline ring can be converted into a good leaving group (a phosphate ester) by POCl₃. Subsequent nucleophilic attack by a chloride ion (abundant in the reaction mixture) leads to the chlorinated product.[1]

  • For Quinoxaline N-Oxides: The N-oxide oxygen can be activated by POCl₃, making the C2-position highly electrophilic and susceptible to nucleophilic attack by chloride ions. This often leads to the formation of 2-chloroquinoxaline derivatives.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} caption [label="Fig 1. Competing formylation and chlorination pathways.", fontsize=10]; /dot

To favor formylation over chlorination, the reactivity of the Vilsmeier reagent and the substrate must be carefully managed.

ParameterRecommendation to Minimize ChlorinationRationale
Reagent Choice Use oxalyl chloride or thionyl chloride with DMF instead of POCl₃.These reagents can generate the Vilsmeier reagent under milder conditions, potentially reducing the prevalence of side reactions that require harsher activation.
Temperature Maintain strict low-temperature control (e.g., 0°C to 5°C) during reagent addition and the initial phase of the reaction.Chlorination pathways, especially those involving activation by POCl₃, often have a higher activation energy. Lower temperatures favor the desired formylation.
Stoichiometry Use a minimal excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents).A large excess of POCl₃ increases the likelihood of competing chlorination reactions.
Substrate Protection If formylating the benzene ring of a hydroxyquinoxaline, protect the hydroxyl group first (e.g., as a methyl or benzyl ether).This removes the reactive site responsible for phosphate ester formation, shutting down the primary pathway for chlorination.

Step-by-Step Protocol to Favor Formylation:

  • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Use anhydrous DMF, preferably from a freshly opened bottle or distilled. Old DMF can contain dimethylamine, which can interfere with the reaction.[2]

  • To a stirred solution of anhydrous DMF (3 equivalents) at 0°C, add POCl₃ (1.2 equivalents) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve the quinoxaline substrate (1 equivalent) in anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Maintain the reaction at 0°C for 1-2 hours, monitoring progress by TLC.

  • Allow the reaction to slowly warm to room temperature if no conversion is observed at 0°C. Avoid excessive heating.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of NaOH or Na₂CO₃ to hydrolyze the intermediate iminium salt.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Issue 2: Di-formylation or Over-reaction

Q: My reaction is producing a significant amount of a di-formylated quinoxaline side product. How can I improve the selectivity for the mono-formylated product?

A: Di-formylation occurs when the mono-formylated product is sufficiently electron-rich to undergo a second formylation. While less common than on highly activated systems like phenols, it can be observed with certain activated quinoxaline substrates, such as pyrrolo[1,2-a]quinoxalines.[3]

The introduction of the first aldehyde group is deactivating; however, if the quinoxaline substrate has potent electron-donating groups (EDGs), the ring may remain activated enough for a second electrophilic substitution to occur, albeit at a slower rate.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} caption [label="Fig 2. Kinetic control of mono- vs. di-formylation.", fontsize=10]; /dot

The key to preventing di-formylation is to manipulate the reaction conditions to favor the first reaction (k1) significantly over the second (k2).

ParameterRecommendation to Maximize Mono-formylationRationale
Stoichiometry Use a strict 1:1 or even slightly substoichiometric (e.g., 0.9) ratio of Vilsmeier reagent to quinoxaline substrate.This ensures the reagent is consumed before significant di-formylation can occur. This is the most critical parameter.
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate.The second formylation step likely has a higher activation energy. Low temperatures will disproportionately slow this undesired reaction.
Reaction Time Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.Prolonged reaction times after the formation of the mono-formylated product will inevitably lead to an increase in the di-formylated side product.
Mode of Addition Consider inverse addition: add the Vilsmeier reagent slowly to a solution of the quinoxaline substrate.This technique keeps the concentration of the Vilsmeier reagent low throughout the reaction, disfavoring the second, slower formylation step.
Issue 3: Formation of Dimerization and Reduction Products

Q: I used a formylation procedure with formic acid and formamide and isolated a tetrahydroquinoxaline dimer as a major side product. Why did this happen?

A: This specific outcome is characteristic of reductive formylation conditions, such as the Leuckart-Wallach reaction or heating with formic acid/formamide mixtures. Under these conditions, the quinoxaline ring can undergo reduction and dimerization, competing with the desired formylation.[4][5]

Heating quinoxaline in formamide can lead to thermal dimerization, producing 2,2'-biquinoxalinyl.[5] The presence of formic acid introduces a potent reducing agent (hydride source), which can reduce the pyrazine ring to a 1,2,3,4-tetrahydroquinoxaline. This reduced intermediate can then be N-formylated. These pathways compete with direct C-formylation of the aromatic ring.

Step-by-Step Protocol to Avoid Dimerization/Reduction:

  • Avoid Reductive Conditions: Do not use formic acid/formamide mixtures if C-formylation is the goal. These conditions are suited for N-formylation of a reduced ring system.

  • Employ Vilsmeier-Haack Conditions: For electrophilic C-formylation, the Vilsmeier-Haack reaction (POCl₃/DMF) is the standard and appropriate method.[6][7] It does not involve hydride donors and thus avoids the reduction and subsequent dimerization pathways.

  • Ensure Anhydrous Conditions: Water can hydrolyze the Vilsmeier reagent. Meticulously use dry solvents and an inert atmosphere to ensure the formylating agent's efficacy.

References

Technical Support Center: Scaling Up the Synthesis of Quinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Quinoxaline-6-carbaldehyde. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a successful, efficient, and scalable synthesis.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method is the acid-catalyzed condensation of 3,4-diaminobenzaldehyde with a glyoxal source.[1][2][3][4] This reaction is known for its high efficiency, operational simplicity, and the use of readily available starting materials. For scale-up, using an aqueous solution of glyoxal (typically 40 wt%) is economically and logistically favorable.

Q2: Why is 3,4-diaminobenzaldehyde the preferred starting material?

3,4-Diaminobenzaldehyde provides the necessary benzene-1,2-diamine backbone with the aldehyde functional group already in the desired position. This precursor simplifies the synthesis, avoiding additional functional group manipulation steps post-quinoxaline ring formation, which could lower the overall yield and complicate purification.

Q3: What are the critical safety precautions for this synthesis?

Both 3,4-diaminobenzaldehyde and glyoxal can be irritating and sensitizing. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All operations, especially on a larger scale, should be conducted in a well-ventilated fume hood. The condensation reaction can be exothermic; therefore, controlled addition of reagents and temperature monitoring are crucial to prevent thermal runaways.

Q4: Can this reaction be performed without a catalyst?

While the reaction can proceed without a catalyst, it is often sluggish and may result in lower yields.[5][6] An acid catalyst, such as acetic acid or a Lewis acid, protonates one of the carbonyl groups of glyoxal, increasing its electrophilicity and significantly accelerating the rate of condensation.[7] For a green and efficient approach, some modern protocols use recyclable solid acid catalysts or perform the reaction in solvents like hexafluoroisopropanol (HFIP) which can promote the reaction.[1][3][4]

Recommended Scalable Synthesis Protocol

This protocol details a reliable method for the synthesis of this compound starting from 3,4-diaminobenzaldehyde and aqueous glyoxal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 3,4-diaminobenzaldehyde in Ethanol/Water R1 Add Acetic Acid (Catalyst) P1->R1 R2 Slowly add 40% aq. Glyoxal (Control Temperature < 40°C) R1->R2 R3 Stir at Room Temperature (Monitor by TLC) R2->R3 W1 Cool mixture in ice bath R3->W1 Reaction Complete W2 Filter the precipitate W1->W2 W3 Wash solid with cold water & ethanol W2->W3 W4 Dry under vacuum W3->W4 W5 Recrystallize from Ethanol/Water (Optional) W4->W5

Caption: Scalable workflow for this compound synthesis.

Reagents & Equipment
Reagent/EquipmentPurposeSupplier ExampleGrade
3,4-DiaminobenzaldehydeStarting MaterialSigma-Aldrich>98%
Glyoxal (40 wt% in H₂O)Starting MaterialSigma-Aldrich
Glacial Acetic AcidCatalystFisher ScientificACS Grade
Ethanol (95%)Reaction & Recrystallization SolventVWRReagent
Deionized WaterSolventIn-house
Reaction VesselJacketed, with overhead stirrerChemglass
ThermocoupleTemperature MonitoringOmega
Addition FunnelControlled Reagent AdditionVWR
Filtration ApparatusProduct IsolationBüchner Funnel
Step-by-Step Procedure
  • Preparation : In a suitable jacketed reaction vessel equipped with an overhead stirrer and thermocouple, charge 3,4-diaminobenzaldehyde (1.0 eq). Add a solvent mixture of ethanol and deionized water (e.g., a 3:1 v/v ratio) to form a stirrable slurry (approx. 5-10 mL per gram of diamine).

  • Catalyst Addition : Add glacial acetic acid (0.1 eq) to the slurry and stir for 10 minutes at room temperature (20-25°C).

  • Glyoxal Addition : Begin the slow, dropwise addition of aqueous glyoxal (1.05 eq) via an addition funnel. Causality : This slow addition is critical to manage the reaction exotherm. A rapid addition can cause the temperature to spike, leading to the formation of polymeric side products and reducing the yield and purity of the desired product. Maintain the internal temperature below 40°C using a chiller connected to the reactor jacket.

  • Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature. The product typically begins to precipitate as a yellow to tan solid. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 3,4-diaminobenzaldehyde spot is no longer visible.

  • Isolation : Once the reaction is complete (typically 2-4 hours), cool the reaction mixture to 0-5°C using an ice bath or chiller for 1 hour to maximize precipitation.

  • Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual starting materials and solvent.

  • Drying : Dry the product under vacuum at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

  • Purification (Optional) : If required, the product can be further purified by recrystallization from an ethanol/water mixture.

Troubleshooting Guide (Q&A Format)

This guide addresses specific issues that may arise during the synthesis and scale-up process.

Troubleshooting Workflow Diagram

G Start Problem Observed LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct ReactionStall Reaction Stalled Start->ReactionStall CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents CheckSideRxn Evidence of Side Reactions? ImpureProduct->CheckSideRxn CheckCatalyst Check Catalyst Activity/Amount ReactionStall->CheckCatalyst CheckMixing Is Mixing Adequate? ReactionStall->CheckMixing CheckTemp Review Temperature Profile CheckReagents->CheckTemp OK SolveReagents Solution: Use pure reagents. Verify stoichiometry. CheckReagents->SolveReagents Issue Found CheckTemp->CheckCatalyst OK SolveTemp Solution: Ensure slow addition. Maintain T < 40°C. CheckTemp->SolveTemp Issue Found SolveCatalyst Solution: Add fresh catalyst. Ensure 0.1 eq. CheckCatalyst->SolveCatalyst CheckPurification Review Purification Method CheckSideRxn->CheckPurification No SolveSideRxn Solution: Control temperature. Reduce reaction time. CheckSideRxn->SolveSideRxn Yes SolvePurification Solution: Recrystallize. Consider column chromatography. CheckPurification->SolvePurification SolveMixing Solution: Increase stir rate. Use appropriate impeller. CheckMixing->SolveMixing No

Caption: Decision tree for troubleshooting quinoxaline synthesis.

Issue 1: Low or No Product Yield

  • Q: My reaction yield is significantly lower than expected. What went wrong?

    • A: Potential Cause 1: Reagent Quality and Stoichiometry. Impurities in the 3,4-diaminobenzaldehyde, such as isomers or oxidized species, can inhibit the reaction. Similarly, the concentration of the aqueous glyoxal solution may be lower than stated.

      • Solution: Verify the purity of the diamine by NMR or melting point analysis. Titrate the glyoxal solution to confirm its concentration before use. Ensure precise measurement of reagents; an excess of one reagent can lead to side reactions.[8]

    • A: Potential Cause 2: Reaction Temperature. Uncontrolled exotherms during glyoxal addition can lead to the formation of complex side products or polymers, consuming the starting materials.

      • Solution: Implement rigorous temperature control. Use a jacketed reactor with a reliable cooling system and ensure the glyoxal is added slowly and sub-surface to promote rapid mixing and heat dissipation. Maintain the internal temperature below 40°C.

    • A: Potential Cause 3: Ineffective Catalyst. The absence or degradation of the acid catalyst will result in a very slow reaction.

      • Solution: Ensure the correct amount of glacial acetic acid (or another suitable acid) is added. If the reaction stalls, a small additional charge of the catalyst may help, but be cautious as too much acid can promote side reactions.

Issue 2: Product is Impure

  • Q: My final product shows multiple spots on TLC and the NMR spectrum is complex. How can I improve purity?

    • A: Potential Cause 1: Side-Product Formation. Besides polymerization, self-condensation of glyoxal or the formation of regioisomers (if using an unsymmetrically substituted diamine) can occur.[8] Glyoxal can also participate in Strecker degradation pathways with amino acids if they are present as impurities.[9]

      • Solution: Strict temperature control is the primary method to minimize side reactions. Additionally, ensure the reaction is not run for an excessively long time after the starting material is consumed, as this can lead to product degradation.

    • A: Potential Cause 2: Incomplete Reaction. The presence of starting materials in the final product indicates the reaction did not go to completion.

      • Solution: Monitor the reaction closely with TLC. If the reaction stalls, refer to the troubleshooting points for low yield (e.g., check catalyst, temperature). Ensure sufficient reaction time is allowed.

    • A: Potential Cause 3: Inefficient Purification. Simple filtration may not be sufficient to remove all impurities, especially if they co-precipitate with the product.

      • Solution: Wash the crude product thoroughly with cold solvents as described in the protocol. For high-purity material, recrystallization from a suitable solvent system like ethanol/water is highly effective. If impurities persist, column chromatography on silica gel may be necessary, though this is less ideal for large-scale processes.[1]

Issue 3: Reaction Stalls or is Sluggish

  • Q: The reaction has started, but it is not progressing to completion. What should I do?

    • A: Potential Cause 1: Poor Mixing. On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution, effectively stalling the reaction in the bulk mixture.

      • Solution: Ensure the stirrer speed is sufficient to maintain a homogeneous suspension. For larger vessels, consider the impeller design (e.g., a pitch-blade turbine is often more effective for slurries than a simple magnetic stir bar).

    • A: Potential Cause 2: Catalyst Deactivation. The catalyst may be consumed by basic impurities in the starting materials or solvent.

      • Solution: As mentioned, a small, careful addition of fresh catalyst can restart a stalled reaction.

    • A: Potential Cause 3: Low Temperature. While high temperatures are detrimental, running the reaction too cold can significantly slow the reaction rate.

      • Solution: Ensure the reaction is maintained within the optimal 20-35°C range after the initial exothermic addition phase is complete.

References

Technical Support Center: Synthesis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and supported by authoritative literature.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted quinoxalines, offering potential causes and actionable solutions.

Issue 1: Low Reaction Yield

Q1: My quinoxaline synthesis is resulting in a disappointingly low yield. What are the most common culprits?

Low yields in quinoxaline synthesis are a frequent challenge and can be attributed to several factors, particularly in the classical condensation method involving an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1] Key issues often include:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate catalyst can significantly hinder the reaction's progress.[2]

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the dicarbonyl compound can lead to undesired side reactions, consuming your reactants.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion within the allotted time.[1]

  • Product Degradation: The synthesized quinoxaline derivative might be unstable under the reaction conditions, especially with prolonged heating or in the presence of strong acids.[1][2]

Q2: How can I systematically troubleshoot and improve the yield of my reaction?

To enhance the yield, a methodical approach to optimization is recommended. Consider the following strategies:

  • Catalyst Selection and Optimization: The choice of catalyst is critical. While traditional methods often rely on strong acids, modern approaches utilize milder and more efficient catalytic systems.[3] Consider screening different catalysts, such as:

    • Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates have been shown to be effective and recyclable, promoting high yields under mild conditions.[4]

    • Lewis Acids: Zinc triflate is a mild and effective catalyst for this condensation.[5]

    • Green Catalysts: Solid acid catalysts like TiO₂-Pr-SO₃H can afford high yields in short reaction times at room temperature.[5]

  • Solvent and Temperature Adjustments: The reaction medium plays a significant role. If reactant solubility is an issue, switching to a more polar solvent like ethanol or DMF may be beneficial.[3] A systematic increase in temperature in small increments while monitoring the reaction progress by Thin-Layer Chromatography (TLC) can help identify the optimal thermal conditions.[3]

  • Microwave-Assisted Synthesis: This technique has been demonstrated to reduce reaction times and improve yields by ensuring rapid and uniform heating.[1][6][7]

  • Purity of Starting Materials: Ensure the purity of your o-phenylenediamine and dicarbonyl compounds. Recrystallization or column chromatography of starting materials may be necessary if impurities are suspected.

Issue 2: Formation of Side Products and Regioisomers

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions, and how can I minimize them?

The formation of side products is a common hurdle, complicating purification and reducing the yield of the desired quinoxaline.[1] Potential side reactions include:

  • Self-Condensation of Reactants: Aldehydes or ketones with α-hydrogens can undergo self-condensation (e.g., aldol condensation), especially under basic conditions.[3]

  • Oxidation of Starting Materials: o-Phenylenediamines are susceptible to oxidation, which can lead to a complex mixture of colored byproducts.

  • Incomplete Cyclization: The intermediate diimine may be stable under certain conditions and fail to cyclize to the final quinoxaline ring.

To minimize side product formation:

  • Control of Reaction Conditions: Milder reaction conditions, including lower temperatures and the use of less harsh catalysts, can suppress side reactions.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive starting materials.

  • Order of Addition: In some cases, the slow addition of one reactant to the other can minimize self-condensation.

Q4: When using an unsymmetrically substituted o-phenylenediamine, I obtain a mixture of regioisomers. How can I control the regioselectivity of the reaction?

The reaction of an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound can lead to the formation of two regioisomers. The regioselectivity is influenced by the electronic and steric effects of the substituents on both reactants.

  • Electronic Effects: An electron-donating group on the o-phenylenediamine will activate the amino group para to it, while an electron-withdrawing group will deactivate the ortho and para amino groups. This differential reactivity can be exploited to favor the formation of one regioisomer.

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach to the adjacent amino or carbonyl group, thereby directing the reaction towards the less hindered site.

  • Catalyst Influence: The choice of catalyst can also influence regioselectivity. Some catalysts may preferentially coordinate to one of the amino groups, enhancing its nucleophilicity and directing the initial condensation step.

A systematic study involving different catalysts and solvents may be necessary to optimize the regioselectivity for a specific set of substrates.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of substituted quinoxalines.

Q5: What are the main synthetic routes to substituted quinoxalines?

The most common and classical method is the Hinsberg condensation , which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] However, numerous other methods have been developed, including:

  • From α-Hydroxy Ketones: These can be oxidized in situ to the corresponding 1,2-dicarbonyl compound, which then reacts with the diamine.[9]

  • From α-Haloketones: The reaction of α-haloketones with o-phenylenediamines is another well-established route.[10]

  • Modern Catalytic Methods: These include transition-metal-catalyzed reactions, such as the annulation of o-phenylenediamines with internal alkynes.[9]

  • Green Synthesis Approaches: These methods focus on using environmentally benign solvents (like water), recyclable catalysts, and energy-efficient techniques like microwave irradiation.[5][7][11][12]

Q6: How do I choose the appropriate starting materials for my desired substituted quinoxaline?

The choice of starting materials directly dictates the substitution pattern of the final quinoxaline product.

  • For substitution on the benzene ring: Begin with a correspondingly substituted o-phenylenediamine.

  • For substitution on the pyrazine ring: Start with a substituted 1,2-dicarbonyl compound. For example, to synthesize 2,3-diphenylquinoxaline, you would use benzil as the dicarbonyl compound.[12]

Q7: What are the best practices for purifying substituted quinoxalines?

Purification can often be challenging due to the presence of colored impurities and side products. Common purification techniques include:

  • Recrystallization: This is often the first method of choice for solid products. A solvent screen to identify a suitable recrystallization solvent is recommended. Hot ethanol is frequently used.[12]

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from impurities, especially for non-polar to moderately polar compounds.[10]

  • Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before recrystallization.[13]

Q8: Which analytical techniques are most suitable for characterizing my synthesized quinoxaline derivatives?

A combination of spectroscopic methods is typically employed to confirm the structure and purity of the synthesized quinoxalines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the substitution pattern on the quinoxaline core.[14]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the molecule.[14]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the expected formula.[16][17]

Experimental Protocols

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline via Hinsberg Condensation

This protocol describes a standard method for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and benzil (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Isolate the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure 2,3-diphenylquinoxaline as crystalline needles.

Protocol 2: Green Synthesis of Quinoxaline Derivatives using a Recyclable Catalyst

This protocol outlines an environmentally friendly approach using a solid acid catalyst at room temperature.[5]

Materials:

  • o-Phenylenediamine derivative (1.0 mmol)

  • 1,2-Dicarbonyl compound (1.0 mmol)

  • TiO₂-Pr-SO₃H (1 mol%)

  • Ethanol (optional, for poorly soluble reactants)

Procedure:

  • In a flask, mix the o-phenylenediamine derivative, the 1,2-dicarbonyl compound, and the TiO₂-Pr-SO₃H catalyst.

  • If the reactants are solid, they can be ground together in a mortar and pestle. For poorly soluble reactants, a minimal amount of ethanol can be added.

  • Stir the mixture at room temperature for 10-20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add ethanol to dissolve the product and filter to recover the catalyst.

  • The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_phenylenediamine o-Phenylenediamine imine_formation Diimine Intermediate o_phenylenediamine->imine_formation Condensation dicarbonyl 1,2-Dicarbonyl dicarbonyl->imine_formation quinoxaline Substituted Quinoxaline imine_formation->quinoxaline Cyclization & Aromatization

Caption: General mechanism of quinoxaline synthesis.

Troubleshooting_Workflow start Low Yield in Quinoxaline Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If Pure change_catalyst Screen Different Catalysts optimize_conditions->change_catalyst increase_temp Increase Temperature change_catalyst->increase_temp change_solvent Change Solvent increase_temp->change_solvent use_microwave Consider Microwave Synthesis change_solvent->use_microwave success Improved Yield use_microwave->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Method Refinement for Consistent Biological Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your resource for achieving reproducible and reliable results in your biological assays. In the pursuit of scientific discovery and therapeutic development, consistency is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and foundational knowledge to minimize variability and ensure the integrity of your experimental data.

The following sections are structured to address common challenges across various assay platforms, moving from universal principles to specific troubleshooting scenarios. Each recommendation is grounded in scientific principles to not only solve immediate issues but also to build a deeper understanding of robust assay design.

Part 1: Foundational Pillars of Assay Consistency

Before delving into assay-specific issues, it is crucial to understand the universal factors that underpin reproducible results. These principles apply to virtually all biological assays, from immunoassays to cell-based functional screens.

The Critical Role of Quality Control (QC)

Key QC Measures:

  • Reagent Qualification: Never assume a new lot of a reagent will perform identically to the previous one.[3] Lot-to-lot variability in reagents, especially antibodies and enzymes, is a common source of inconsistent results.[3][4][5]

  • Positive and Negative Controls: These are non-negotiable. A positive control validates that the assay system is working, while a negative control helps to identify non-specific signals or high background.

  • Standard Curves: For quantitative assays, a standard curve is essential for converting a raw signal into a meaningful concentration. The performance of your standard curve is a direct indicator of assay health.

  • Instrument Calibration and Maintenance: Regular calibration and maintenance of laboratory equipment, such as pipettes, plate readers, and incubators, are fundamental to achieving consistent results.[6][7][8][9][10] This ensures that measurements are accurate and reproducible over time.[6][7]

Reagent Integrity and Handling

The quality and handling of your reagents are critical determinants of assay performance.[5][11]

  • Storage: Always store reagents according to the manufacturer's instructions. Repeated freeze-thaw cycles can degrade sensitive reagents like enzymes and antibodies.[12]

  • Preparation: Prepare reagents fresh whenever possible. If you must store prepared reagents, validate their stability over time.

  • Lot-to-Lot Consistency: Be aware of potential variability between different lots of the same reagent.[3][5] When switching to a new lot, it is best practice to run a bridging study to compare its performance with the previous lot.

The Human Factor: Pipetting and Technique

Even with the best reagents and instruments, poor technique can introduce significant variability.

  • Pipetting: Ensure your pipettes are properly calibrated.[13][14] Use proper pipetting technique to ensure accurate and consistent volumes.

  • Standard Operating Procedures (SOPs): A detailed SOP for each assay is crucial for ensuring that all operators perform the assay in the same manner.[15] This is especially important for minimizing inter-operator variability.

Part 2: Assay-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in widely used assay formats.

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High Background

High background can mask your specific signal and reduce the dynamic range of your assay.

Potential Cause Causality and Explanation Recommended Solution
Insufficient Washing Residual unbound antibodies or detection reagents will contribute to a high background signal.Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer after each step.[13][14][16][17]
Ineffective Blocking The blocking buffer is meant to occupy non-specific binding sites on the plate. If the blocking is incomplete, antibodies can bind non-specifically.Optimize the blocking buffer. You may need to try different blocking agents (e.g., BSA, non-fat milk) or increase the incubation time.[14][18]
High Antibody Concentration Excess primary or secondary antibody can lead to non-specific binding.Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[14]
Cross-Reactivity The detection antibody may be cross-reacting with other proteins in the sample or with the coating antibody.Run appropriate controls to test for cross-reactivity. Consider using a different antibody pair.[14]

Issue: Poor Replicate Data (High Coefficient of Variation - CV)

A high CV between replicates indicates a lack of precision in your assay. The goal is typically a CV of <20%.[13]

Potential Cause Causality and Explanation Recommended Solution
Pipetting Inconsistency Variations in the volumes of reagents or samples added to the wells will lead to different signal intensities.Ensure pipettes are calibrated and use proper, consistent pipetting technique.[13][14]
Inadequate Mixing If reagents are not thoroughly mixed, their concentration will not be uniform across the plate.Gently mix all reagents before use.[13]
Edge Effects Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to different results compared to the inner wells.[13][19][20][21]To mitigate this, avoid using the outer wells or fill them with a sterile liquid like PBS to create a humidity barrier.[19][22] Ensure the plate is sealed during incubations.[13][17][20]
Bubbles in Wells Bubbles can interfere with the light path during plate reading, leading to inaccurate measurements.Be careful not to introduce bubbles when pipetting. If bubbles are present, gently remove them before reading the plate.[13]
Western Blotting

Issue: Inconsistent Band Intensities

Potential Cause Causality and Explanation Recommended Solution
Uneven Protein Loading If the amount of protein loaded in each lane is not consistent, the resulting band intensities will vary.Use a reliable protein quantification method and include a loading control (e.g., β-actin, GAPDH) to normalize for loading differences.[12][24]
Inefficient or Uneven Transfer Incomplete or uneven transfer of proteins from the gel to the membrane will result in inconsistent band patterns.Optimize transfer conditions (time, voltage, buffer). Use a reversible protein stain like Ponceau S to visualize the transfer efficiency before antibody incubation.[12]
Antibody Variability Lot-to-lot differences in primary antibodies or improper storage can affect their performance.[4][23]Validate new antibody lots and always store them as recommended.
Variations in Electrophoresis Inconsistent voltage or running time can affect protein migration and separation.[23]Standardize your electrophoresis conditions.

Issue: Non-Specific Bands

The presence of unexpected bands can complicate the interpretation of your results.

Potential Cause Causality and Explanation Recommended Solution
Antibody Cross-Reactivity The primary antibody may be recognizing other proteins with similar epitopes.[4]Optimize the antibody concentration and blocking conditions. Use affinity-purified antibodies if possible.
Protein Degradation Proteases in your sample can degrade your target protein, leading to lower molecular weight bands.Add protease inhibitors to your lysis buffer and keep samples on ice.
Protein Modifications or Multimers Post-translational modifications or the formation of dimers/trimers can result in bands at higher molecular weights.Check the literature for known modifications of your protein. Ensure complete reduction and denaturation of your samples by boiling in Laemmli buffer.
Cell-Based Assays

Issue: High Well-to-Well Variability

Inconsistent results across a plate can be due to a number of factors related to cell handling and culture conditions.[25][26]

Potential Cause Causality and Explanation Recommended Solution
Uneven Cell Seeding If the number of cells per well is not consistent, the assay readout will vary.Ensure a single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period to allow for even cell settling before moving to the incubator.[22]
Edge Effects Similar to ELISAs, evaporation and temperature gradients can affect cell health and growth in the outer wells of a plate.[19][20][21]Use a plate sealer, maintain high humidity in the incubator, and consider not using the outer wells for experimental samples.[19][20]
Cell Health and Passage Number Cells that are unhealthy or have been passaged too many times may respond differently to stimuli.[27][28]Use healthy, low-passage cells for your experiments.[27]
Contamination Mycoplasma or other microbial contamination can significantly alter cell physiology and assay results.Regularly test your cell lines for mycoplasma contamination.

Issue: Inconsistent Assay Response

Variability in the cellular response between experiments can be a major hurdle.

Potential Cause Causality and Explanation Recommended Solution
Inconsistent Culture Conditions Changes in media, supplements, or incubator conditions (temperature, CO2) can affect cell behavior.[27]Use consistent lots of media and supplements.[27] Regularly monitor and maintain your incubator.[27]
Timing of Treatment and Assay The timing of compound addition and the point at which the assay is read can be critical for observing the desired effect.Optimize the incubation time for your treatment and the timing of the assay readout.[28]
Cell Seeding Density The density at which cells are plated can influence their growth rate and responsiveness.Optimize the cell seeding density to ensure cells are in the desired growth phase during the experiment.[27][29]

Part 3: Experimental Protocols and Visualizations

Protocol: Checkerboard Titration for ELISA Antibody Optimization

This protocol is used to simultaneously determine the optimal concentrations of both the coating (or primary) antibody and the detection antibody to achieve the best signal-to-noise ratio.[30]

Materials:

  • 96-well ELISA plate

  • Coating antibody

  • Detection antibody (conjugated)

  • Antigen standard

  • Coating buffer

  • Wash buffer

  • Blocking buffer

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Prepare Coating Antibody Dilutions: Prepare a series of 2-fold dilutions of your coating antibody in coating buffer.

  • Coat the Plate: Add 100 µL of each coating antibody dilution to the wells of a column (e.g., dilution 1 in all wells of column 1, dilution 2 in all wells of column 2, and so on). Include a "no coating antibody" control column. Incubate as per your standard protocol.

  • Wash and Block: Wash the plate with wash buffer and then add blocking buffer to all wells. Incubate.

  • Add Antigen: After washing, add a constant, mid-range concentration of your antigen standard to all wells except for a "no antigen" control row. Incubate.

  • Prepare Detection Antibody Dilutions: While the antigen is incubating, prepare a series of 2-fold dilutions of your detection antibody in an appropriate buffer.

  • Add Detection Antibody: After washing, add 100 µL of each detection antibody dilution to the wells of a row (e.g., dilution A in all wells of row A, dilution B in all wells of row B, and so on). Include a "no detection antibody" control row. Incubate.

  • Develop and Read: Wash the plate, add the substrate solution, and allow the color to develop. Stop the reaction with the stop solution and read the absorbance on a plate reader.

  • Analyze: Create a grid of the results to identify the combination of coating and detection antibody concentrations that gives the highest specific signal (antigen-positive wells) and the lowest background (antigen-negative and no antibody wells).

Visualizations

ELISA_Troubleshooting start High ELISA Background wash Increase Wash Steps and Soaking Time start->wash Start Here block Optimize Blocking Buffer (Agent, Time) wash->block Still High? resolved Issue Resolved wash->resolved Resolved ab_titer Titrate Primary and Secondary Antibodies block->ab_titer Still High? block->resolved Resolved cross_react Check for Cross-Reactivity ab_titer->cross_react Still High? ab_titer->resolved Resolved cross_react->resolved Resolved

Caption: Decision tree for troubleshooting high background in ELISA.

Edge_Effect_Mitigation cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Data Analysis seed Seed Cells Evenly equilibrate Equilibrate Plate at Room Temperature seed->equilibrate seal Use Plate Sealer equilibrate->seal humidify Maintain High Humidity in Incubator seal->humidify barrier Optional: Fill Outer Wells with Sterile Liquid humidify->barrier exclude Exclude Outer Wells from Analysis barrier->exclude

Caption: Steps to minimize edge effects in plate-based cell assays.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is an acceptable coefficient of variation (CV) for my assay? A: For most biological assays, an intra-assay CV (variation within a single plate) of less than 15-20% is generally considered acceptable.[13] The inter-assay CV (variation between different plates/experiments) may be slightly higher. However, the acceptable limit can depend on the specific assay and its application.

Q2: How often should I calibrate my pipettes? A: The frequency of pipette calibration depends on how often they are used and the criticality of the measurements. For heavy use, calibration every 3-6 months is recommended. For less frequent use, annual calibration may be sufficient. However, you should always check your institution's guidelines.

Q3: My cells are not responding consistently to my compound. What should I check first? A: Start by verifying the health and passage number of your cells.[27][28] Cells that have been in culture for too long can undergo phenotypic drift.[4] Also, confirm the stability and concentration of your compound stock solution. Finally, ensure that your cell seeding density and culture conditions are consistent between experiments.[27]

Q4: Can I reuse a plate sealer? A: It is not recommended to reuse plate sealers, as this can lead to cross-contamination between wells.[17] Always use a fresh sealer for each incubation step.[16][17]

Q5: What is the best way to avoid the "edge effect" in my 96-well plate assays? A: The most effective way to avoid the edge effect is to not use the outer wells for your experimental samples.[19] Instead, fill these wells with sterile media or PBS to create a humidity barrier.[19][22] Additionally, using a plate sealer and ensuring a humidified incubator environment can help minimize evaporation.[19][20]

References

Technical Support Center: Microwave-Assisted Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and troubleshooting strategies for reducing impurities in microwave-assisted quinoxaline synthesis. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for quinoxaline synthesis compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods for quinoxaline synthesis. The primary benefits include a significant reduction in reaction time, often from hours to minutes, and an increase in product yields.[1] This is due to the efficient and uniform heating of the reaction mixture by direct coupling of microwave energy with polar molecules, a phenomenon known as dielectric heating.[2] This rapid and even heating can minimize the formation of unwanted side products that may occur with prolonged exposure to high temperatures in conventional methods.[3] Furthermore, microwave synthesis often allows for the use of greener solvents or even solvent-free conditions, reducing the environmental impact of the chemical process.[4][5]

Q2: My reaction is complete, but the final product is a dark, tarry material instead of a crystalline solid. What could be the cause?

The formation of a dark, tar-like substance is often indicative of product or starting material degradation. This can be caused by excessive microwave power or prolonged irradiation time, leading to localized overheating. It is crucial to carefully control the reaction temperature. Consider reducing the microwave power or using pulsed heating to maintain a more consistent temperature. Additionally, the choice of solvent can play a role; a solvent with a lower dielectric loss may heat more slowly and controllably.[2]

Q3: I am observing a significant amount of a major byproduct in my reaction. How can I identify it?

The most common byproduct in quinoxaline synthesis is the corresponding benzimidazole derivative, which arises from a competitive cyclization pathway.[6] Other potential side products can result from self-condensation of the reactants or over-oxidation.[6] To definitively identify the impurity, spectroscopic methods are essential. A combination of ¹H NMR, ¹³C NMR, and mass spectrometry will typically allow for the unambiguous structural elucidation of the main byproducts.[7][8] High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating and quantifying the impurities.[9]

Troubleshooting Guide: Impurity Reduction

Issue 1: Presence of Benzimidazole Impurities

Benzimidazole formation is a frequent challenge in quinoxaline synthesis, arising from a rearrangement of the quinoxaline scaffold or a competitive reaction pathway.[10][11]

Causality: The formation of benzimidazoles can be favored under certain conditions, particularly in the presence of an oxidant like oxygen, as it can be an oxidative process.[6] The reaction mechanism can involve an initial attack at a different position on the diamine, leading to the five-membered benzimidazole ring instead of the six-membered quinoxaline ring.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This can significantly suppress the formation of benzimidazole byproducts by minimizing oxidation.[6]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. For instance, acidic alumina has been shown to be an efficient catalyst in microwave-assisted, solvent-free synthesis, promoting high yields of the desired quinoxaline.[4][12]

  • Solvent Optimization: The polarity of the solvent can affect the selectivity of the reaction. Experiment with a range of solvents with different dielectric properties to find the optimal medium that favors quinoxaline formation.[2]

  • Temperature Control: Carefully control the reaction temperature. Overheating can sometimes promote rearrangement reactions. Utilize a fiber-optic temperature probe for accurate monitoring and adjust microwave power accordingly.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-diphenylquinoxaline with an Iodine Catalyst

This protocol is adapted from a method demonstrated to produce high yields with short reaction times.[13]

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Iodine (5 mol%)

  • Ethanol/water (1:1, 2 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol) and benzil (1 mmol) in 2 mL of a 1:1 ethanol/water mixture.

  • Add iodine (5 mol%) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 50°C for 2-3 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the vessel to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with a sodium thiosulfate solution to remove iodine, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Issue 2: Formation of Over-Oxidized Byproducts

In some instances, the quinoxaline product itself can undergo further oxidation, especially if the starting materials or reaction conditions are not carefully controlled.

Causality: The presence of strong oxidizing agents or prolonged exposure to air at high temperatures can lead to the formation of N-oxides or other oxidized derivatives of the quinoxaline ring.

Troubleshooting Steps:

  • Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen.

  • Use of Mild Oxidants (if necessary): If the reaction requires an oxidant (e.g., when starting from an α-hydroxyketone), choose a mild and selective one, such as manganese dioxide (MnO₂), and use it in stoichiometric amounts.[4]

  • Controlled Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely by TLC and stop the irradiation as soon as the starting materials are consumed.

Data Summary: Influence of Reaction Conditions on Yield

The following table summarizes data from various studies on the synthesis of 2,3-diphenylquinoxaline, highlighting the impact of different catalysts and conditions on product yield.

Catalyst/SupportSolventMethodTimeYield (%)Reference
Acidic AluminaSolvent-freeMicrowave3 min96[12]
Neutral AluminaSolvent-freeMicrowave3 min95[12]
Basic AluminaSolvent-freeMicrowave3 min91[12]
Montmorillonite K10Solvent-freeMicrowave3 min90[12]
NoneSolvent-freeMicrowave3 min65[12]
Iodine (5 mol%)Ethanol/Water (1:1)Microwave30 sec99[13]
MgBr₂·OEt₂AcetonitrileMicrowave1-2.5 min94[7]
NoneGlacial Acetic AcidConventional2-3 hours87[4]

Visualizing the Workflow and Impurity Formation

Diagram 1: General Workflow for Microwave-Assisted Quinoxaline Synthesis

This diagram outlines the key steps in a typical microwave-assisted synthesis of quinoxalines.

workflow Reactants 1. Reactant Preparation (o-diamine, dicarbonyl, solvent, catalyst) Microwave 2. Microwave Irradiation (Controlled Temp/Power/Time) Reactants->Microwave Load into reactor Workup 3. Reaction Work-up (Extraction, Washing) Microwave->Workup Cooling & transfer Purification 4. Purification (Recrystallization/Chromatography) Workup->Purification Crude product Analysis 5. Product Analysis (NMR, MS, HPLC) Purification->Analysis Pure Quinoxaline

Caption: A streamlined workflow for efficient quinoxaline synthesis using microwave technology.

Diagram 2: Competing Pathways of Quinoxaline and Benzimidazole Formation

This diagram illustrates the mechanistic divergence that can lead to the formation of the desired quinoxaline or the common benzimidazole impurity.

pathways Start o-phenylenediamine + 1,2-dicarbonyl Intermediate Schiff Base Intermediate Start->Intermediate Quinoxaline_Path [1,4]-Cyclization (Desired Pathway) Intermediate->Quinoxaline_Path Benzimidazole_Path Alternative Cyclization/ Rearrangement (Side Reaction) Intermediate->Benzimidazole_Path Quinoxaline Quinoxaline Product Quinoxaline_Path->Quinoxaline Benzimidazole Benzimidazole Impurity Benzimidazole_Path->Benzimidazole

Caption: Competing reaction pathways leading to quinoxaline and benzimidazole products.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Quinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline and its derivatives are a cornerstone in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities and applications in developing efficient electron-luminescent materials.[1] Quinoxaline-6-carbaldehyde, a key intermediate, demands precise analytical characterization to ensure purity and structural integrity, which are paramount for its subsequent applications in synthesis and drug development.[2]

This guide provides an in-depth comparative analysis of this compound using two fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the principles, present detailed experimental protocols, interpret the resulting spectra, and compare its spectral features against the parent quinoxaline molecule to highlight the influence of the carbaldehyde functional group. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these analytical methods for heterocyclic compounds.

Theoretical Foundations: A Dual Spectroscopic Approach

Fourier-Transform Infrared (FT-IR) Spectroscopy is a vibrational spectroscopy technique. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. FT-IR spectroscopy measures the absorption of IR radiation by the sample, providing a unique molecular "fingerprint." The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where specific peaks correspond to the vibrational frequencies of different functional groups. This makes it an invaluable tool for identifying the functional groups present in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy is an absorption spectroscopy technique that operates in the ultraviolet and visible regions of the electromagnetic spectrum. It probes the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy excited state.[3] The absorption of UV or visible light by molecules containing π-bonds and non-bonding orbitals (n-orbitals) results in distinct absorption bands.[3] The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity) are characteristic of a compound's electronic structure, particularly its degree of conjugation.[4]

Experimental Protocols: Ensuring Data Integrity

The validity of any spectral analysis hinges on meticulous sample preparation and a well-defined experimental procedure. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

FT-IR Spectroscopy: The KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples in transmission mode.[5] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and is a soft material that forms a transparent disc under pressure.[5][6]

Rationale for Method Selection: This method is chosen for its ability to produce high-quality, reproducible spectra for solid organic compounds. By grinding the sample to a fine powder and dispersing it in the KBr matrix, light scattering is minimized, leading to a clean spectrum with a stable baseline.[5]

Detailed Protocol:

  • Equipment Cleaning: Thoroughly clean an agate mortar and pestle, and the pellet die components with a solvent like acetone, ensuring they are completely dry before use.[7]

  • Material Preparation: Dry spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours to remove any absorbed moisture, which can cause significant interference peaks (broad bands around 3400 cm⁻¹ and 1640 cm⁻¹).[5] Store the dried KBr in a desiccator.

  • Sample Grinding & Mixing: Weigh approximately 1-2 mg of this compound and 200-250 mg of the dried KBr.[8] Place the sample and a small portion of the KBr in the agate mortar and gently grind to a fine, homogenous powder. Add the remaining KBr and continue to mix thoroughly.[6]

  • Die Loading: Carefully transfer the homogenous powder mixture into the pellet-forming die, ensuring an even distribution.

  • Pellet Pressing: Place the die into a hydraulic press. If available, connect a vacuum line to remove trapped air.[5] Gradually apply a pressure of 8-10 tons and hold for 1-2 minutes.[5][9]

  • Pellet Ejection & Analysis: Slowly release the pressure and vacuum. Carefully disassemble the die and eject the thin, transparent KBr pellet. Mount the pellet in the spectrometer's sample holder and acquire the spectrum from 4000 to 400 cm⁻¹. A background spectrum should be run using a blank KBr pellet.[6]

UV-Vis Spectroscopy: The Solution Method

UV-Vis analysis requires the analyte to be dissolved in a suitable solvent that is transparent in the wavelength range of interest.

Rationale for Solvent Selection: A solvent like ethanol or chloroform is typically chosen for quinoxaline derivatives because they are transparent in the UV-Vis region (>220 nm) and can dissolve a wide range of organic compounds.[10] The choice of solvent can slightly influence the λmax due to solute-solvent interactions.[11] For this guide, we will use ethanol.

Detailed Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with spectroscopic grade ethanol to create a stock solution.

  • Serial Dilutions: Prepare a series of standard solutions (e.g., in the range of 1-10 µg/mL) by diluting the stock solution. This step is crucial for quantitative analysis but for qualitative identification, a single appropriate concentration is sufficient.[12]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[13]

  • Baseline Correction: Fill a quartz cuvette with the blank solvent (ethanol). Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This subtracts any absorbance from the solvent and the cuvette itself.[13]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and run the scan.

  • Data Analysis: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualizing the Workflow

The following diagrams illustrate the standardized workflows for the described spectroscopic analyses.

FTIR_Workflow FT-IR Analysis Workflow (KBr Pellet Method) cluster_prep Sample Preparation cluster_analysis Analysis P1 Dry Spectroscopic Grade KBr P2 Weigh 1-2 mg Sample & 200-250 mg KBr P1->P2 P3 Grind & Mix in Agate Mortar P2->P3 P4 Load Mixture into Pellet Die P3->P4 A1 Press at 8-10 tons (with vacuum) P4->A1 A2 Eject Transparent Pellet A1->A2 A4 Acquire Sample Spectrum (4000-400 cm⁻¹) A2->A4 A3 Acquire Background (Blank KBr Pellet) A3->A4

Caption: Workflow for FT-IR analysis of this compound.

UVVis_Workflow UV-Vis Analysis Workflow (Solution Method) cluster_prep Solution Preparation cluster_analysis Analysis S1 Prepare Stock Solution in Ethanol S2 Perform Serial Dilutions to desired concentration A4 Measure Sample Absorbance S2->A4 A1 Warm up Spectrophotometer Lamps A3 Perform Baseline Correction A1->A3 A2 Fill Cuvette with Blank (Ethanol) A2->A3 A3->A4

Caption: Workflow for UV-Vis analysis of this compound.

Spectral Analysis and Interpretation

FT-IR Spectrum of this compound

The FT-IR spectrum provides direct evidence for the key functional groups. The presence of the aldehyde group (-CHO) and the quinoxaline core is confirmed by characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
~3050C-H StretchAromatic (Quinoxaline ring)Typically weak to moderate intensity.
~2850 & ~2750C-H StretchAldehyde (Fermi resonance)A pair of weak bands characteristic of the aldehyde C-H bond.
~1700 C=O Stretch Aldehyde A strong, sharp absorption, confirming the carbaldehyde group.[14]
~1600-1450C=C & C=N StretchAromatic Ring (Quinoxaline)Multiple bands indicating the conjugated ring system.
~1300-1000C-C StretchAromatic RingIn-plane bending and stretching vibrations.
Below 900C-H BendAromatic (out-of-plane)Bending patterns can give clues about ring substitution.

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.

UV-Vis Spectrum of this compound

The UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* electronic transitions within the conjugated system.

Solventλmax (nm)Electronic TransitionChromophore
Ethanol~250π→πBenzenoid π system
Ethanol~320-340 π→π Conjugated Quinoxaline system
Ethanol~350-380n→π*C=N and C=O groups

Note: The n→π* transition is often of lower intensity and can sometimes be observed as a shoulder on the main π→π* band.[15]

Comparative Analysis: this compound vs. Quinoxaline

Comparing the spectra of this compound with its parent molecule, quinoxaline, reveals the distinct influence of the aldehyde substituent.

FT-IR Comparison:

  • Key Differentiator: The most significant difference is the appearance of a strong C=O stretching band around 1700 cm⁻¹ and the characteristic aldehyde C-H stretching bands (~2850 and ~2750 cm⁻¹) in the spectrum of this compound. These peaks are completely absent in the spectrum of quinoxaline.

  • Ring Vibrations: The substitution on the benzene ring can cause slight shifts in the positions and intensities of the aromatic C=C, C=N, and C-H vibration bands compared to the unsubstituted quinoxaline.

UV-Vis Comparison:

  • Bathochromic Shift: The aldehyde group (-CHO) acts as an auxochrome and extends the conjugation of the quinoxaline system. This extension of the π-system lowers the energy gap between the HOMO and LUMO. Consequently, the primary π→π* absorption band of this compound is shifted to a longer wavelength (a bathochromic or "red" shift) compared to unsubstituted quinoxaline, which shows its main absorption band around 315 nm.[16]

  • n→π* Transition: The presence of the carbonyl oxygen's lone pair of electrons in this compound introduces an additional n→π* transition, which is absent in the parent quinoxaline molecule. This typically appears as a weak, longer-wavelength shoulder.[17]

Conclusion

FT-IR and UV-Vis spectroscopy are powerful, complementary techniques for the structural elucidation and characterization of this compound. FT-IR provides definitive evidence of the key functional groups, most notably the aldehyde C=O and C-H bonds, which distinguish it from its parent quinoxaline core. UV-Vis spectroscopy confirms the conjugated electronic system and demonstrates the bathochromic effect of the aldehyde substituent, providing insight into the molecule's electronic properties. Together, these methods offer a robust analytical workflow for confirming the identity and purity of this important synthetic intermediate, ensuring its suitability for advanced applications in research and development.

References

Mass spectrometry analysis of synthesized quinoxaline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Synthesized Quinoxaline Compounds

For researchers, medicinal chemists, and drug development professionals, the robust characterization of newly synthesized heterocyclic compounds is a cornerstone of discovery. Quinoxalines, a class of nitrogen-containing heterocycles, are of particular interest due to their wide-ranging biological activities and therapeutic potential.[1][2] Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of these novel entities.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of synthesized quinoxaline compounds. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to help you select and implement the optimal analytical strategy for your specific research goals.

Part 1: The Ionization Source - A Critical First Step

The journey of a molecule from a synthesized powder to an interpretable mass spectrum begins at the ionization source. The choice of ionization technique is paramount as it dictates the type of information that can be obtained. The selection is fundamentally governed by the physicochemical properties of the analyte—polarity, volatility, and thermal stability.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from solution, making it exceptionally well-suited for the polar and often non-volatile quinoxaline derivatives synthesized in drug discovery programs.

  • Mechanism & Causality: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process minimizes in-source fragmentation, typically yielding an abundant protonated molecule, [M+H]⁺.[3] This is crucial during initial synthesis confirmation, as the primary goal is to verify the molecular weight of the target compound. Its compatibility with reverse-phase liquid chromatography makes it the cornerstone of modern LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Ionization

For quinoxaline derivatives that are volatile and thermally stable, GC-MS offers excellent chromatographic resolution. The ionization method is typically Electron Ionization (EI).

  • Mechanism & Causality: EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process not only ionizes the molecule but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[4] While the molecular ion may be weak or absent, the resulting fragmentation pattern is a highly specific fingerprint that is invaluable for structural elucidation and library matching. For quinoxalines with polar functional groups (e.g., hydroxyls), derivatization to more volatile forms, such as trimethylsilyl (TMS) ethers, is often a necessary prerequisite for GC-MS analysis.[5][6][7]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique, primarily used for large, non-volatile molecules like proteins and polymers.[8][9]

  • Mechanism & Causality: The analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn transfers charge to the analyte.[10] This results in minimal fragmentation, similar to ESI. While less common for small-molecule quinoxalines, it can be an alternative for compounds that ionize poorly by ESI or for specific applications like tissue imaging. A key consideration is potential interference from matrix ions in the low mass-to-charge (m/z) region, which can complicate the analysis of smaller quinoxaline compounds.[11]

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Electron Ionization (EI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization from liquid phaseHard ionization in gas phaseSoft ionization from solid phase
Typical Analytes Polar, non-volatile, thermally labileVolatile, thermally stable (or derivatized)High molecular weight, non-volatile
Fragmentation Minimal; primarily molecular ion ([M+H]⁺)Extensive and reproducible fragmentationMinimal; primarily molecular ion ([M+H]⁺)
Coupling Liquid Chromatography (LC)Gas Chromatography (GC)Time-of-Flight (TOF) MS, often offline
Primary Use for Quinoxalines Molecular weight confirmation, quantification, metabolite ID[12]Structural elucidation of specific derivatives[5]Niche applications, analysis of large conjugates

Part 2: The Analytical Engine - Chromatography and Mass Analysis

Pairing the right ionization source with an appropriate separation and detection strategy is critical for resolving complex mixtures and achieving confident characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the vast majority of synthetic quinoxaline applications, LC-MS, particularly LC-tandem MS (LC-MS/MS), is the gold standard.[13][14] It provides a robust platform for analyzing crude reaction mixtures, purified compounds, and biological matrices.

  • Expertise & Experience: The choice of a C18 reversed-phase column with a water/acetonitrile or water/methanol mobile phase, modified with a small amount of formic acid (0.1%), is a reliable starting point for most quinoxaline derivatives.[13][15] The formic acid serves a dual purpose: it improves chromatographic peak shape and provides a source of protons to facilitate efficient ionization in positive-ion ESI mode.

The workflow below illustrates the logical progression of an LC-MS/MS experiment, a self-validating system where chromatographic separation provides the first layer of identification, followed by mass analysis for confirmation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Synthesized Compound in Reaction Mixture Dilute Dilute in Mobile Phase Component Prep->Dilute Filter Filter (0.22 µm Syringe Filter) to Remove Particulates Dilute->Filter LC HPLC/UHPLC Separation (e.g., C18 Column) Filter->LC ESI Electrospray Ionization (ESI Source) LC->ESI MS1 MS1 Scan (Full Scan for MW Confirmation) ESI->MS1 CID Collision-Induced Dissociation (CID Cell) MS1->CID MS2 MS2 Scan (Product Ion Scan for Structure) CID->MS2 Detector Mass Analyzer (e.g., TOF, Orbitrap, Q-TOF) MS2->Detector Process Data Processing (Chromatogram Extraction) Detector->Process Analyze Spectral Analysis (Accurate Mass & Fragmentation) Process->Analyze Report Structural Confirmation & Purity Assessment Analyze->Report

General workflow for LC-MS/MS analysis of synthesized quinoxalines.
High-Resolution Mass Spectrometry (HRMS)

The use of high-resolution mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) is transformative for structural confirmation.[16][17]

  • Trustworthiness: A low-resolution instrument might measure the mass of a compound as, for example, m/z 206.1. However, an HRMS instrument can measure it as m/z 206.0610.[18] This high mass accuracy (typically <5 ppm) allows for the calculation of a unique elemental formula (e.g., C₉H₇N₃O₃), providing a much higher degree of confidence in the compound's identity and differentiating it from isobaric impurities.[19]

Tandem Mass Spectrometry (MS/MS)

MS/MS is the key to unlocking detailed structural information. In this technique, the molecular ion of interest is selected (MS1), fragmented via collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed (MS2).[3] This process allows chemists to piece together the molecular structure by interpreting the neutral losses and characteristic product ions.

The fragmentation of quinoxalines is predictable and follows established chemical principles. For instance, a nitro-substituted quinoxaline would be expected to show characteristic losses of nitro-related groups.

The diagram below proposes a fragmentation pathway for 3-Methyl-6-nitroquinoxalin-2(1H)-one, based on foundational fragmentation principles for nitroaromatic and heterocyclic compounds.[20]

Fragmentation_Pathway M [M]⁺• m/z 205 F175 [M-NO]⁺• m/z 175 M->F175 - •NO F159 [M-NO₂]⁺ m/z 159 M->F159 - •NO₂ F147 [M-NO-CO]⁺ m/z 147 F175->F147 - CO F131 [M-NO₂-CO]⁺ m/z 131 F159->F131 - CO F132 [M-NO₂-HCN]⁺ m/z 132 F159->F132 - HCN

Proposed EI fragmentation of a nitro-substituted quinoxalinone.
Comparative Performance Data

The combination of liquid chromatography and tandem mass spectrometry provides excellent sensitivity for the quantification of quinoxaline derivatives. The table below summarizes performance data from published methods, demonstrating the low detection limits achievable.

CompoundMatrixMethodLODLOQReference
Quinoxaline-1,4-dioxidesAbalone TissueLC-ESI-MS/MS0.16–2.1 µg/kg-[12]
Quinoxaline carboxylic acidsEnvironmental WaterLC-MS/MS2.0–6.0 ng/L-[15][21]
Quinoxaline 1,4-dioxidesSwine LiverUHPLC-MS/MS0.30–2.51 µg/kg1.10–8.37 µg/kg[13]
Olaquindox & metabolitesAnimal Food ProductsHPLC-MS/MS0.08 µg/kg-[14]

LOD: Limit of Detection; LOQ: Limit of Quantification

Part 3: Validated Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol must be a self-validating system. The following are detailed, field-tested methodologies for the analysis of synthesized quinoxalines.

Protocol 1: High-Resolution Confirmation of a Synthesized Quinoxaline using LC-MS

This protocol is designed for the primary goal of confirming the molecular weight and calculating the elemental formula of a newly synthesized, purified compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. The clarity of the solution is the first validation checkpoint.

    • Perform a 1:100 serial dilution by taking 10 µL of the stock solution and diluting it with 990 µL of 50:50 acetonitrile:water with 0.1% formic acid. This brings the concentration into an optimal range for ESI (~10 µg/mL) to avoid detector saturation.[22]

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent particulates from clogging the LC system.[23] Using chemically compatible filters is crucial to avoid introducing extractable impurities.[23]

  • LC-HRMS Method (Direct Infusion via Flow Injection Analysis):

    • For a pure compound, chromatographic separation is not required. A flow injection analysis (FIA) provides a rapid confirmation.

    • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • HRMS Instrument Settings (Example: Q-Exactive Orbitrap):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas Flow Rate: 35 (arbitrary units).

    • Aux Gas Flow Rate: 10 (arbitrary units).

    • Capillary Temperature: 320 °C.

    • Scan Type: Full Scan (MS1).

    • Mass Range: m/z 100–1000.

    • Resolution: 70,000.

    • AGC Target: 1e6.

  • Data Analysis:

    • Extract the mass spectrum from the resulting peak.

    • Identify the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass. A mass accuracy error of < 5 ppm provides high confidence in the assigned formula.

Protocol 2: Structural Elucidation of a Quinoxaline using LC-MS/MS

This protocol is used when fragmentation data is needed to confirm the structure or differentiate between isomers.

  • Sample Preparation: Follow steps from Protocol 1.

  • LC-MS/MS Method:

    • LC Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS/MS Instrument Settings (Example: Q-TOF):

    • Ionization Mode: Positive ESI.

    • Scan Type: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

    • MS1 Scan Range: m/z 100–1000.

    • MS2 Scan Range: m/z 50–1000.

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 15, 25, 40 eV) to ensure a wide range of fragments are generated. The rationale is that different bond types require different energies to dissociate.

  • Data Analysis:

    • Identify the chromatographic peak for your compound of interest.

    • Analyze the corresponding MS/MS spectrum.

    • Propose fragment structures based on neutral losses from the precursor ion (e.g., loss of H₂O, CO, side chains).

    • Compare the observed fragmentation pattern with theoretical pathways to confirm the structure.

Conclusion

The mass spectrometric analysis of synthesized quinoxaline compounds is a multi-faceted process where the optimal methodology is dictated by the analytical question at hand. For rapid confirmation of molecular identity, flow-injection HRMS is a highly efficient and confident approach. For detailed structural elucidation, isomer differentiation, or analysis of complex mixtures, a robust LC-MS/MS method is the superior choice. GC-MS remains a powerful, albeit more niche, alternative for volatile derivatives.

By understanding the causality behind the choice of ionization, separation, and detection techniques, researchers can design experiments that are not only technically sound but also generate unambiguous, trustworthy data, accelerating the pace of research and development.

References

A Comparative Guide to the Antimicrobial Efficacy of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the scientific community is in a continuous search for novel scaffolds that can be developed into effective therapeutic agents. Among these, the quinoxaline core, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry. Its simple, versatile framework, which is a bioisostere of quinoline and naphthalene, offers a promising avenue for circumventing the resistance mechanisms that have developed against established classes of antibiotics[1]. This guide provides an in-depth comparison of the antimicrobial efficacy of various quinoxaline derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The Mechanistic Underpinning: How Quinoxalines Exert Their Antimicrobial Action

A primary mechanism by which many quinoxaline derivatives exhibit their potent antibacterial effect is through the inhibition of DNA gyrase[2]. This essential bacterial enzyme, a type of topoisomerase II, is responsible for introducing negative supercoils into the bacterial chromosome. This process is crucial for relieving torsional stress during DNA replication and transcription, allowing the bacterial chromosome to be compactly organized within the cell[2][3][4].

Quinoxaline-based compounds can interfere with this process. It is proposed that they bind to a unique site that forms after DNA gyrase associates with the DNA strand[5][6]. This binding event stabilizes the transient double-strand breaks created by the enzyme, leading to an accumulation of these breaks and ultimately inhibiting DNA replication and transcription, which triggers a cascade of events culminating in bacterial cell death[2][6]. The inhibition of this fundamental cellular process explains the broad-spectrum activity observed for many quinoxaline derivatives. Mammalian cells possess a similar enzyme, but it does not have a supercoiling function and is not susceptible to inhibition by these compounds, providing a degree of selective toxicity[2].

cluster_0 Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase binds to RelaxedDNA Relaxed DNA Gyrase->RelaxedDNA induces relaxation Complex Gyrase-DNA-Quinoxaline Ternary Complex Gyrase->Complex Replication DNA Replication & Transcription RelaxedDNA->Replication enables RelaxedDNA->Complex Death Cell Death Replication->Death leads to Quinoxaline Quinoxaline Derivative Quinoxaline->Complex Breaks Accumulation of Double-Strand Breaks Complex->Breaks stabilizes Breaks->Replication inhibits Breaks->Death triggers

Caption: Mechanism of action of quinoxaline derivatives via DNA gyrase inhibition.

Experimental Protocols for Efficacy Assessment

To ensure the trustworthiness and reproducibility of antimicrobial efficacy data, standardized protocols are paramount. The following sections detail the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays in antimicrobial drug discovery.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution assay is a gold-standard method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism[7][8][9].

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[7].

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to obtain a range of concentrations for testing[10].

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (wells with bacteria and broth, but no compound) and a negative/sterility control (wells with broth only)[9].

    • Seal the plate and incubate at 37°C for 16-20 hours[8].

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible bacterial growth is observed[7]. This can also be determined by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader[9].

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed subsequently to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells that showed no visible growth (at and above the MIC).

    • Aseptically transfer a small aliquot (e.g., 10-20 µL) from each of these wells onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar)[6].

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, observe the plates for colony growth. The MBC is the lowest concentration of the compound that results in no colony formation, indicating a 99.9% reduction in the initial bacterial inoculum.

cluster_workflow Antimicrobial Efficacy Testing Workflow start Start: Quinoxaline Derivative & Bacterial Strain prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Quinoxaline in 96-well Plate start->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (37°C, 16-20h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto fresh agar plates read_mic->subculture incubate_mbc Incubate Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc end End: MIC & MBC Values read_mbc->end

Caption: Experimental workflow for determining MIC and MBC of quinoxaline derivatives.

Comparative Efficacy: A Snapshot of Antimicrobial Activity

The antimicrobial potency of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the MIC values of various derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antibacterial Activity of Quinoxaline Derivatives (MIC in µg/mL)
Compound/Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliMethicillin-Resistant S. aureus (MRSA)Reference
C-2 Amine-Substituted Analogues
Compound 5p484-328-32[11]
Compound 5m-5o4-168-324-328-32[11]
2,3-Disubstituted Quinoxalines
Compound 2d-168-[12]
Compound 3c-168-[12]
Quinoxaline-2-carboxylic Acid 1,4-Dioxides
Compound 4----[13]
M. smegmatisM. tuberculosis
1.254[13]
General Quinoxaline Derivative
Unnamed Derivative1-4--1-4[14]
Vancomycin (Control)---1-4[14]

Note: A lower MIC value indicates greater potency. Dashes (-) indicate data not available.

Table 2: Antifungal Activity of Quinoxaline-Triazole Derivatives (MIC in µg/mL)
CompoundCandida albicansCandida glabrataCandida kruseiCandida tropicalisReference
Compound 5d4224[15]
Fluconazole (Control)0.52164[15]

Note: A lower MIC value indicates greater potency.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships that can guide the design of more potent quinoxaline-based antimicrobials[16].

  • Substitutions at C-2 and C-3: Symmetrically and asymmetrically disubstituted quinoxalines at the 2 and 3 positions have shown significant antibacterial activity[12][17]. The introduction of thioether and anilino groups at these positions appears to be particularly favorable for enhancing potency[12]. For instance, compounds with 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at these positions exhibit good to moderate antibacterial activity[12].

  • Amine Substituents: The presence of specific amine moieties at the C-2 position can confer potent and broad-spectrum antibacterial activity. For example, derivatives with a 4-tert-butyl phenylethylamine group have demonstrated strong inhibitory effects against a range of bacterial strains, including MRSA[11].

  • The Benzene Ring: Modifications on the benzene portion of the quinoxaline scaffold also play a crucial role. The position of substituents, such as moving a piperazine fragment from position 6 to 7, can significantly impact antitubercular activity[13].

  • Fused Ring Systems: The creation of fused heterocyclic systems, such as pentacyclic quinoxalines, has been shown to yield compounds with considerable antifungal activity[12].

Conclusion and Future Directions

Quinoxaline derivatives stand out as a highly promising and adaptable scaffold for the development of novel antimicrobial agents to combat the escalating threat of drug resistance[1][16]. The extensive research into their synthesis and biological evaluation has demonstrated a broad spectrum of activity against diverse bacterial and fungal pathogens[18]. The amenability of the quinoxaline core to chemical modification provides a powerful tool for optimizing potency and potentially overcoming existing resistance mechanisms.

Future research should focus on a more systematic exploration of the structure-activity relationships to precisely map the contributions of different functional groups at various positions. Further mechanistic studies are also warranted to elucidate alternative targets beyond DNA gyrase that may be exploited by certain quinoxaline derivatives. The continued investigation of this versatile chemical class is instrumental in the design and development of the next generation of antimicrobial therapeutics.

References

The Quinoxaline Scaffold: A Privileged Motif for Potent and Selective Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Quinoxaline-Based Inhibitors for Researchers and Drug Development Professionals

The quinoxaline core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities. This has led to the development of a plethora of quinoxaline-based inhibitors targeting a wide range of biological macromolecules, with significant therapeutic potential in oncology, infectious diseases, and neurology.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various classes of quinoxaline-based inhibitors. We will delve into the key structural modifications that govern their potency and selectivity, supported by experimental data from peer-reviewed studies. Furthermore, this guide offers detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

Quinoxaline-Based Inhibitors in Oncology: Targeting Key Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. Quinoxaline derivatives have been extensively explored as inhibitors of key players in these pathways, particularly protein kinases. Their ability to mimic the purine core of ATP allows them to competitively bind to the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.

Protein Kinase Inhibitors: A Comparative Analysis

Several classes of quinoxaline-based kinase inhibitors have been developed, with notable activity against Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Pim kinases.

Structure-Activity Relationship of Quinoxaline-Based Kinase Inhibitors

A general SAR trend for quinoxaline-based kinase inhibitors involves modifications at the C2, C3, and C6/C7 positions of the quinoxaline ring.

  • Substitutions at C2 and C3: The introduction of aryl or heteroaryl groups at these positions is crucial for potent kinase inhibition. The nature of these substituents dictates the selectivity and potency of the inhibitor. For instance, in a series of 2,3-disubstituted quinoxalin-6-amine analogs, derivatives with furan rings at the C2 and C3 positions demonstrated significantly higher antiproliferative activity across various cancer cell lines compared to those with phenyl rings.[1] This suggests that the electronic properties and spatial arrangement of the furan moieties are more favorable for target engagement.[1]

  • Substitutions at C6 and C7: Modifications on the benzene ring of the quinoxaline scaffold also play a significant role in modulating biological activity. Electron-withdrawing groups, such as halogens, at these positions have been shown to enhance the anticancer potency of certain quinoxaline derivatives.[2]

  • Urea and Sulfonamide Moieties: The incorporation of urea and sulfonamide functionalities has proven to be a successful strategy in designing potent kinase inhibitors. These groups can form crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase.

Comparative Inhibitory Activity of Quinoxaline-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative quinoxaline-based kinase inhibitors against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference(s)
Pim-1/2 Inhibitor 5c Pim-1, Pim-283 (Pim-1), 490 (Pim-2)MV4-11 (AML)-[3]
Pim-1/2 Inhibitor 5e Pim-1, Pim-2107 (Pim-1), 330 (Pim-2)HCT-116 (Colorectal)-[4][3]
VEGFR-2 Inhibitor VEGFR-2-HCT116, HepG2, MCF-7Varies[5]
IKKβ Inhibitor 84 IKKβ-Pancreatic Cancer Cells~4-fold more potent than parent[5]
QuinoxaInhib-A (Hypothetical) EphA315--
VEGFR2150[6]
PDGFRβ350[6]

Signaling Pathway Targeted by Quinoxaline-Based Kinase Inhibitors

The diagram below illustrates the general mechanism of action of quinoxaline-based kinase inhibitors in blocking cancer cell signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., PI3K/Akt, NF-κB) RTK->Downstream Activates Quinoxaline Quinoxaline-based Inhibitor Quinoxaline->RTK Inhibits Pim Pim Kinase Quinoxaline->Pim Inhibits IKK_beta IKKβ Quinoxaline->IKK_beta Inhibits Pim->Downstream IKK_beta->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Quinoxaline inhibitors block key kinases in cancer signaling pathways.

Antimicrobial Quinoxaline Derivatives: A Renewed Hope Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The quinoxaline scaffold has been identified as a promising framework for the development of such agents.[7] Its structural similarity to quinolones and naphthalenes, which are established antimicrobial classes, provides a basis for its antibacterial activity, while offering the potential to overcome existing resistance mechanisms.[7]

Structure-Activity Relationship of Antibacterial Quinoxalines

The antimicrobial SAR of quinoxaline derivatives has been extensively studied, revealing key structural features for potent activity.

  • Substitutions at C2: The nature of the substituent at the C2 position significantly influences the antibacterial spectrum and potency. Amine-substituted analogues have shown promising activity.[8] Aromatic ring substituents on the C2 side chains are generally preferred over aliphatic alkyl groups.[8] Furthermore, electron-donating groups on the aromatic ring enhance activity against Gram-positive bacteria, while electron-withdrawing groups are detrimental.[8]

  • Symmetrical vs. Asymmetrical Disubstitution: Symmetrically 2,3-disubstituted quinoxalines have demonstrated more significant antibacterial activity compared to their asymmetrically substituted counterparts.

Comparative Antimicrobial Activity of Quinoxaline Derivatives

The following table presents the Minimum Inhibitory Concentrations (MICs) of a series of C2 amine-substituted quinoxaline analogs against various bacterial strains.

Compound IDR Group (at C2)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)MRSA (MIC, µg/mL)E. coli (MIC, µg/mL)Reference(s)
5m Electron-donating group on aryl4-168-328-324-32[8]
5p Electron-donating group on aryl48-4[8]
5h-5l Electron-withdrawing group on aryl64-128---[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of quinoxaline-based inhibitors.

Synthesis of 2,3-Diarylquinoxalines

The classical and widely used method for synthesizing 2,3-disubstituted quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]

Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline [9][10]

  • Dissolution of Reactants: Prepare a warm solution of benzil (2.1 g, 0.01 mol) in 8 mL of rectified spirit. In a separate flask, dissolve o-phenylenediamine (1.1 g, 0.01 mol) in 8 mL of rectified spirit.

  • Reaction Mixture: Add the o-phenylenediamine solution to the warm benzil solution.

  • Heating: Warm the reaction mixture on a water bath for 30 minutes.

  • Crystallization: Add water to the mixture until a slight cloudiness persists and then allow it to cool.

  • Isolation and Purification: Filter the precipitated product and recrystallize it from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Workflow for the Synthesis of 2,3-Diphenylquinoxaline

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification Benzil Dissolve Benzil in Rectified Spirit Mix Mix Solutions Benzil->Mix OPD Dissolve o-Phenylenediamine in Rectified Spirit OPD->Mix Heat Heat on Water Bath (30 min) Mix->Heat Cool Add Water & Cool Heat->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize from Aqueous Ethanol Filter->Recrystallize Product Pure 2,3-Diphenylquinoxaline Recrystallize->Product

Caption: A step-by-step workflow for the synthesis of 2,3-diphenylquinoxaline.

In Vitro Kinase Inhibition Assay

The inhibitory activity of quinoxaline derivatives against specific kinases can be determined using various in vitro assay formats.

Protocol 2: General Kinase Inhibition Assay [2]

  • Prepare Kinase Reaction Buffer: The composition of the buffer will be specific to the kinase being assayed.

  • Compound Dilution: Prepare a serial dilution of the quinoxaline inhibitor in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the substrate (a peptide or protein), and the inhibitor at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be quantified using various methods, including radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized quinoxaline derivatives against various bacterial strains can be determined using the broth microdilution method.

Protocol 3: Broth Microdilution MIC Assay

  • Prepare Bacterial Inoculum: Grow the bacterial strains in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoxaline compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The quinoxaline scaffold has proven to be a remarkably versatile and fruitful starting point for the design and discovery of potent and selective inhibitors for a multitude of therapeutic targets. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions on the quinoxaline core in dictating biological activity. The comparative data presented provides a valuable resource for researchers in the field to make informed decisions in their drug discovery programs.

Future efforts in the development of quinoxaline-based inhibitors should focus on optimizing their pharmacokinetic and pharmacodynamic properties to enhance their in vivo efficacy and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation quinoxaline derivatives with improved therapeutic indices. The continued exploration of this privileged scaffold holds immense promise for the development of novel and effective treatments for a wide range of human diseases.

References

A Comparative Guide to the Biological Activities of Quinoxaline-6-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoxaline scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities.[1][2] The strategic placement of functional groups on this bicyclic system can profoundly influence its biological profile, leading to the development of potent therapeutic agents. This guide provides an in-depth, objective comparison of the biological performance of quinoxaline-6-carbaldehyde and its isomers, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. While direct comparative studies evaluating these specific isomers head-to-head in the same assays are limited, this document synthesizes available experimental data to offer valuable insights into their structure-activity relationships and therapeutic potential.

The Isomeric Landscape: How Positional Changes Dictate Biological Outcomes

The position of the carbaldehyde group on the quinoxaline ring system is a critical determinant of its interaction with biological targets. The electron-withdrawing nature of the aldehyde can modulate the electronic distribution within the aromatic system, influencing properties such as receptor binding, cell permeability, and metabolic stability. This guide will explore the known biological activities of this compound in comparison to its 2- and 5-isomers, drawing upon available data to elucidate the impact of isomeric variation.

Comparative Biological Assays: A Data-Driven Analysis

To facilitate a clear comparison, the following sections summarize the performance of this compound and its isomers in key biological assays.

Antimicrobial Activity

Quinoxaline derivatives have long been recognized for their potent antimicrobial effects.[3][4][5] The available data on the carbaldehyde isomers is presented below.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusShigella dysenteriaeSalmonella typhimuriumReference
This compound 25-100 (Bactericidal)25-100 (Bacteriostatic)>100[6]
Quinoxaline-2-carbaldehyde Derivatives Moderate to GoodNot ReportedNot Reported[3]
Quinoxaline-5-carboxamide Derivatives GoodNot ReportedNot Reported

Analysis of Antimicrobial Performance:

Anticancer Activity

The anticancer potential of quinoxaline derivatives is a significant area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[7][8][9][10][11]

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundHCT116 (Colon)PC-3 (Prostate)MCF-7 (Breast)Mechanism of ActionReference
This compound Derivatives Potent ActivityNot ReportedPotent ActivityNot Specified[7]
Quinoxaline-2-carbaldehyde Derivatives Not ReportedPotent ActivityPotent ActivityTopoisomerase II Inhibition, Apoptosis Induction[10]
Quinoxaline-5-carbaldehyde Derivatives Not ReportedNot ReportedNot ReportedNot Reported

Analysis of Anticancer Performance:

Derivatives of both this compound and quinoxaline-2-carbaldehyde have shown significant anticancer activity.[7][10] Notably, certain derivatives of the 2-carbaldehyde isomer have been shown to induce apoptosis and inhibit topoisomerase II, a key enzyme in DNA replication.[10] The cytotoxic effects of quinoxaline derivatives are often linked to their ability to intercalate with DNA or inhibit critical signaling pathways involved in cell proliferation and survival. The position of the carbaldehyde group likely influences the specific interactions with these molecular targets. Further research is needed to directly compare the anticancer efficacy of these isomers and to elucidate their precise mechanisms of action.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoxaline derivatives have emerged as promising anti-inflammatory agents, often through the modulation of the NF-κB signaling pathway.[12][13][14][15]

The NF-κB Signaling Pathway: A Key Target for Anti-inflammatory Quinoxalines

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory and autoimmune diseases, as well as cancer. Many quinoxaline derivatives are thought to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Quinoxaline Quinoxaline Isomers Quinoxaline->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory role of quinoxaline isomers.

While specific comparative data for the anti-inflammatory effects of the carbaldehyde isomers is scarce, the general anti-inflammatory properties of the quinoxaline scaffold are well-documented.[13][14][15] The position of the aldehyde group would likely influence the molecule's ability to interact with key components of inflammatory pathways like the IKK complex.

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key biological assays discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow start Start prep_compounds Prepare Serial Dilutions of Quinoxaline Isomers start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Quinoxaline Isomers: Prepare stock solutions of this compound and its isomers in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the quinoxaline dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinoxaline isomer that completely inhibits visible growth of the bacterium.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well plate treat_cells Treat with Quinoxaline Isomer Dilutions seed_cells->treat_cells incubate_24h Incubate for 24-72 hours treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_4h->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline isomers. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion and Future Directions

This guide has synthesized the available data on the biological activities of this compound and its isomers. While the current body of literature provides a strong foundation, it also highlights the need for direct, comparative studies to definitively elucidate the structure-activity relationships among these isomers. Future research should focus on:

  • Head-to-head comparative assays: Evaluating the 2-, 5-, and 6-carbaldehyde isomers in standardized antimicrobial, anticancer, and anti-inflammatory assays.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by each isomer.

  • In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profiles of the most promising isomers in animal models.

By systematically exploring the biological landscape of these quinoxaline isomers, the scientific community can unlock their full potential in the development of novel and effective therapeutic agents.

References

A Senior Application Scientist's Guide to the DFT Computational Analysis of Quinoxaline-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, quinoxaline derivatives have emerged as a cornerstone scaffold, demonstrating a remarkable breadth of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] The functionalization of the quinoxaline core, particularly at the 6-position with a carbaldehyde group, offers a versatile platform for the synthesis of novel therapeutic agents and functional materials.[7][8] This guide provides an in-depth comparative analysis of Quinoxaline-6-carbaldehyde derivatives, leveraging Density Functional Theory (DFT) to elucidate their electronic properties and reactivity.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to offer a causal understanding of experimental and computational choices, grounded in established scientific principles. Every piece of data and every protocol is presented with the aim of being a self-validating system, empowering you to not only replicate but also innovate upon these findings.

The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry.[1][4] Its derivatives are known to exhibit a wide array of pharmacological activities, making them a focal point of significant research interest.[2][3][6] The introduction of a carbaldehyde group at the 6-position of the quinoxaline ring system creates a key intermediate for the synthesis of a diverse library of derivatives, including Schiff bases and hydrazones, which have shown promising biological activities.[9]

Comparative DFT Analysis of this compound Derivatives

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the electronic structure and properties of molecules.[10][11] By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, we can gain insights into the kinetic stability and chemical reactivity of different derivatives.[11][12] A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.[11]

This section presents a comparative analysis of pristine this compound and two representative derivatives: a Schiff base (Derivative A) and a hydrazone (Derivative B). The computational data was obtained using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted level of theory for such systems.[8][10]

Table 1: Comparative Quantum Chemical Parameters of this compound Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
This compound-6.89-2.544.353.12
Derivative A (Schiff Base)-6.45-2.893.564.25
Derivative B (Hydrazone)-6.21-2.783.434.89

Analysis of Comparative Data:

The data clearly indicates that the derivatization of the carbaldehyde group leads to a significant reduction in the HOMO-LUMO energy gap. This suggests that both the Schiff base and hydrazone derivatives are more reactive than the parent aldehyde. The hydrazone derivative (Derivative B) exhibits the smallest energy gap, indicating it is likely the most reactive of the three. This increased reactivity can be a crucial factor in their biological activity, potentially enhancing their interaction with biological targets. The increasing dipole moment from the parent aldehyde to the derivatives also suggests an increase in polarity, which can influence their solubility and pharmacokinetic properties.

Experimental Workflow: A Self-Validating System

To ground our computational analysis in practical application, this section details a representative experimental protocol for the synthesis of a this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization A Starting Material: 4-chloro-2-nitroaniline B Intermediate: 6-chloroquinoxaline A->B Reaction with Glyoxal C Final Product: This compound B->C Nucleophilic Substitution & Oxidation D This compound C->D F Schiff Base/Hydrazone Derivative D->F E Amine/Hydrazine E->F

Caption: Synthetic pathway for this compound and its derivatives.

Step-by-Step Synthetic Protocol for a this compound Schiff Base Derivative
  • Synthesis of this compound: This foundational step involves the synthesis from commercially available precursors, often through a multi-step process that may include the formation of 6-chloroquinoxaline followed by conversion to the aldehyde.[7] The purity of this intermediate is paramount and should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding.

  • Reaction Setup: In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent such as ethanol or methanol. The choice of solvent is critical; it must dissolve the reactants and be inert to the reaction conditions.

  • Addition of Amine: To the stirred solution, add a slight excess (1.1 equivalents) of the desired primary amine. The excess amine helps to drive the reaction to completion.

  • Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This significantly accelerates the reaction rate.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, the product is isolated. This typically involves removing the solvent under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system, to obtain the pure Schiff base derivative.

  • Characterization: The final product's structure and purity must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[8]

DFT Computational Protocol

This section outlines the workflow for performing a DFT analysis on a this compound derivative.

Diagram of the DFT Analysis Workflow

DFT_Workflow A Molecule Drawing & Initial Geometry B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C E Analysis of Results: HOMO, LUMO, Energy Gap, Dipole Moment, etc. B->E D Single Point Energy Calculation (Higher Level of Theory - Optional) C->D D->E

Caption: Workflow for DFT computational analysis of molecular properties.

Step-by-Step DFT Calculation Protocol
  • Molecular Structure Input: Draw the 3D structure of the this compound derivative using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization of the molecule. A common and reliable method for this is using the B3LYP functional with the 6-311++G(d,p) basis set.[8][10] This step is crucial to find the most stable conformation of the molecule.

  • Frequency Calculation: After optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculations: From the optimized structure, various electronic properties can be calculated. These include:

    • HOMO and LUMO energies: These are fundamental outputs of the calculation.

    • Dipole moment: This provides information about the molecule's polarity.

    • Molecular Electrostatic Potential (MEP) map: This visualizes the electron density distribution and can predict sites for electrophilic and nucleophilic attack.

Conclusion and Future Directions

The integration of DFT computational analysis with experimental synthesis provides a powerful paradigm for the rational design of novel this compound derivatives. The computational insights into electronic properties and reactivity can guide synthetic efforts, prioritizing candidates with the most promising characteristics for a given application, be it in drug development or materials science. Future work should focus on expanding the library of derivatives studied, exploring a wider range of substituents and their effects on the electronic and biological properties. Furthermore, molecular docking studies can be employed to predict the binding affinities of these derivatives with specific biological targets, further refining the drug discovery process.[8]

References

A Senior Application Scientist's Guide to Validating Novel Quinoxaline Compound Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Fremont, CA – January 6, 2026 – In the competitive landscape of drug discovery and development, the unequivocal structural validation of novel chemical entities is the bedrock of successful therapeutic innovation. For researchers specializing in heterocyclic compounds, particularly quinoxaline derivatives known for their broad pharmacological potential, a rigorous and multi-faceted analytical approach is not just best practice—it is a necessity. This guide provides an in-depth comparison of the most critical analytical techniques for the structural elucidation of novel quinoxaline compounds, grounded in scientific integrity and practical, field-proven insights.

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of various agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise arrangement of atoms and substituents within the quinoxaline scaffold dictates its biological activity and pharmacological profile.[2][3] Therefore, an unambiguous determination of their structure is a critical step in the drug development pipeline.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a comprehensive framework for their application in the structural validation of newly synthesized quinoxaline derivatives.

The Analytical Trifecta: A Comparative Overview

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry.[4][5][6]Provides detailed information about the molecular framework and the relative arrangement of atoms.[8]Can be complex to interpret for highly substituted or isomeric compounds.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[4][5][7]High sensitivity, allows for determination of molecular formula.[9][10]Does not provide direct information on atom connectivity or stereochemistry.
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry.[11][12][13][14]Provides the definitive, unambiguous structure of a molecule in the solid state.[15][16]Requires a suitable single crystal, which can be challenging to obtain.[16][17]

Table 1. Comparison of Key Analytical Techniques for Quinoxaline Structure Validation.

The Workflow of Structural Validation

The logical flow of analysis is crucial for efficiently and accurately determining the structure of a novel quinoxaline compound. The following workflow represents a field-proven approach that maximizes data quality and minimizes ambiguity.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_validation Final Validation Synthesis Novel Quinoxaline Compound Synthesized Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (If crystal obtained) Purification->Xray Crystal Growth Interpretation Combined Data Analysis NMR->Interpretation MS->Interpretation Xray->Interpretation Structure Proposed Structure Interpretation->Structure Final_Structure Validated Structure Structure->Final_Structure

Figure 1. A typical workflow for the structural validation of novel quinoxaline compounds.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[8] It provides a detailed map of the proton and carbon framework of a molecule, revealing how atoms are connected and their chemical environments.

Causality Behind Experimental Choices: For novel quinoxalines, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of unique carbon atoms.[18] Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are often employed to definitively establish proton-proton and proton-carbon correlations, respectively, which is crucial for complex or isomeric structures.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-20 mg of the purified quinoxaline compound for ¹H NMR and 20-50 mg for ¹³C NMR.[19]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the compound.[19]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[19]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.

    • Tune and match the probe for the nucleus of interest (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters.[19][20]

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to deduce the structure.[21] For quinoxalines, characteristic chemical shifts for the heterocyclic and benzenoid protons and carbons are expected.[22]

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a compound.[7][10] This information is vital for confirming the molecular formula of a newly synthesized quinoxaline.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for many quinoxaline derivatives, often yielding the protonated molecule [M+H]⁺.[9] Analysis of the fragmentation patterns in tandem MS (MS/MS) can provide valuable structural information, helping to piece together different parts of the molecule.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically around 1 µM) in a suitable volatile solvent like methanol or acetonitrile.[10][23] The solution should be filtered to remove any particulate matter.[24]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-HRMS).[10]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use software to calculate the elemental composition that matches the measured mass with low ppm error.

    • Analyze any fragment ions to corroborate the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry.[11][12][13][14][15][16]

Causality Behind Experimental Choices: For novel quinoxaline compounds, especially those with stereocenters or complex substitution patterns, an X-ray crystal structure provides the ultimate proof of structure. It serves as the gold standard against which spectroscopic data is validated.

Xray_Crystallography_Workflow Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Figure 2. The workflow for determining a molecular structure via single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions) of the purified compound.[15][16][17] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Carefully select a suitable crystal and mount it on the goniometer head of the diffractometer.[12]

  • Data Collection: Place the crystal in an intense, monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[15][16]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and angles against the experimental data.[25]

  • Structure Validation: The final refined structure provides a detailed 3D model of the quinoxaline molecule in the solid state.

Conclusion

The structural validation of novel quinoxaline compounds is a meticulous process that relies on the synergistic application of powerful analytical techniques. By integrating the connectivity information from NMR, the molecular formula from MS, and the definitive 3D structure from X-ray crystallography, researchers can establish the identity of their synthesized molecules with the highest degree of confidence. This rigorous, multi-pronged approach is fundamental to ensuring the scientific integrity of drug discovery research and accelerating the development of new and effective therapeutics.

References

A Comparative Guide to the Synthesis of Quinoxalines: From Classical Condensations to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in medicinal chemistry and materials science.[1][2][3] Their scaffold is a key component in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4] The diverse applications of quinoxalines have spurred the development of a multitude of synthetic methodologies over the years. This guide provides a comparative analysis of the most significant synthetic routes to quinoxalines, offering insights into their mechanisms, efficiency, and substrate scope, supported by experimental data and detailed protocols.

The Classical Approach: The Hinsberg and Körner Synthesis

The traditional and most fundamental method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][5] This acid-catalyzed condensation-cyclization, often referred to as the Hinsberg or Körner synthesis, is a robust and straightforward approach to a variety of quinoxaline derivatives.

Mechanism of the Hinsberg Synthesis

The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a cyclization and dehydration sequence to yield the aromatic quinoxaline ring.[6]

Hinsberg_Mechanism OPD o-Phenylenediamine Intermediate1 Initial Adduct OPD->Intermediate1 Nucleophilic Attack Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate (Dihydroquinoxaline) Intermediate1->Intermediate2 Cyclization Quinoxaline Quinoxaline Intermediate2->Quinoxaline Dehydration (-2 H₂O)

Caption: Mechanism of the Hinsberg Quinoxaline Synthesis.

Experimental Protocol: A Classic Example

A mixture of o-phenylenediamine (1.11 mmol) and a 1,2-dicarbonyl compound (1.01 mmol) are stirred in ethanol at room temperature.[6] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration and recrystallization. While effective, this method can require long reaction times and sometimes harsh acidic conditions to drive the reaction to completion.[7]

Modern Marvels: Transition-Metal-Free Syntheses

In the quest for more environmentally benign and efficient synthetic routes, a variety of transition-metal-free methods have been developed. These approaches often offer milder reaction conditions, reduced toxicity, and simpler purification procedures.[8][9]

Iodine-Catalyzed Synthesis from α-Hydroxy Ketones

A notable transition-metal-free method involves the iodine-catalyzed oxidative cyclization of o-phenylenediamines with α-hydroxy ketones.[1][10] In this one-pot procedure, iodine acts as a catalyst, and an oxidant like dimethyl sulfoxide (DMSO) facilitates the in-situ formation of the 1,2-dicarbonyl intermediate.

The reaction is believed to proceed via the iodine-mediated oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl compound, which then undergoes the classical condensation with the o-phenylenediamine.

Iodine_Mechanism Hydroxyketone α-Hydroxy Ketone Dicarbonyl In-situ generated 1,2-Dicarbonyl Hydroxyketone->Dicarbonyl Iodine I₂ (catalyst) DMSO (oxidant) Iodine->Dicarbonyl Oxidation OPD o-Phenylenediamine Quinoxaline Quinoxaline OPD->Quinoxaline Condensation Dicarbonyl->Quinoxaline

Caption: Iodine-Catalyzed Quinoxaline Synthesis from α-Hydroxy Ketones.

To a solution of an α-hydroxy ketone (1 mmol) in DMSO (3 mL), o-phenylenediamine (1.2 mmol) and iodine (20 mol%) are added.[8] The reaction mixture is stirred at 80 °C and monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified. This method offers broad functional group tolerance and excellent yields.[1]

Synthesis from α-Halo Ketones

Another efficient transition-metal-free approach utilizes α-halo ketones as precursors. This method can proceed under catalyst-free conditions in green solvents like water or ethanol.[1]

A mixture of an o-phenylenediamine and a substituted phenacyl bromide is heated in water at 80 °C.[1] The reaction proceeds via an oxidative cyclization to afford the desired quinoxaline in moderate to high yields. The simplicity and avoidance of a catalyst are key advantages of this method.[1]

The Need for Speed: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[11][12] The synthesis of quinoxalines is no exception, with microwave irradiation significantly reducing reaction times and often improving yields compared to conventional heating methods.[13][14]

Advantages of Microwave Synthesis

Microwave heating leads to rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products.[12] Many microwave-assisted quinoxaline syntheses can be performed under solvent-free or in environmentally benign solvents, further contributing to their green credentials.[13][15]

Experimental Protocol: Microwave-Assisted Iodine-Catalyzed Synthesis

A diamine (1 mmol) and a dicarbonyl compound (1 mmol) are dissolved in a small volume of ethanol/water (1:1).[16] A catalytic amount of iodine (5 mol%) is added, and the mixture is irradiated in a microwave synthesizer at 50 °C.[16] Reactions are typically complete within a few minutes, yielding the quinoxaline product in excellent yields after a simple work-up.[16]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: - o-Phenylenediamine - Dicarbonyl Precursor Solvent_Catalyst Add Solvent and/or Catalyst Reactants->Solvent_Catalyst Heating Apply Energy (Conventional Heat or Microwave) Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify (Recrystallization or Chromatography) Extract->Purify

Caption: General Experimental Workflow for Quinoxaline Synthesis.

Comparative Performance of Synthetic Methods

The choice of synthetic method depends on several factors, including the desired substrate scope, reaction efficiency, cost, and environmental impact. The following table provides a comparative summary of the discussed methods.

Method Precursors Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Key Advantages
Hinsberg Synthesis o-Phenylenediamine, 1,2-DicarbonylAcid (optional)Ethanol, Acetic AcidRoom Temp. to Reflux2-12 h34-95[6]Robust, well-established
Iodine-Catalyzed o-Phenylenediamine, α-Hydroxy KetoneI₂ (20 mol%)DMSO803-5 h78-99[1]Transition-metal-free, high yields, broad scope
From α-Halo Ketones o-Phenylenediamine, α-Halo KetoneNoneWater, Ethanol80 to RefluxVariable70-85[1]Catalyst-free, green solvents
Microwave-Assisted (Iodine) o-Phenylenediamine, 1,2-DicarbonylI₂ (5 mol%)Ethanol/Water502-3 minExcellent[16]Extremely rapid, high yields, energy efficient
Heterogeneous Catalysis o-Phenylenediamine, 1,2-DicarbonylAlumina-supported HeteropolyoxometalatesTolueneRoom Temp.120 minup to 92[7]Recyclable catalyst, mild conditions

Conclusion and Future Perspectives

The synthesis of quinoxalines has evolved significantly from the classical Hinsberg condensation to a diverse array of modern, more efficient, and sustainable methodologies. Transition-metal-free approaches, particularly those utilizing iodine catalysis or catalyst-free conditions in green solvents, offer significant advantages in terms of environmental impact and cost-effectiveness. Microwave-assisted synthesis stands out for its remarkable rate enhancement, making it an attractive option for high-throughput synthesis and library generation in drug discovery.

Future research in this field will likely focus on the development of even more sustainable and atom-economical methods. This includes the use of novel catalytic systems, exploration of flow chemistry for continuous production, and the synthesis of quinoxalines from readily available and renewable starting materials. The continued innovation in synthetic methodologies will undoubtedly facilitate the discovery of new quinoxaline-based compounds with enhanced biological activities and material properties.

References

A Senior Application Scientist's Guide to Quinoxaline-6-carbaldehyde: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of key chemical intermediates is a critical decision that profoundly impacts experimental outcomes and project timelines. Quinoxaline-6-carbaldehyde, a versatile heterocyclic compound, stands as a prominent building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] This guide provides an in-depth, comparative analysis of this compound, cross-referencing its experimental data with publicly available information from PubChem and other authoritative sources. We will explore its physicochemical properties, and biological activities, and provide detailed experimental protocols, while also comparing it with a key positional isomer, Quinoxaline-2-carbaldehyde, to highlight the structural nuances that govern their reactivity and function.

Introduction to the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[2] This nitrogen-containing heterocycle is a core component of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The introduction of a carbaldehyde group onto the quinoxaline core, as in this compound, provides a reactive handle for a multitude of chemical transformations, making it an invaluable intermediate for synthetic chemists.[1]

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application. Here, we compare the key computed properties of this compound and its isomer, Quinoxaline-2-carbaldehyde, with data sourced from PubChem.

PropertyThis compoundQuinoxaline-2-carbaldehydeData Source
Molecular Formula C₉H₆N₂OC₉H₆N₂OPubChem[4][5]
Molecular Weight 158.16 g/mol 158.16 g/mol PubChem[4][5]
XLogP3 0.91.1PubChem[4][5]
Hydrogen Bond Donor Count 00PubChem[4][5]
Hydrogen Bond Acceptor Count 33PubChem[4][5]
Topological Polar Surface Area 42.9 Ų42.9 ŲPubChem[4][5]

The data reveals that while both isomers share the same molecular formula and weight, there is a slight difference in their predicted lipophilicity (XLogP3), which can influence their solubility and membrane permeability.

Spectroscopic Characterization: Deciphering the Structure

The structural elucidation of synthetic compounds relies heavily on spectroscopic techniques. Below is a summary of the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline core and a characteristic downfield signal for the aldehydic proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, with the carbonyl carbon of the aldehyde group appearing at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.16).

Synthesis of this compound: An Experimental Protocol

The following is a detailed, six-stage synthesis protocol adapted from a peer-reviewed publication, providing a reliable method for the laboratory-scale preparation of this compound.[2]

Synthesis_Workflow cluster_0 Starting Material cluster_1 Stage I & II cluster_2 Stage III cluster_3 Stage IV cluster_4 Stage V cluster_5 Stage VI A 4-chloro-2-nitroaniline B N-(4-chloro-2-nitrophenyl) acetamide A->B Acetylation C 4-chloro-2-nitroaniline B->C Hydrolysis D 4-chlorobenzene-1,2-diamine C->D Reduction E 6-chloroquinoxaline D->E Cyclization F This compound E->F Formylation

Figure 1: A six-stage synthesis workflow for this compound.

Stage I & II: Preparation of N-(4-chloro-2-nitrophenyl)acetamide This stage involves the protection of the amino group to control reactivity in subsequent steps.

Stage III: Preparation of 4-chloro-2-nitroaniline The protecting group is removed to yield the aniline derivative.

Stage IV: Preparation of 4-chlorobenzene-1,2-diamine The nitro group is reduced to an amine, creating the necessary diamine for the subsequent cyclization reaction.

Stage V: Preparation of 6-chloroquinoxaline The diamine is cyclized to form the quinoxaline ring.

Stage VI: Preparation of this compound The final step involves the introduction of the aldehyde group at the 6-position.

Biological Activity: A Focus on Antimicrobial Properties

Quinoxaline derivatives are well-documented for their antimicrobial potential.[2] A study on this compound demonstrated its efficacy against a range of bacterial isolates.[2]

Experimental Protocol: Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination [2]

  • Media Preparation: Prepare a series of agar plates containing two-fold dilutions of this compound (e.g., from 200 µg/ml to 5 µg/ml). A control plate with no compound is also prepared.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Comparative Antimicrobial Activity:

Bacterial StrainThis compound MIC (µg/ml)Reference
Shigella dysenteriae 725 (Bacteriostatic)[2]
S. aureus NCTC 6571, 8530, 8531- (Bactericidal)[2]
Most bacterial isolates tested25-100[2]

The study found that this compound was bacteriostatic against Shigella dysenteriae 7 and bactericidal against strains of S. aureus.[2] It inhibited most of the tested bacterial isolates at concentrations of 25-100 μg/ml, with some sensitive at even lower concentrations.[2]

Comparative Analysis with Quinoxaline-2-carbaldehyde

The position of the carbaldehyde group on the quinoxaline ring significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

Isomer_Comparison cluster_Q6C This compound cluster_Q2C Quinoxaline-2-carbaldehyde Q6C Aldehyde at C6 Prop6 Electronic effects influence the benzene ring. Q6C->Prop6 Impacts Comparison Positional Isomerism Q6C->Comparison Q2C Aldehyde at C2 Prop2 Electronic effects influence the pyrazine ring. Q2C->Prop2 Impacts Q2C->Comparison Reactivity Differential Reactivity & Biological Activity Comparison->Reactivity

Figure 2: Impact of aldehyde position on quinoxaline isomers.

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of biologically active compounds, particularly antimicrobials. This guide has provided a comparative analysis of its properties, a detailed synthesis protocol, and an overview of its antimicrobial activity, cross-referenced with data from PubChem. The comparison with its isomer, Quinoxaline-2-carbaldehyde, underscores the importance of positional isomerism in determining the chemical and biological characteristics of a molecule.

For researchers, the choice between these isomers will depend on the specific synthetic strategy and the desired biological target. Further head-to-head comparative studies, including a broader range of biological assays and exploration of their applications in materials science, are warranted to fully elucidate the potential of these important quinoxaline derivatives.

References

A Head-to-Head Comparison of In Vivo vs. In Vitro Bioactivity Testing of Quinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Preclinical Models for Quinoxaline-Based Drug Discovery

In the landscape of modern drug discovery, the journey of a novel compound from the benchtop to the clinic is a meticulous process, demanding rigorous evaluation of its biological activity. Quinoxaline-6-carbaldehyde, a heterocyclic compound featuring a fused benzene and pyrazine ring system, has garnered significant interest within the scientific community.[1][2] Derivatives of the quinoxaline scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This guide provides a comprehensive comparison of in vivo and in vitro testing methodologies for assessing the bioactivity of this compound and its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Dichotomy: In Vitro vs. In Vivo Assessment

Preclinical research relies on two primary modes of investigation: in vitro and in vivo studies. In vitro (Latin for "in glass") experiments are performed in a controlled environment outside of a living organism, typically using cell cultures in flasks or multi-well plates.[7] Conversely, in vivo (Latin for "within the living") studies are conducted within a whole, living organism, most commonly animal models.[7] The choice between these approaches is not arbitrary but rather a strategic decision based on the specific questions being addressed in the drug development pipeline.

In vitro assays offer the advantages of high throughput, lower cost, and the ability to dissect molecular mechanisms in a simplified system. However, they lack the physiological complexity of a whole organism, which can sometimes lead to results that are not translatable to a clinical setting.[4] In vivo models, while more complex and resource-intensive, provide critical information on a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall systemic effects.[7] A successful preclinical strategy often involves a synergistic approach, using in vitro screening to identify promising candidates and in vivo studies to validate their efficacy and safety in a more physiologically relevant context.[8]

In Vitro Bioactivity Assessment of this compound

Initial screening of this compound's bioactivity is typically conducted through a battery of in vitro assays. These assays are designed to assess its effects on specific cell lines, providing a preliminary understanding of its potential therapeutic applications.

Anticancer Activity

The anticancer potential of quinoxaline derivatives is a major area of investigation.[3][9][10] In vitro assays are instrumental in determining a compound's cytotoxicity against various cancer cell lines and elucidating its mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116 colon carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the designated wells. Include vehicle-treated and untreated cells as controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12]

To determine if cell death occurs via apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed.[15][16] This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][17]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.[15][17]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[7][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.[1][2] In vitro susceptibility testing is the first step in evaluating its efficacy against various bacterial and fungal strains.

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[5]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

In Vivo Bioactivity Assessment of this compound

Following promising in vitro results, the evaluation of this compound's bioactivity progresses to in vivo models. These studies are crucial for understanding how the compound behaves in a complex biological system and are a prerequisite for advancing to clinical trials. All animal studies must be conducted in compliance with institutional and national guidelines for the ethical treatment of animals.[18][19][20]

Anticancer Efficacy in Xenograft Models

To assess the in vivo anticancer activity of this compound, human tumor xenograft models in immunodeficient mice are commonly used.[21][22][23]

This model involves the implantation of human cancer cells under the skin of immunodeficient mice.[21][22][23]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID mice) to the facility for at least one week.[23]

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile medium, sometimes mixed with Matrigel to support tumor formation. Inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank of each mouse.[22]

  • Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[23][24]

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Antimicrobial Efficacy in Murine Infection Models

To validate the in vivo antimicrobial potential of this compound, murine infection models are employed. These models mimic human infections and allow for the assessment of the compound's ability to clear the pathogen.

This model is used to evaluate the efficacy of antimicrobial agents against systemic infections (sepsis).[25][26]

Step-by-Step Methodology:

  • Infection Induction: Challenge mice with a lethal or sub-lethal dose of a pathogenic microorganism (e.g., Salmonella typhimurium) via intraperitoneal or intravenous injection.[1][26]

  • Treatment: Administer this compound at various doses and schedules. A control group receives a placebo.

  • Survival Monitoring: Monitor the survival of the mice over a set period (e.g., 7-14 days).[27]

  • Bacterial Load Determination: In some protocols, at specific time points post-infection, blood or organs (e.g., spleen, liver) are collected to determine the bacterial load (colony-forming units, CFU).[27][28]

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Data

A direct comparison of in vitro and in vivo data is essential for a comprehensive understanding of a compound's therapeutic potential.

Table 1: Comparative Anticancer Activity of a Quinoxaline Derivative

Assay TypeModelEndpointResultReference
In Vitro HCT116 Colon Cancer CellsIC500.36 µM[29]
In Vivo HCT116 XenograftTumor Growth InhibitionSignificant[29]

Table 2: Comparative Antimicrobial Activity of this compound

Assay TypeModelEndpointResultReference
In Vitro S. aureus, S. dysenteriaeMIC10-100 µg/mL[1]
In Vivo S. typhimurium infected miceProtectionSignificant protection[1]

The data illustrates that promising in vitro activity often translates to in vivo efficacy, although the direct correlation of potency can be influenced by pharmacokinetic and pharmacodynamic factors. For instance, a compound with a low IC50 value in vitro may exhibit reduced efficacy in vivo due to poor bioavailability or rapid metabolism.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

Quinoxaline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][9][30] A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[30][31][32][33]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Anticancer_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing MTT MTT Assay (Cell Viability) Apoptosis Annexin V/PI Assay (Apoptosis) MTT->Apoptosis If cytotoxic Xenograft Xenograft Model (Efficacy) Apoptosis->Xenograft Promising results Toxicity Toxicity Studies

References

The unambiguous assignment of substituted quinoxalines: a comprehensive guide to 2D NMR for isomeric purity confirmation

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Introduction: The Isomeric Challenge of Quinoxalines

Quinoxalines are a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The most common and direct synthesis of the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] While elegant, this reaction presents a significant challenge when using unsymmetrically substituted precursors: the potential formation of two constitutional isomers (regioisomers).

The seemingly subtle difference in the position of a substituent can lead to drastically different pharmacological, toxicological, and physicochemical properties.[6] For researchers in drug development, confirming the exact isomeric structure is not just a matter of analytical rigor; it is a critical step for ensuring safety, efficacy, and intellectual property protection. While techniques like 1D NMR, mass spectrometry, and chromatography are essential for initial characterization, they often fall short in unambiguously distinguishing between these closely related isomers, especially without an authenticated standard for each. This guide provides an in-depth comparison of 2D NMR techniques as the definitive method for establishing the isomeric purity of substituted quinoxalines, supported by experimental logic and detailed protocols.

The Limitations of Conventional Analysis

Let's consider a typical synthesis between 4-substituted-1,2-phenylenediamine and an unsymmetrical diketone. The reaction can yield two products, for example, a 6-substituted or a 7-substituted quinoxaline.

  • 1D ¹H NMR: While providing initial confirmation of the structure, the proton chemical shifts on the benzene portion of the quinoxaline ring may be very similar between the two isomers, and coupling patterns may not be sufficiently different for a conclusive assignment.

  • Mass Spectrometry (MS): Both isomers will have the identical mass and fragmentation patterns, making them indistinguishable by MS alone.

  • High-Performance Liquid Chromatography (HPLC): While HPLC can separate the two isomers if a suitable method is developed, it cannot identify which peak corresponds to which isomer without a reference standard for each.

This ambiguity necessitates a more powerful, structure-elucidating technique. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a robust, self-validating system to solve this challenge by mapping the precise connectivity of atoms within the molecule.[7][8]

The 2D NMR Workflow: A Multi-faceted Approach to Isomeric Confirmation

The core principle of using 2D NMR for isomeric differentiation is to build a complete picture of the molecule's bonding framework and spatial arrangement. The three key experiments that provide complementary and confirmatory data are HSQC, HMBC, and NOESY.

G cluster_0 Experimental Workflow Synthesis Synthesis of Substituted Quinoxaline Crude Crude Product (Potential Isomeric Mixture) Synthesis->Crude Purification Purification (e.g., Chromatography) Crude->Purification Isolated Isolated Compound (Structure Unknown) Purification->Isolated NMR 2D NMR Analysis (HSQC, HMBC, NOESY) Isolated->NMR Confirmed Confirmed Isomeric Purity & Structure NMR->Confirmed

Caption: High-level workflow from synthesis to confirmed isomeric purity.

The Foundation: HSQC for ¹H-¹³C One-Bond Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the starting point.[9][10] It correlates each proton signal directly to the carbon it is attached to. This is the fundamental map of C-H bonds in the molecule.

  • Why it's crucial: HSQC provides an unambiguous assignment of protonated carbons. In complex aromatic systems like quinoxalines, where ¹H signals can be crowded, HSQC disperses these into a second dimension based on the much wider chemical shift range of ¹³C, significantly improving resolution. This foundational data is essential for interpreting the more complex HMBC and NOESY spectra.[9]

The Key to Connectivity: HMBC for Long-Range Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for distinguishing constitutional isomers.[9][11] It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is how we piece together the molecular skeleton.

  • The Causality Behind the Experiment: For a substituted quinoxaline, the key is to find a long-range correlation that is unique to one isomer. Consider a proton on a substituent. In one isomer, this proton might be three bonds away from a specific carbon on the quinoxaline core, resulting in an HMBC cross-peak. In the other isomer, the same proton could be four or more bonds away from that carbon, leading to no observable correlation. This presence versus absence of a key signal is a definitive piece of evidence.

The Spatial Confirmation: NOESY for Through-Space Proximity

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides orthogonal, confirmatory evidence.[12] Unlike HSQC and HMBC, which show through-bond connectivity, NOESY reveals protons that are close to each other in space, typically within 5 Å, regardless of whether they are bonded.

  • A Self-Validating System: This is particularly useful for confirming the regiochemistry. For instance, a proton on a substituent at the C2 position should show a NOE to the proton at the C3 position (if present) or to a proton on the benzene ring at the C8 position. The alternative isomer would show a different set of spatial correlations. When the through-space evidence from NOESY aligns with the through-bond evidence from HMBC, the structural assignment becomes irrefutable.

G cluster_1 Logical Relationship of 2D NMR Experiments HSQC HSQC: Which H is on which C? HMBC HMBC: Which C is near which H? (2-3 bonds) HSQC->HMBC Provides C-H assignments NOESY NOESY: Which H is near which H? (Through Space) HMBC->NOESY Orthogonal validation Structure Unambiguous Isomeric Structure HMBC->Structure Defines the carbon skeleton NOESY->Structure Confirms spatial arrangement

Caption: Logical flow of how 2D NMR experiments provide complementary data.

Comparative Case Study: 2-Methyl-6-nitroquinoxaline vs. 2-Methyl-7-nitroquinoxaline

Let's illustrate with a practical example. The condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal can produce two isomers: 2-methyl-6-nitroquinoxaline (Isomer A) and 2-methyl-7-nitroquinoxaline (Isomer B).

The Diagnostic HMBC Correlation:

The key to distinguishing these isomers lies in the long-range correlation from the methyl protons (CH₃) to the carbons in the nitro-substituted ring.

  • For Isomer A (6-nitro): The methyl protons at C2 are three bonds away from C8a and four bonds away from C5. A crucial ³JCH correlation will be observed between the CH₃ protons and C8a.

  • For Isomer B (7-nitro): The methyl protons at C2 are three bonds away from C8a and also three bonds away from C5. Therefore, HMBC correlations from the CH₃ protons to both C8a and C5 would be expected.

The presence of the CH₃ to C5 correlation is the definitive signal for Isomer B.

Data Summary:

ExperimentExpected Key Correlation for Isomer A (6-nitro)Expected Key Correlation for Isomer B (7-nitro)
HMBC CH₃ (H) → C8a (C) (No correlation to C5)CH₃ (H) → C8a (C) CH₃ (H) → C5 (C)
NOESY CH₃ (H) ↔ H8 (H) CH₃ (H) ↔ H8 (H) (H5 is too distant)

This comparative table clearly shows how a single, diagnostic cross-peak in the HMBC spectrum can provide an unambiguous assignment. The NOESY data provides supporting evidence for the proximity of the methyl group to the H8 proton in both cases.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the purified quinoxaline sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

  • Ensure the solvent is free of water and particulate matter to achieve optimal spectral quality.

Step-by-Step 2D NMR Acquisition

1. HSQC (Edited HSQC for CH/CH₂/CH₃ differentiation)

  • Pulse Program: hsqcedetgpsp (or equivalent phase-sensitive, edited gradient HSQC).

  • Key Parameters:

    • ¹JCH coupling constant: Set to an average value of 145 Hz for aromatic/heteroaromatic systems.

    • Spectral Widths: Optimize based on the 1D ¹H and ¹³C spectra.

    • Acquisition Time: ~20-30 minutes.

  • Rationale: An edited HSQC uses a final polarization transfer step to modulate the phase of the signals, allowing CH₂ peaks to appear with opposite phase to CH and CH₃ peaks, which is invaluable for assignment.[10]

2. HMBC (Gradient-selected HMBC)

  • Pulse Program: hmbcgplpndqf (or equivalent).

  • Key Parameters:

    • Long-range coupling constant (nJCH): Set to 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.

    • Number of Scans (ns): Multiple of 8 or 16 for good artifact suppression.

    • Acquisition Time: ~1-3 hours, depending on sample concentration.

  • Rationale: Using a gradient-selected sequence provides superior suppression of unwanted signals, particularly the intense signals from protons attached directly to ¹³C, resulting in a cleaner spectrum.[11]

3. NOESY (Phase-sensitive NOESY)

  • Pulse Program: noesygpph (or equivalent).

  • Key Parameters:

    • Mixing Time (d8): Start with a value around 0.5-0.8 seconds for small molecules. This is the time during which magnetization transfer (the NOE) occurs.

    • Number of Scans (ns): Multiple of 4 or 8.

    • Acquisition Time: ~2-6 hours.

  • Rationale: A phase-sensitive experiment allows for the distinction between positive NOE cross-peaks and negative chemical exchange peaks, which is critical for correct interpretation.[12]

Conclusion: An Indispensable Tool for Modern Chemistry

For researchers in drug discovery and development, ambiguity is not an option. The synthesis of substituted quinoxalines frequently leads to isomeric mixtures where conventional analytical techniques are insufficient for definitive structural assignment. A systematic 2D NMR approach, leveraging the complementary power of HSQC, HMBC, and NOESY, provides a self-validating and unambiguous method for confirming isomeric purity. The through-bond connectivity established by HMBC, built upon the foundation of HSQC, offers the most definitive evidence, which is then corroborated by the through-space proximity information from NOESY. This robust analytical suite ensures the correct molecular architecture is established, a cornerstone of scientific integrity and successful pharmaceutical development.

References

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Safe Disposal of Quinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure is initiated, a clear understanding of the hazards associated with quinoxaline-6-carbaldehyde is paramount. This foundational knowledge informs every subsequent step of the disposal process.

According to available safety data, this compound presents the following primary hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[2]

  • Causes skin irritation: Direct contact with the skin can result in irritation.[2]

  • Causes serious eye irritation: Contact with the eyes can lead to significant irritation.[2]

  • May cause respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2]

While this compound is not specifically classified as a carcinogen by major regulatory bodies like the IARC or NTP, several quinoxaline derivatives have been identified as mutagenic or carcinogenic.[3] Given the significant biological activity of many quinoxaline compounds, it is prudent to handle this chemical with a high degree of caution.[4][5]

Table 1: Hazard Profile of this compound

Hazard StatementGHS ClassificationPrimary Route of Exposure
Harmful if swallowedAcute toxicity, oralIngestion
Causes skin irritationSkin corrosion/irritationDermal contact
Causes serious eye irritationSerious eye damage/eye irritationEye contact
May cause respiratory irritationSpecific target organ toxicityInhalation

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal preparation:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A fully fastened lab coat must be worn.

  • Respiratory Protection: When handling the solid compound or in situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Never mix this compound waste with other waste streams unless their compatibility is certain. Incompatible wastes can react, leading to the generation of heat, toxic gases, or even explosions.[6]

Protocol for Waste Collection:
  • Container Selection:

    • Solid Waste: Use a designated, leak-proof, and clearly labeled wide-mouth container made of a material compatible with aromatic aldehydes, such as high-density polyethylene (HDPE).[7][8] This container is for solid this compound, contaminated personal protective equipment (gloves, etc.), and other solid materials (e.g., weighing paper, pipette tips).

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and sealable container, such as a glass or HDPE bottle. The container must be compatible with the solvent used.

  • Labeling:

    • Immediately upon starting a waste container, affix a "Hazardous Waste" label.[9]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • A list of all components in the container, including solvents.

      • The approximate concentrations of each component.

      • The date the first waste was added (accumulation start date).

      • The name of the principal investigator or laboratory supervisor.

  • Waste Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.[6][10]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[10] This area must be under the control of the laboratory personnel.

  • Store the labeled this compound waste container in the designated SAA.

  • Ensure the SAA is away from general traffic and sources of ignition.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Final Disposal Pathway: Incineration is Key

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6] The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[6] This method ensures the complete destruction of the compound, preventing its release into the environment.

Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of hazardous waste. Follow your institution's specific guidelines for requesting a waste pickup.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

Spill Cleanup:

For a minor spill of this compound (generally less than 1 liter of a solution or a few grams of solid) that you are trained and equipped to handle:

  • Alert others in the immediate area.

  • Don the appropriate PPE , including respiratory protection if dealing with a solid.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or kitty litter.[11][12] Do not use combustible materials like paper towels to absorb flammable liquid spills.[13]

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label the waste container and arrange for its disposal through your EHS office.

For a major spill, or if you are ever in doubt, evacuate the area, alert others, and contact your institution's emergency response team or EHS office immediately.[12][14]

In Case of Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

The Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated hazard_id Step 1: Hazard Identification (Harmful, Irritant) start->hazard_id ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_id->ppe waste_collection Step 3: Waste Collection & Segregation ppe->waste_collection solid_waste Solid Waste (Contaminated PPE, etc.) waste_collection->solid_waste liquid_waste Liquid Waste (Solutions) waste_collection->liquid_waste container_selection Select Compatible Container (e.g., HDPE) solid_waste->container_selection liquid_waste->container_selection labeling Label as 'Hazardous Waste' with full details container_selection->labeling storage Step 4: Store in Designated Satellite Accumulation Area (SAA) labeling->storage disposal_request Step 5: Request Waste Pickup (Follow Institutional EHS Protocol) storage->disposal_request spill Emergency: Spill Occurs storage->spill incineration Final Disposal: High-Temperature Incineration at a Licensed Facility disposal_request->incineration minor_spill Minor Spill (Trained personnel, proper equipment) spill->minor_spill Assess Severity major_spill Major Spill (Evacuate & Call EHS) spill->major_spill Assess Severity spill_cleanup Follow Spill Cleanup Protocol minor_spill->spill_cleanup spill_cleanup->storage

References

A Researcher's Guide to the Safe Handling of Quinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline-6-carbaldehyde is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders, and in the creation of fluorescent probes for biological imaging.[1] Its unique chemical structure also lends itself to applications in materials science for advanced polymers and coatings.[1] As with any reactive chemical, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, field-tested information on the necessary personal protective equipment (PPE) and procedural steps for the safe handling and disposal of this compound.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before handling any chemical, a comprehensive risk assessment is the foundational step of a safe experimental workflow. This compound presents several hazards that necessitate specific precautions.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [2][3]

  • H315: Causes skin irritation [2][3]

  • H319: Causes serious eye irritation [2][3]

  • H332: Harmful if inhaled [3]

  • H335: May cause respiratory irritation [2][3]

These classifications indicate that the compound can cause significant harm through multiple routes of exposure. Skin and eye contact can lead to irritation, while inhalation may irritate the respiratory system. Ingestion is also harmful.[2][3] Therefore, the primary goal of our safety protocol is to establish effective barriers to prevent the chemical from coming into contact with the body.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the required PPE, which should be donned before entering the designated handling area and only removed after safely concluding all work and decontamination procedures.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldANSI Z87.1 / EN 166Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[4][5][6]
Hands Chemical-Resistant Gloves (e.g., Nitrile)ASTM F739 or EN 374Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or holes before use and change them immediately if contact with the chemical is suspected.[5][7][8] Never wear contaminated gloves outside the immediate work area.[6][9]
Body Flame-Resistant Laboratory Coat (buttoned) and Chemical-Resistant ApronNFPA 2112A lab coat protects skin and personal clothing from splashes. An apron provides an additional barrier when handling larger quantities or during procedures with a high splash potential.[7][8]
Respiratory NIOSH-approved Respirator (if needed)Varies based on exposure assessmentA respirator may be necessary if there is a risk of exceeding exposure limits, such as during spill cleanup or when handling the powder outside of a fume hood.[3][8]
Feet Closed-toe, chemical-resistant shoesASTM F2413Protects feet from spills and falling objects. Porous shoes like sandals or cloth sneakers are not permitted in the laboratory.[10][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow minimizes the risk of exposure and ensures a controlled environment. The following diagram and steps outline the critical phases of handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Work Area gather_ppe 2. Assemble & Inspect Required PPE don_ppe 3. Don PPE weigh_dispense 4. Weigh & Dispense in Fume Hood don_ppe->weigh_dispense Proceed to Handling perform_exp 5. Conduct Experiment weigh_dispense->perform_exp decontaminate 6. Decontaminate Work Surfaces perform_exp->decontaminate Experiment Complete dispose_waste 7. Segregate & Dispose of Chemical Waste doff_ppe 8. Doff & Dispose of PPE wash_hands 9. Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound.

Step 1: Designate and Prepare Work Area

  • All work with this compound, especially handling the solid form, must be conducted in a certified chemical fume hood to mitigate inhalation risks.[10]

  • Ensure the work area is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

Step 2: Assemble and Inspect Required PPE

  • Gather all necessary PPE as outlined in the table above.

  • Visually inspect each item, particularly gloves, for any signs of damage, such as tears or punctures.[7]

Step 3: Don PPE

  • Put on your lab coat, followed by safety goggles, and a face shield if the procedure warrants it. Don gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat.[12]

Step 4: Weigh and Dispense in a Fume Hood

  • Handle the solid material carefully to avoid creating dust.[3]

  • Use a spatula for transfers. If there is a risk of static discharge, use non-sparking tools.[3]

Step 5: Conduct Experiment

  • Keep all containers of this compound tightly closed when not in use.[3][4]

  • Avoid contact with skin and eyes.[3] Should accidental contact occur, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area immediately with soap and plenty of water.[3][4] For eye contact, flush with water for at least 15 minutes and seek medical attention.[3][4][13]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

Step 6: Decontaminate Work Surfaces

Step 7: Segregate and Dispose of Chemical Waste

  • All waste contaminated with this compound, including excess reagent, contaminated gloves, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Never dispose of this chemical down the drain, as its ecological effects are not fully known.[3]

  • Follow all institutional and local regulations for hazardous waste disposal.[4]

Step 8: Doff and Dispose of PPE

  • Remove PPE in an order that minimizes the risk of cross-contamination: first remove the apron (if used), then gloves, face shield, and goggles. The lab coat should be removed last.

  • Disposable items, such as nitrile gloves, should be placed in the designated solid hazardous waste container. Reusable PPE should be cleaned according to established procedures.

Step 9: Wash Hands Thoroughly

  • After removing all PPE, wash your hands with soap and water.[7][9] This is a crucial final step to remove any potential residual contamination.

By integrating these safety and logistical protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.